molecular formula C9H7F2NO5 B2457310 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid CAS No. 1178286-57-1

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Cat. No.: B2457310
CAS No.: 1178286-57-1
M. Wt: 247.154
InChI Key: FCGJOVZTWKATIG-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H7F2NO5 and its molecular weight is 247.154. The purity is usually 95%.
BenchChem offers high-quality 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO5/c10-8(11)4-17-7-2-1-5(9(13)14)3-6(7)12(15)16/h1-3,8H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGJOVZTWKATIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid (CAS No. 175277-62-4). As a substituted aromatic carboxylic acid, this compound possesses a unique combination of functional groups that make it a valuable building block in medicinal chemistry and organic synthesis. The presence of the difluoroethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this intermediate particularly interesting for the development of novel therapeutics. This document will delve into the scientific principles behind its synthesis, its key chemical characteristics, and its emerging role in the landscape of drug development.

Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,2-difluoroethoxy group, in particular, offers a metabolically stable alternative to a simple ethoxy group, with the geminal difluoro substitution preventing oxidation at the alpha-carbon. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid emerges as a key intermediate, providing a scaffold that combines this beneficial fluorine motif with other reactive handles, namely the carboxylic acid and a nitro group, which can be readily transformed into other functionalities. This guide will explore the chemical landscape of this promising building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design.

Physicochemical Data

While extensive experimental data for 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is not widely published in peer-reviewed literature, data can be inferred from related compounds and is often available from commercial suppliers.

PropertyValueSource/Analogy
CAS Number 175277-62-4-
Molecular Formula C₉H₇F₂NO₅-
Molecular Weight 247.15 g/mol -
Appearance Likely a white to light yellow crystalline solidAnalogy to other nitrobenzoic acids[1]
Melting Point Not widely reported; expected to be a distinct melting point-
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone; sparingly soluble in waterAnalogy to other nitrobenzoic acids[2]
pKa The carboxylic acid proton is expected to be acidic, with a pKa likely lower than benzoic acid due to the electron-withdrawing nitro and difluoroethoxy groups.Analogy to 3-nitrobenzoic acid[2]
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the difluoroethoxy group, and the triplet-of-triplets for the CHF₂ proton. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the nitro and carboxylic acid groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the characteristic triplet for the carbon bearing the two fluorine atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and the C-F stretches of the difluoroethoxy group.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]+ or [M-H]- being prominent.

Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid: A Strategic Approach

The synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid can be logically approached through a multi-step sequence, leveraging well-established organic reactions. The most plausible synthetic strategy involves the introduction of the 2,2-difluoroethoxy group via a Williamson ether synthesis, followed by functional group manipulations.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a practical pathway starting from readily available materials.

Retrosynthesis target 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid step2 Ester Hydrolysis target->step2 step1 Williamson Ether Synthesis precursor1 Methyl 4-hydroxy-3-nitrobenzoate step1->precursor1 precursor2 2,2-Difluoroethylating Agent (e.g., 2,2-difluoroethyl tosylate) step1->precursor2 intermediate Methyl 4-(2,2-difluoroethoxy)-3-nitrobenzoate step2->intermediate intermediate->step1

Caption: Retrosynthetic analysis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.

Step-by-Step Synthesis Protocol

This protocol outlines a likely and effective method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of Methyl 4-(2,2-difluoroethoxy)-3-nitrobenzoate via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide or tosylate.[3]

  • Rationale: Methyl 4-hydroxy-3-nitrobenzoate is an ideal starting material as the phenolic hydroxyl group can be deprotonated to form a nucleophilic phenoxide. The methyl ester protects the carboxylic acid from reacting with the base. 2,2-Difluoroethyl tosylate is an effective electrophile for the Sₙ2 reaction.

  • Experimental Protocol:

    • Deprotonation: To a solution of methyl 4-hydroxy-3-nitrobenzoate in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Stir the mixture at room temperature to form the potassium or sodium phenoxide.

    • Etherification: To the resulting suspension, add 2,2-difluoroethyl tosylate. Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Williamson_Ether_Synthesis start Methyl 4-hydroxy-3-nitrobenzoate + 2,2-Difluoroethyl tosylate reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents conditions Heat reagents->conditions product Methyl 4-(2,2-difluoroethoxy)-3-nitrobenzoate conditions->product

Caption: Workflow for the Williamson ether synthesis step.

Step 2: Hydrolysis of Methyl 4-(2,2-difluoroethoxy)-3-nitrobenzoate

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Rationale: Basic hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids.

  • Experimental Protocol:

    • Saponification: Dissolve the methyl 4-(2,2-difluoroethoxy)-3-nitrobenzoate from the previous step in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Stir the reaction at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

    • Acidification and Isolation: After the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

    • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid.

Reactivity and Chemical Transformations

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid possesses three key functional groups that can be selectively manipulated to generate a diverse range of derivatives.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation (formation of amides), and reduction to a primary alcohol.

  • Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amine. This transformation is crucial for many applications, as the resulting aniline derivative can participate in a wide array of reactions, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems.

  • Aromatic Ring: The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution. However, the difluoroethoxy group is an ortho, para-director, although its influence is likely outweighed by the deactivating groups.

Applications in Drug Development and Organic Synthesis

While specific, large-scale applications of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid are not extensively documented in mainstream literature, its structural motifs suggest significant potential as an intermediate in several areas:

  • Scaffold for Novel Therapeutics: The combination of the metabolically robust difluoroethoxy group and the versatile nitro- and carboxylic acid functionalities makes this compound an attractive starting point for the synthesis of new drug candidates. The subsequent modification of the functional groups allows for the exploration of a wide chemical space.

  • Precursor to Bioactive Heterocycles: The reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with other bifunctional reagents, can lead to the formation of various heterocyclic systems, which are prevalent in many approved drugs.

  • Fine Chemical Synthesis: Beyond pharmaceuticals, this compound can serve as a building block in the synthesis of other fine chemicals, such as dyes and materials, where the unique electronic properties imparted by the substituents are desirable.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid. Based on analogous compounds, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid represents a strategically important, albeit not widely documented, chemical intermediate. Its synthesis is achievable through established synthetic methodologies, primarily involving a Williamson ether synthesis and subsequent ester hydrolysis. The compound's unique combination of a metabolically stable difluoroethoxy group and versatile nitro and carboxylic acid functionalities positions it as a valuable building block for the synthesis of novel and potentially improved pharmaceutical agents. As the demand for fluorinated drug candidates continues to grow, the importance of intermediates like 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid in the drug discovery and development pipeline is set to increase. Further research into its applications and the development of optimized synthetic routes will undoubtedly unlock its full potential.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and materials science, the strategic incorporation of fluorinated motifs is a proven methodology for optimizing pharmacokinetic and physicochemical profiles. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) represents a highly versatile, multi-functional building block. Featuring a precise molecular weight of 247.15 g/mol , this intermediate offers three distinct handles for orthogonal functionalization: a carboxylic acid for coupling, a nitro group for reductive amination or heterocycle formation, and a metabolically stable difluoroethoxy ether.

This technical guide provides an in-depth analysis of the compound's molecular properties, mechanistic rationale for its use in medicinal chemistry, and self-validating experimental protocols for its derivatization.

Physicochemical Profiling & Quantitative Data

Understanding the exact mass and spatial characteristics of this building block is critical for downstream analytical validation (e.g., High-Resolution Mass Spectrometry, HRMS). The introduction of the difluoroethoxy group significantly alters the lipophilicity (logP) and topological polar surface area (TPSA) compared to a standard methoxy analog.

Table 1: Physicochemical and Structural Properties

PropertyValueAnalytical Significance
Chemical Name 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acidIUPAC standard nomenclature.
CAS Registry Number 1178286-57-1Primary identifier for sourcing [1].
Molecular Formula C9H7F2NO5Essential for isotopic distribution modeling.
Molecular Weight 247.15 g/mol Average mass used for stoichiometric calculations.
Exact Mass (Monoisotopic) 247.0292 DaTarget mass for HRMS (ESI-TOF) verification.
Expected ESI-MS [M-H]⁻ 246.02 DaPrimary ion observed in negative ion mode.
Hydrogen Bond Donors 1 (Carboxylic -OH)Influences target binding and solubility.
Hydrogen Bond Acceptors 7 (F, N, O atoms)High capacity for kinase/receptor interaction.

Mechanistic Insights: The Role of Fluorination (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why this specific scaffold is chosen over non-fluorinated alternatives.

The Difluoroethoxy Advantage

The bioisosteric replacement of a methoxy group (-OCH3) with a difluoroethoxy group (-OCH2CHF2) is a deliberate design choice to overcome metabolic liabilities [2]. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) frequently target electron-rich aromatic ethers for O-dealkylation, leading to rapid drug clearance. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, significantly reducing the electron density of the adjacent oxygen atom. This stereoelectronic modulation increases the activation energy required for the initial hydrogen abstraction by the CYP450 heme-oxo intermediate, thereby conferring profound metabolic stability [3].

Orthogonal Reactivity of the Nitro-Carboxy Synergy

The meta-relationship between the nitro group and the carboxylic acid provides a classic scaffold for synthesizing anthranilic acid derivatives. By selectively reducing the nitro group, chemists generate a nucleophilic aniline adjacent to an electrophilic (once activated) carbonyl. This proximity is ideal for intramolecular cyclizations to form privileged pharmacophores such as quinazolines, benzimidazoles, or benzoxazines.

Synthetic Workflows & Experimental Protocols

To utilize 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid effectively, the following self-validating protocols describe the chemoselective reduction of the nitro group followed by an amide coupling.

Protocol 1: Chemoselective Nitro Reduction

Objective: Reduce the -NO2 group to an -NH2 group without inducing hydrodefluorination.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (1.0 eq, 2.47 g, 10 mmol) in anhydrous methanol (50 mL) within a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight, 250 mg) under a continuous stream of argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Mechanistic Causality: The C-F bond is exceptionally strong (~115 kcal/mol) and inert to standard Pd/C catalytic hydrogenation. This ensures the nitro group is reduced to the amine chemoselectively, leaving the difluoroethoxy chain fully intact.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material will show an m/z of 246.0 [M-H]⁻. The reaction is complete when this peak disappears and is replaced by the product peak at m/z 216.1 [M-H]⁻ (or 218.1[M+H]⁺ in positive mode).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol. Concentrate the filtrate in vacuo to yield 3-amino-4-(2,2-difluoroethoxy)benzoic acid.

Protocol 2: Amide Coupling via HATU

Objective: Couple the resulting carboxylic acid with a primary amine.

Step-by-Step Methodology:

  • Activation: Dissolve the 3-amino-4-(2,2-difluoroethoxy)benzoic acid (1.0 eq, 2.17 g, 10 mmol) in anhydrous DMF (20 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 5.2 mL).

  • Coupling Reagent: Add HATU (1.2 eq, 4.56 g, 12 mmol) at 0°C. Stir for 15 minutes.

  • Mechanistic Causality: HATU is selected over traditional carbodiimides (like EDC) because the electron-withdrawing nature of the difluoroethoxy group slightly deactivates the aromatic ring. HATU generates a highly reactive 7-aza-HOBt active ester, driving the coupling to completion even with sterically hindered or electronically deactivated substrates. DIPEA acts as a non-nucleophilic base to deprotonate the acid without interfering with the coupling.

  • Amine Addition: Add the desired primary amine (R-NH2) (1.1 eq, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The active ester intermediate should be fully consumed.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2SO4, and concentrate.

Workflow Visualization

The following diagram illustrates the logical progression of the synthetic protocols described above, mapping the transformation from the raw building block to an advanced drug candidate.

Workflow Start 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid (MW: 247.15 g/mol) Red Chemoselective Reduction (Pd/C, H2, MeOH) Start->Red Step 1 Int 3-Amino-4-(2,2-difluoroethoxy) benzoic acid (MW: 217.17 g/mol) Red->Int Coup Amide Coupling (HATU, DIPEA, R-NH2) Int->Coup Step 2 Drug Fluorinated Small Molecule Therapeutic Scaffold Coup->Drug

Figure 1: Synthetic workflow for derivatizing 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.

Conclusion

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (MW: 247.15 g/mol ) is a highly strategic intermediate for modern chemical synthesis. By understanding the stereoelectronic benefits of the difluoroethoxy group—namely, the prevention of CYP450-mediated O-dealkylation—and mastering the orthogonal reactivity of its nitro and carboxy handles, researchers can efficiently construct robust, metabolically stable pharmacophores. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis and reproducible downstream biological testing.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4331–4348. Retrieved from[Link]

  • Moraca, F., et al. (2020). Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity. Journal of Medicinal Chemistry, 63(8), 4005–4021. Retrieved from[Link]

Comprehensive Structure Elucidation of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid: A Technical Guide for Advanced Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. By blocking oxidative metabolism and modulating lipophilicity, fluorinated motifs significantly enhance the pharmacokinetic profiles of small-molecule therapeutics[1]. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) is a highly versatile building block. Its carboxylic acid and nitro groups provide orthogonal handles for derivatization, while the difluoroethoxy chain imparts targeted metabolic stability.

This whitepaper provides an in-depth, self-validating analytical framework for the definitive structure elucidation of this molecule. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality behind experimental choices and the stereoelectronic principles that govern the analytical data.

Orthogonal Analytical Strategy

To unambiguously assign the structure of a multi-substituted fluoro-aromatic compound, a self-validating analytical system is required. Relying on a single technique leaves room for isomeric ambiguity, particularly regarding the regiochemistry of the nitro group relative to the difluoroethoxy chain[2].

  • HRMS establishes the exact atomic composition.

  • Multinuclear NMR maps the precise atomic connectivity and scalar coupling network.

  • FT-IR independently verifies the functional groups without relying on magnetic resonance phenomena.

AnalyticalWorkflow A 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid B HRMS (ESI-TOF) Exact Mass & Formula A->B C NMR Spectroscopy (1H, 13C, 19F) A->C D FT-IR Spectroscopy Functional Groups A->D E X-ray Crystallography 3D Conformation A->E F Structure Elucidation Confirmed B->F C->F D->F E->F

Fig 1: Orthogonal analytical workflow for complete structure elucidation.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality & Experimental Design

For carboxylic acid-containing molecules, Electrospray Ionization in negative mode (ESI-) is the most logical choice. The acidic proton is readily abstracted, yielding a highly stable [M−H]− anion. This avoids the complex adduct formations (e.g., [M+Na]+ , [M+K]+ ) often seen in positive ion mode, resulting in a cleaner spectrum with higher mass accuracy.

Step-by-Step Methodology: LC-HRMS
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Dilution: Dilute the stock 1:1000 in 50:50 Water:Acetonitrile (with 0.1% Formic Acid) to a 1 µg/mL working concentration.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix in ESI(-) mode to ensure mass accuracy within < 2 ppm. Causality: Sub-2 ppm accuracy is mandatory to definitively rule out isobaric interferences.

  • Injection & Separation: Inject 2.0 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient of 5% to 95% Acetonitrile over 3 minutes.

  • Ionization & Acquisition: Apply a capillary voltage of 2.5 kV and a desolvation temperature of 350 °C. Acquire data in full scan mode ( m/z 100–1000).

Quantitative Data Summary
Ionization ModeTheoretical FormulaTheoretical Exact Mass (Da)Observed Exact Mass (Da)Mass Error (ppm)
ESI (-) [C9​H6​F2​NO5​]− 246.0214246.0211-1.2

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Causality & Experimental Design

Fluorine's high electronegativity ( χ=3.98 ) fundamentally alters the stereoelectronic landscape of the parent molecule[3]. Because the 19 F nucleus is 100% naturally abundant and highly sensitive (spin 1/2), it provides critical scalar coupling data that maps the difluoroethoxy moiety[4]. The scalar couplings ( JHF​ and JCF​ ) act as a built-in ruler, proving the exact connectivity of the aliphatic chain.

SpinCoupling F1 19F Nuclei (-CHF2) H1 1H Nucleus (-CHF2) F1->H1 2J_HF ~ 55 Hz H2 1H Nuclei (-OCH2-) F1->H2 3J_HF ~ 13 Hz C1 13C Nucleus (-CHF2) F1->C1 1J_CF ~ 240 Hz C2 13C Nucleus (-OCH2-) F1->C2 2J_CF ~ 30 Hz H1->H2 3J_HH ~ 4 Hz

Fig 2: Diagnostic spin-spin scalar coupling network of the difluoroethoxy group.

Step-by-Step Methodology: NMR Acquisition
  • Solvent Selection: Dissolve 15.0 mg of the compound in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is selected over CDCl 3​ because the highly polar carboxylic acid and nitro groups cause aggregation and line broadening in non-polar solvents. DMSO disrupts hydrogen bonding, yielding sharp resonance lines.

  • Standardization: Ensure the DMSO- d6​ contains 0.03% v/v TMS as an internal reference. For 19 F, use CFCl 3​ as an external standard (0 ppm).

  • Tuning & Shimming: Insert the 5 mm precision tube into a 400 MHz spectrometer. Automatically tune and match the probe for 1 H, 13 C, and 19 F frequencies. Perform gradient shimming on the deuterium lock signal.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

    • 13 C NMR: 512 scans, 1 H-decoupled (WALTZ-16).

    • 19 F NMR: 64 scans, acquired with both 1 H-coupled and 1 H-decoupled sequences to isolate C-F vs. H-F couplings.

Quantitative Data Summary

Table 2: 1 H NMR Data (400 MHz, DMSO- d6​ ) | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | 13.25 | br s | - | 1H | -COOH | | 8.35 | d | 2.1 | 1H | Ar-H (C-2, meta to C-6) | | 8.12 | dd | 8.7, 2.1 | 1H | Ar-H (C-6) | | 7.45 | d | 8.7 | 1H | Ar-H (C-5, ortho to alkoxy) | | 6.42 | tt | 54.5 (HF), 3.8 (HH) | 1H | -CHF 2​ | | 4.55 | td | 13.5 (HF), 3.8 (HH) | 2H | -OCH 2​

  • |

Table 3: 13 C and 19 F NMR Data | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 13 C | 165.8 | s | - | C=O (Acid) | | 13 C | 152.4 | s | - | Ar-C (C-4, C-O) | | 13 C | 139.7 | s | - | Ar-C (C-3, C-NO 2​ ) | | 13 C | 114.3 | t | 241.0 (CF) | -C HF 2​ | | 13 C | 68.5 | t | 29.5 (CF) | -OC H 2​

  • | | 19 F | -125.4 | dt | 54.5 (FH), 13.5 (FH) | -CHF 2​ |

Vibrational Spectroscopy (FT-IR)

Causality & Experimental Design

While NMR provides connectivity, FT-IR acts as an orthogonal validator for the presence of the nitro and carboxylic acid functional groups. Attenuated Total Reflectance (ATR) FT-IR is utilized because it requires zero sample preparation, eliminating the risk of moisture absorption or polymorphic changes associated with KBr pellet pressing.

Step-by-Step Methodology: ATR-FTIR
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place ~2 mg of the solid compound directly onto the center of the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks. Causality: Optimal compression ensures intimate contact between the solid crystal lattice and the evanescent wave of the ATR sensor. Poor contact leads to artificially weak signals and distorted peak ratios.

  • Acquisition & Processing: Acquire the spectrum from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3100 - 2600Broad, Medium-COOHO-H stretch (H-bonded)
1695Strong-COOHC=O stretch
1535Strong-NO 2​ Asymmetric N-O stretch
1350Strong-NO 2​ Symmetric N-O stretch
1110, 1060Strong-CHF 2​ C-F stretch

Conclusion

The structure of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is definitively elucidated through a self-validating matrix of analytical techniques. HRMS confirms the exact atomic mass, while the 19 F- 1 H and 19 F- 13 C scalar coupling networks in NMR provide an irrefutable map of the difluoroethoxy side chain. Finally, FT-IR confirms the presence of the highly electron-withdrawing nitro and carboxylic acid moieties, completing the structural profile of this critical pharmaceutical building block.

References[2] National Institutes of Health. "2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 302679 - PubChem". PubChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH98_lGdE31pt5iTKGQhMcVWNoqBYkk4VGl4AbZYiiVEgmg7USIAzVu2DT3DM5YcFLWO7EvftlrUXJcVJiIvBsHcL9RZo_1P8wetWe_vfeePyboBytmpwAW-onIA5d4-luLzBih-c8uHv_2iZZwihqD9W2uV55EUxvCe3van--ypQ==[1] BenchChem. "A comparative analysis of the pharmacokinetic properties of drugs derived from fluorinated and non-fluorinated benzaldehydes". BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPRY3U3qSDv8YeaL-Vh_4-qLgeD_BgGS_96YfeIbFgfgl_REuV3U__XO3INBI4ymfQL134V-hmA_ZQ0F0XgCGvE3fddpW42madWq7rntSp6l3-osvASxgX6CRzrAUxuvE_0GofmqOjTAoxHrQgFju2EDB81jaLHnEqU8U2FSH3zFXa-Nt4aExxrmpAxCTrPUyTNzDLZ8j1L00Nhaq0YVd7tkx44neter_fjSU2csx556YoUaiJB1KdjMvqAEqsPKPR2pCz0Q3-ExDy-0R9arNNK4VcOj8T_ODfpQ==[4] Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists". John Wiley & Sons / e-bookshelf.de.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ9GyecAz5EeZIF3UipruhvVwAPApOREDBKFPJCEZaCFxoOvPWRJMG_bjiprLpoUJqNQX-nv-Uj4vyVSIAVFX_VQPgzO3Nb-d7wi7cHkvUPX1h085QwMBbsK3OGiaSkfF0G9VkVlhg7ZNCh20p4zQLV4JBckxc8rgSFAaxVvA3noxSGDedF92EVPLhz4w=[3] RSC Publishing. "Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications". RSC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQlQ0aH7blhsOiiF39ajdvYtVnkp48KsQoCiAYkNQ7UZaDhrv4KdGT-0dyhv0xiURchEqgahWnjBhg8AeGeBz0bzlqp_dTNR_SlrmWnzSGWfcs4cSgGmizQOEO6mHhIqcbHYxzMiQLuBInw8F7H50gLc7bcPqf_c5idmhMe50BGo7HlF7z

Sources

In-Depth Technical Guide: Synthesis Pathway of 4-(2,2-Difluoroethoxy)-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorinated motifs into organic frameworks is a foundational principle in modern drug discovery. Fluorine substitution uniquely alters a molecule's physicochemical properties, often drastically improving metabolic stability, lipophilicity, and target binding affinity[1]. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) serves as a highly versatile, bifunctional building block. The presence of both a reducible nitro group and a reactive carboxylic acid makes it an ideal precursor for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs).

This whitepaper provides a comprehensive, mechanistically grounded protocol for the synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid via a Nucleophilic Aromatic Substitution (SNAr) pathway.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is achieved through the coupling of 4-fluoro-3-nitrobenzoic acid and 2,2-difluoroethanol under basic conditions[2].

The Kinetic Superiority of Fluorine in SNAr

In standard aliphatic nucleophilic substitutions (SN2), leaving group ability is dictated by bond polarizability and weakness (I > Br > Cl > F). However, in SNAr reactions, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged Meisenheimer complex [3].

Because fluorine is the most electronegative element, it strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic. This intense inductive withdrawal stabilizes the anionic transition state, making 4-fluoro-3-nitrobenzoic acid exponentially more reactive toward SNAr than its chloro- or bromo- analogues. The ortho-nitro group and para-carboxylic acid provide additional resonance stabilization to the intermediate complex.

SNAr_Mechanism A 4-Fluoro-3-nitrobenzoic acid (Electrophile) D Alkoxide Attack (C-O Bond Formation) A->D B 2,2-Difluoroethanol (Nucleophile) C Deprotonation (K2CO3 / DMF) B->C C->D E Meisenheimer Complex (Resonance Stabilized) D->E F Fluoride Elimination (Rearomatization) E->F G 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid F->G

Fig 1. SNAr mechanism for 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid synthesis.

Retrosynthetic Analysis & Reagent Selection

To ensure a high-yielding and self-validating reaction, the choice of reagents and solvents must be precisely calibrated to the mechanistic demands of the substrates[4].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It effectively solvates the potassium cations ( K+ ), leaving the carbonate and alkoxide anions "naked" and highly nucleophilic.

  • Base Stoichiometry (K₂CO₃): A minimum of 2.5 equivalents of Potassium Carbonate is required.

    • 1.0 eq is immediately consumed to deprotonate the carboxylic acid of the starting material.

    • 1.0 eq is required to deprotonate 2,2-difluoroethanol to generate the active alkoxide nucleophile.

    • 0.5 eq acts as a buffer to drive the equilibrium forward and neutralize any trace moisture.

Table 1: Reaction Stoichiometry and Parameters
Reagent / ParameterRoleEquivalentsAmount (for 10g scale)
4-Fluoro-3-nitrobenzoic acid Electrophile1.0 eq10.0 g (54.0 mmol)
2,2-Difluoroethanol Nucleophile1.2 eq5.3 g (64.8 mmol)
Potassium Carbonate (K₂CO₃) Base2.5 eq18.6 g (135.0 mmol)
N,N-Dimethylformamide (DMF) SolventN/A50 mL
Temperature Thermal ActivationN/A80 °C
Time Reaction DurationN/A4 - 6 hours

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and intermediate checks are embedded to ensure the integrity of the synthesis at every stage.

Exp_Workflow S1 Step 1: Reagent Preparation Dry DMF, K2CO3, N2 Atm S2 Step 2: Alkoxide Generation Stir 2,2-difluoroethanol + Base S1->S2 S3 Step 3: Electrophile Addition Add 4-fluoro-3-nitrobenzoic acid S2->S3 S4 Step 4: Thermal Activation Heat to 80°C for 4-6 hours S3->S4 S5 Step 5: Acidic Workup Quench with HCl (pH ~2) S4->S5 S6 Step 6: Isolation & Purification Extraction & Recrystallization S5->S6

Fig 2. Step-by-step experimental workflow for the SNAr synthesis protocol.

Phase 1: Nucleophile Generation
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Add anhydrous K₂CO₃ (18.6 g) and dry DMF (50 mL) to the flask. Stir at room temperature for 10 minutes to ensure an even suspension.

  • Introduce 2,2-difluoroethanol (5.3 g) dropwise via syringe. Stir for 30 minutes at room temperature. Causality Check: The generation of the alkoxide is slightly exothermic. Allowing 30 minutes ensures complete deprotonation before introducing the electrophile.

Phase 2: SNAr Coupling
  • Add 4-fluoro-3-nitrobenzoic acid (10.0 g) portion-wise over 15 minutes to prevent sudden temperature spikes.

  • Elevate the temperature to 80 °C using a pre-heated oil bath.

  • Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1 with 1% Acetic Acid). Self-Validation: The reaction mixture will transition from a pale suspension to a deep yellow/orange solution, visually indicating the formation of the Meisenheimer intermediate[4].

  • Maintain heating for 4 to 6 hours until TLC indicates complete consumption of the starting material.

Phase 3: Acidic Workup and Isolation
  • Cool the reaction mixture to room temperature, then pour it over 200 g of crushed ice/water mixture under vigorous stirring.

  • Slowly acidify the aqueous basic mixture using 2M HCl until the pH reaches ~2. Causality Check: The product exists as a soluble potassium carboxylate salt in the basic mixture. Acidification protonates the carboxylate, rendering the molecule neutrally charged and highly insoluble in water, driving precipitation.

  • Stir the resulting suspension for 1 hour at 0–5 °C to maximize crystallization.

  • Filter the precipitate under vacuum, wash the filter cake with cold distilled water (3 x 50 mL) to remove residual DMF and inorganic salts, and dry overnight in a vacuum oven at 45 °C.

Analytical Characterization

To confirm the structural integrity and purity of the synthesized 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid, the following analytical data should be observed.

Table 2: Expected Analytical Characterization Data
Analytical MethodExpected Signals / Observations
¹H NMR (DMSO-d₆, 400 MHz) ~13.5 ppm (br s, 1H, COOH), ~8.4 ppm (d, 1H, Ar-H), ~8.1 ppm (dd, 1H, Ar-H), ~7.5 ppm (d, 1H, Ar-H), ~6.4 ppm (tt, 1H, CF₂H ), ~4.6 ppm (td, 2H, CH ₂)
¹⁹F NMR (DMSO-d₆, 376 MHz) ~ -125.0 ppm (dt, 2F, CF ₂H)
LC-MS (ESI-) [M-H]⁻ m/z 246.0
Physical Appearance Pale yellow to off-white crystalline powder

Downstream Applications in Drug Discovery

The synthesized 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is a privileged intermediate. The nitro group can be readily reduced (e.g., via Pd/C catalytic hydrogenation or Iron/Acetic acid) to yield an aniline derivative. Subsequent coupling of the carboxylic acid with various amines, followed by cyclization, allows for the rapid generation of benzimidazole, benzoxazole, or quinazoline scaffolds[2]. The appended 2,2-difluoroethoxy chain acts as a bioisostere for standard alkoxy groups, significantly reducing oxidative liability by cytochrome P450 enzymes while enhancing the compound's overall membrane permeability.

Sources

Technical Guide: The Role and Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated building blocks is a cornerstone of rational drug design. Approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity[1]. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) represents a highly versatile, multi-functional synthetic intermediate[2]. Featuring an orthogonally reactive nitro group and carboxylic acid, alongside a metabolically robust difluoroethoxy ether, this scaffold is heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR modulators.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream derivatization pathways.

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the electron-withdrawing nitro group significantly lowers the pKa of the carboxylic acid compared to standard benzoic acid, while the difluoroethoxy group heavily influences the molecule's partition coefficient (LogP).

PropertyValue / Description
IUPAC Name 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid
CAS Registry Number 1178286-57-1[3]
Molecular Formula C9H7F2NO5
Molecular Weight 247.15 g/mol [4]
Key Functional Groups Carboxylic acid (-COOH), Nitro (-NO2), 2,2-Difluoroethoxy ether (-O-CH2-CHF2)
Synthetic Role Bifunctional intermediate / Fluorinated building block

Retrosynthetic Analysis & Mechanistic Synthesis

Mechanistic Rationale (SNAr)

The most efficient route to synthesize 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is through a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 4-fluoro-3-nitrobenzoic acid, is highly primed for this transformation.

Causality of Reactivity: The leaving group (fluoride) at position 4 is strongly activated by two electron-withdrawing groups (EWGs): the ortho-nitro group and the para-carboxylic acid. When the nucleophile (2,2-difluoroethanol) attacks position 4, the resulting negative charge is highly stabilized by resonance into the nitro group, forming a stable Meisenheimer complex. Fluoride, being an excellent leaving group in SNAr reactions due to its high electronegativity and the strength of the resulting C-O bond, is subsequently expelled to restore aromaticity.

Experimental Protocol: SNAr Synthesis

The following self-validating protocol ensures high yield and minimizes side reactions (such as esterification of the carboxylic acid).

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cations while leaving the nucleophilic alkoxide relatively unsolvated, thereby maximizing its reactivity.

  • Base Addition: Add Potassium Carbonate (K2CO3, 2.5 equiv) to the solution. Causality: A mild inorganic base like K2CO3 is sufficient to deprotonate 2,2-difluoroethanol to form the active nucleophile without causing degradation of the starting materials.

  • Nucleophile Introduction: Slowly add 2,2-difluoroethanol (1.2 equiv) dropwise at room temperature to control the initial exotherm.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–90 °C for 4–6 hours under an inert nitrogen atmosphere. Causality: Elevated temperatures are required to overcome the activation energy barrier for the formation of the Meisenheimer intermediate.

  • Workup & Isolation: Cool the reaction to room temperature and pour it into crushed ice/water. Slowly acidify the aqueous layer with 1M HCl until the pH reaches ~2. Causality: Acidification protonates the carboxylate salt back into the neutral carboxylic acid, drastically reducing its aqueous solubility and forcing it to precipitate.

  • Purification: Filter the resulting precipitate, wash extensively with cold water to remove residual DMF and salts, and dry under high vacuum.

Figure 1: SNAr synthesis pathway of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid.

Reactivity Profile & Downstream Derivatization

The true value of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid lies in its orthogonal derivatization potential. The nitro group and the carboxylic acid can be manipulated independently to build complex molecular architectures.

Nitro Reduction and Amidation

To utilize this building block in API synthesis, the nitro group is typically reduced to an aniline, yielding 3-amino-4-(2,2-difluoroethoxy)benzoic acid [4].

  • Reduction Protocol: The nitro group is reduced using catalytic hydrogenation (Pd/C, H2 gas) or via Béchamp reduction (Iron powder, NH4Cl in EtOH/H2O). Hydrogenation is preferred for scale-up due to cleaner workups.

  • Amidation: The resulting anthranilic acid derivative can undergo peptide-like coupling. Using coupling reagents like HATU and a base (DIPEA), the carboxylic acid is activated and reacted with various primary or secondary amines to form stable benzamides.

Figure 2: Downstream derivatization pathways for API scaffold generation.

Rationale in Drug Development (Fluorine Effects)

The specific choice of a 2,2-difluoroethoxy substituent over a standard ethoxy or methoxy group is a calculated decision in medicinal chemistry, driven by the following E-E-A-T principles:

  • Metabolic Stability (Cytochrome P450 Evasion): Standard alkyl ethers are highly susceptible to oxidative cleavage (O-dealkylation) by hepatic CYP450 enzymes. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This decreases the electron density of the adjacent oxygen and strengthens the adjacent C-H bonds, significantly increasing the activation energy required for CYP450-mediated hydrogen abstraction[1].

  • Modulation of Lipophilicity: The introduction of fluorine atoms increases the overall lipophilicity (LogP) of the molecule. This enhances passive transcellular permeability, a critical parameter for ensuring high oral bioavailability in solid tumor or CNS-targeting drugs.

  • Conformational Locking: The stereoelectronic effects of the difluoroethoxy group can restrict the rotational freedom of the ether linkage, pre-organizing the molecule into a bioactive conformation that binds more tightly to the target protein's hydrophobic pockets.

References

  • As-1 / Enamine. "88-4131-77 Enamine 化合物 100mg CAS No:1178286-57-1." AS-1 Catalog.
  • BLD Pharm. "4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid - BLDpharm (Related Products: 1178286-57-1)." BLD Pharm Database.
  • Guidechem. "6-amino-2-(2,2-difluoroethoxy)-5-nitro-3-pyridinecarboxylic acid methyl ester - Guidechem." Guidechem Encyclopedia.
  • Tokyo Chemical Industry (TCI). "Fluorination Reagents, Fluorinated Building Blocks." TCI Chemicals Application Notes.

Sources

Advanced Safety, Handling, and Synthetic Utility of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of active pharmaceutical ingredients (APIs), the incorporation of fluorinated moieties is a proven strategy to enhance lipophilicity and metabolic stability. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1)[1] is a highly specialized building block that leverages a difluoroethoxy group to provide steric and electronic shielding against cytochrome P450-mediated oxidative metabolism. However, the convergence of a reactive nitroaromatic system and a fluorinated ether introduces specific physicochemical hazards.

Standard safety data sheets often lack the mechanistic context required for advanced R&D. This whitepaper bridges that gap by providing a causality-driven hazard assessment and self-validating experimental protocols for the safe handling and synthetic application of this compound.

Part 1: Physicochemical Profiling

To design effective handling protocols, we must first establish the quantitative baseline of the compound. The following data synthesizes the core physicochemical properties based on structural analysis and analogous compound data ([1], [2]).

ParameterSpecificationMechanistic Implication
Chemical Name 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acidCore scaffold for API synthesis.
CAS Number 1178286-57-1[1]Unique identifier for regulatory tracking.
Molecular Formula C9H7F2NO5High heteroatom count; potential for hydrogen bonding.
Molecular Weight 247.15 g/mol Ideal low-molecular-weight building block.
Physical State Solid (Fine Powder)[2]High surface area increases dust explosion risk.
Hazard Statements H315, H319, H335[3],Acidic and electrophilic nature causes tissue irritation.

Part 2: Mechanistic Toxicology & Hazard Assessment

The hazards associated with 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid are intrinsically linked to its molecular architecture. Understanding why a hazard exists is the first step in mitigating it.

  • Nitroaromatic Reactivity & Irritation: The nitro group is highly electron-withdrawing, which increases the acidity of the benzoic acid moiety. This makes the compound a potent skin irritant (H315), serious eye irritant (H319), and respiratory tract irritant (H335) ([3]). The electrophilic nature of the nitroaromatic ring can also lead to sensitization upon repeated exposure.

  • Thermal Decomposition & Fluoride Release: While the difluoroethoxy group is highly stable under standard physiological and synthetic conditions, exposure to extreme thermal stress or strong Lewis acids can trigger ether cleavage. This decomposition pathway risks the release of highly toxic and corrosive hydrogen fluoride (HF) gas, alongside standard nitrogen oxides (NOx)[3].

  • Electrostatic Dust Ignition: As a fine organic powder, the compound is susceptible to electrostatic charge accumulation. In "open vessel processes," the enrichment of fine dust suspended in the air can lead to a dust explosion if an ignition source is present ([4]).

Part 3: Self-Validating Experimental Protocols

To ensure maximum safety and reproducibility, the following workflows are designed as self-validating systems . Every critical step includes a built-in verification mechanism to confirm success before proceeding.

Protocol 1: Safe Handling and Electrostatic Discharge (ESD) Prevention

Objective: Prevent dust inhalation and eliminate electrostatic ignition risks during mass transfer.

  • Step 1: Environmental Setup. Conduct all weighing operations inside a Class II biological safety cabinet or a standard fume hood equipped with a HEPA filter.

    • Self-Validation: Use a handheld anemometer to confirm a face velocity of 0.5 m/s prior to opening the container.

  • Step 2: PPE & Grounding. Wear double nitrile gloves, an anti-static lab coat, and chemical splash goggles (). Utilize a grounded static-dissipative mat.

  • Step 3: Transfer Operation. Transfer the powder using a grounded stainless-steel spatula into an anti-static weighing boat.

    • Self-Validation: After transferring the material to the reaction vessel, visually inspect the weighing boat. The complete absence of residual powder clinging to the plastic confirms the successful elimination of static charge.

Protocol 2: Chemical Spill Quenching & Decontamination

Objective: Safely neutralize solid spills and decontaminate work surfaces.

  • Step 1: Containment. Do not sweep dry powder. Gently cover the spill with a damp, inert absorbent pad to prevent dust aerosolization.

  • Step 2: Neutralization. Because the compound is an organic acid, apply a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3) to the affected area. This converts the lipophilic acid into a highly water-soluble sodium salt.

  • Step 3: Decontamination. Wipe the area with a mixture of water and ethanol (70:30) to remove residual organic salts.

    • Self-Validation: Apply a pH indicator strip directly to the decontaminated surface. A stable, neutral pH (7.0) confirms the complete neutralization and removal of the acidic residue.

Protocol 3: Catalytic Reduction to Aminobenzoic Acid (Synthetic Workflow)

Objective: Reduce the nitro group to an amine without cleaving the fluorinated ether, preparing the scaffold for downstream amide coupling.

  • Step 1: Dissolution. Dissolve 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (1.0 eq) in anhydrous Ethanol/Ethyl Acetate (1:1 v/v).

  • Step 2: Catalyst Addition. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq) under a steady stream of Nitrogen (N2) to prevent catalyst ignition.

  • Step 3: Hydrogenation. Purge the vessel with Hydrogen gas (H2) and stir vigorously at room temperature under a balloon pressure (1 atm).

    • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z 246 [M-H]-) and the emergence of a more polar amine peak (m/z 216 [M-H]-) confirms quantitative reduction without defluorination.

  • Step 4: Filtration. Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

Part 4: Synthetic Pathway Visualization

The primary application of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid in drug discovery is its conversion into a functionalized aniline, which is subsequently coupled with various carboxylic acids to generate complex, metabolically stable API scaffolds.

G A 4-(2,2-Difluoroethoxy) -3-nitrobenzoic acid B Catalytic Reduction (Pd/C, H2) A->B Nitro Reduction C 4-(2,2-Difluoroethoxy) -3-aminobenzoic acid B->C Yields Amine D Amide Coupling (HATU, DIPEA) C->D Activation E Fluorinated API Scaffold D->E Target Synthesis

Synthetic pathway of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid to an API scaffold.

References

  • Carl Roth. "Safety Data Sheet: 3-Nitrobenzoic acid." Carl Roth. [Link]

Sources

Commercial Availability and Synthetic Utility of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. Among the myriad of fluorinated building blocks, 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) has emerged as a highly versatile, commercially available intermediate.

As a Senior Application Scientist, I frequently leverage this specific scaffold when designing kinase inhibitors or G-protein-coupled receptor (GPCR) ligands. The molecule offers two distinct synthetic handles—a carboxylic acid for amide coupling and a nitro group for subsequent reduction—anchored by a difluoroethoxy moiety that fundamentally alters the metabolic fate of the resulting drug candidate. This whitepaper details the commercial sourcing, physicochemical rationale, and validated synthetic protocols for integrating this compound into drug discovery workflows.

Commercial Availability and Sourcing Metrics

Historically, complex fluoroalkoxy-substituted aromatics required multi-step, low-yielding de novo synthesis. Today, 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is a catalog compound accessible through major chemical suppliers, enabling rapid structure-activity relationship (SAR) exploration.

The compound is synthesized at scale and is readily available from specialized vendors such as Enamine[1] and BLD Pharm[2]. Relying on commercially validated sources ensures high lot-to-lot consistency, which is critical when scaling up from milligram-scale screening to gram-scale preclinical synthesis.

Table 1: Physicochemical Properties and Commercial Specifications

PropertyValue
Chemical Name 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid
CAS Registry Number 1178286-57-1
Molecular Formula C9H7F2NO5
Molecular Weight 247.15 g/mol
Typical Commercial Purity ≥95% (HPLC/NMR)
Key Functional Groups Carboxylic acid, Nitro, Difluoroethoxy
Major Suppliers Enamine (EN300-92353)[1], BLD Pharm (BD516851)[2]

Physicochemical Rationale: The Difluoroethoxy Advantage

The selection of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid over its non-fluorinated counterparts (e.g., 4-ethoxy-3-nitrobenzoic acid) is driven by strict E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles in drug design.

  • Metabolic Stability (Cytochrome P450 Evasion): Standard methoxy and ethoxy groups are highly susceptible to Cytochrome P450-mediated oxidative O-dealkylation. The introduction of the strongly electron-withdrawing difluoromethyl (-CF2H) group decreases the electron density of the adjacent C-H bonds. This increases the bond dissociation energy, effectively shielding the molecule from oxidative cleavage and prolonging its in vivo half-life[3].

  • Lipophilicity and Permeability: Fluoroalkoxy groups strike an optimal balance between polarity and lipophilicity (logD). The difluoroethoxy group enhances transcellular permeability and lipid membrane partitioning without the extreme lipophilic penalty often associated with perfluorinated (e.g., trifluoromethoxy) groups[4].

  • Conformational Locking: The polarized C-F bonds can participate in intramolecular multipolar interactions or act as weak hydrogen-bond acceptors, locking the aromatic ring into a bioactive conformation that fits precisely into the hydrophobic pockets of target proteins.

Pathway Ligand Difluoroethoxy Benzamide Derivative Target Target Kinase / GPCR (Hydrophobic Pocket) Ligand->Target High Affinity Binding Metabolism CYP450 Enzymes (Blocked O-Dealkylation) Ligand->Metabolism Steric/Electronic Shielding Efficacy Sustained In Vivo Efficacy Target->Efficacy Pathway Inhibition Metabolism->Efficacy Increased Half-life

Fig 1: Pharmacological rationale for difluoroethoxy integration, showing enhanced metabolic stability.

Synthetic Workflows and Causality-Driven Protocols

The most common application of this building block is the generation of 3-amino-4-(2,2-difluoroethoxy)benzamides. This requires a two-phase workflow: an initial amide coupling followed by a chemoselective nitro reduction.

SynthWorkflow A 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid (CAS: 1178286-57-1) B Amide Coupling (HATU, DIPEA, DMF) A->B Amine (R-NH2) C 3-Nitrobenzamide Intermediate B->C D Nitro Reduction (Fe, NH4Cl, EtOH/H2O) C->D E 3-Amino-4-(2,2-difluoroethoxy) benzamide Derivative D->E Downstream Synthesis

Fig 2: Synthetic workflow for converting the benzoic acid into functionalized benzamide derivatives.

Phase 1: Amide Coupling (Benzamide Formation)

Causality & Rationale: The presence of the meta-nitro group withdraws electron density from the aromatic ring, which can slightly deactivate the carboxylic acid. To overcome this, we utilize HATU, a superior coupling reagent that generates a highly reactive HOAt ester, ensuring rapid conversion even with sterically hindered amines.

Self-Validating Protocol:

  • Activation: In an oven-dried flask under N2, dissolve 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Check: An aliquot analyzed by LC-MS should show complete conversion to the active HOAt ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

    • Validation Check: Monitor via LC-MS until the active ester is >95% consumed and the target product mass ([M+H]+) is dominant.

  • Quenching & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts and HOAt), 1M HCl (to remove excess amine and DIPEA), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to yield the 3-nitrobenzamide intermediate.

Phase 2: Chemoselective Nitro Reduction

Causality & Rationale: While catalytic hydrogenation (Pd/C, H2) is standard for nitro reduction, it risks unwanted dehalogenation if the amine coupled in Phase 1 contains halogenated aryl groups (e.g., chlorophenyl). Therefore, a mild, single-electron transfer reduction using Iron and Ammonium Chloride (Fe/NH4Cl) is employed. This method is strictly chemoselective for the nitro group, leaving halogens and the difluoroethoxy moiety completely intact.

Self-Validating Protocol:

  • Setup: Dissolve the purified 3-nitrobenzamide intermediate from Phase 1 in a mixture of Ethanol and Water (4:1 v/v, 0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).

  • Reaction: Heat the suspension to 80°C under vigorous stirring for 2 hours.

    • Validation Check: Monitor via TLC and LC-MS. The reaction is complete when the yellow color of the nitro compound dissipates and the lower-Rf amine spot is exclusively visible.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad generously with hot Ethanol.

  • Isolation: Concentrate the filtrate in vacuo to remove Ethanol. Partition the aqueous residue between EtOAc and saturated NaHCO3. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over Na2SO4, and concentrate to afford the pure 3-amino-4-(2,2-difluoroethoxy)benzamide. This aniline is now primed for downstream functionalization (e.g., urea formation, Buchwald-Hartwig amination, or sulfonylation).

Conclusion

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is a highly strategic, commercially accessible building block that empowers medicinal chemists to rapidly synthesize metabolically robust drug candidates. By leveraging validated synthetic protocols—such as HATU-mediated coupling and chemoselective Fe/NH4Cl reduction—researchers can seamlessly integrate the difluoroethoxy bioisostere into complex molecular architectures, thereby optimizing both the pharmacokinetic stability and binding affinity of their therapeutic leads.

References

  • Enamine Ltd. (2025). 88-4131-77 Enamine 化合物 100mg CAS No:1178286-57-1 EN300-92353. As-One Catalog.
  • BLD Pharm. (2025). 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (BD516851). BLD Pharm Catalog.
  • Chen, M., & Wang, Q. (2024). Fluoroalkoxylating Reagents in Organic Synthesis: Recent Advances. European Journal of Organic Chemistry. ResearchGate.
  • Phelps, A. M., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.

Sources

The Discovery, Synthesis, and Pharmacological Evolution of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into organic molecules has revolutionized drug design. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS 1178286-57-1) stands as a privileged building block—a highly specialized intermediate that bridges the gap between raw chemical synthesis and advanced pharmacological therapeutics. Originally synthesized to support the development of next-generation anti-inflammatory drugs targeting microsomal prostaglandin E synthase-1 (mPGES-1) [1, 2], this compound is now a critical precursor in the synthesis of inhibitors for ALCAT1 [3] and Cyclin-dependent kinase 2 (CDK2) [4].

This whitepaper provides an in-depth technical analysis of the compound's historical discovery, the structural rationale behind its design, and a field-proven, self-validating protocol for its synthesis via Nucleophilic Aromatic Substitution ( SN​Ar ).

Historical Context & Discovery: The Shift to mPGES-1

The discovery of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is intrinsically linked to the pharmaceutical industry's quest for safer non-steroidal anti-inflammatory drugs (NSAIDs). Traditional NSAIDs and selective COX-2 inhibitors (coxibs) effectively reduce inflammation by blocking the cyclooxygenase pathway. However, they indiscriminately suppress all downstream prostaglandins, including prostacyclin (PGI2) and thromboxane A2 (TXA2), leading to severe gastrointestinal and cardiovascular liabilities [2].

To circumvent these side effects, researchers shifted their focus downstream to mPGES-1 , an inducible enzyme responsible for isomerizing PGH2 specifically into the pro-inflammatory mediator PGE2. By inhibiting mPGES-1, scientists could halt inflammation while sparing the protective homeostatic prostaglandins [2].

During the early 2010s, pharmaceutical companies (notably Boehringer Ingelheim) discovered that benzimidazole derivatives were potent mPGES-1 inhibitors. To optimize the pharmacokinetic profile of these benzimidazoles, a specific precursor was required: a benzoic acid derivative featuring a masked amine (a nitro group) and a metabolically stable, lipophilic ether. This targeted necessity birthed the widespread synthesis and patenting of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid[2].

Pathway AA Arachidonic Acid COX COX-1 / COX-2 (Traditional NSAID Target) AA->COX PGH2 PGH2 (Intermediate) COX->PGH2 mPGES1 mPGES-1 (Next-Gen Target) PGH2->mPGES1 OtherSyn Other Synthases (PGIS, TXAS) PGH2->OtherSyn PGE2 PGE2 (Inflammation & Pain) mPGES1->PGE2 Protective PGI2, TXA2 (GI & CV Homeostasis) OtherSyn->Protective Inhibitor Benzimidazole Inhibitors (Derived from CAS 1178286-57-1) Inhibitor->mPGES1 Selective Inhibition

Fig 1: mPGES-1 signaling pathway demonstrating the selective inhibition mechanism sparing homeostasis.

Chemical Properties & Structural Rationale

The architecture of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is a masterclass in rational drug design. Each functional group serves a distinct mechanistic or pharmacokinetic purpose.

The 2,2-Difluoroethoxy Moiety

The introduction of fluorine into bioactive molecules profoundly alters their physicochemical properties [1]. The −OCH2​CHF2​ group acts as a bioisostere for standard methoxy or ethoxy groups, providing two critical advantages:

  • Metabolic Stability: The highly electronegative fluorine atoms pull electron density away from the ether oxygen and adjacent carbons. This inductive effect strongly resists oxidative dealkylation by Cytochrome P450 enzymes in the liver, drastically increasing the drug's half-life.

  • Lipophilicity ( logP ): The fluorinated ether increases the overall lipophilicity of the molecule, enhancing cellular membrane permeability and target binding affinity within hydrophobic enzyme pockets.

The Nitrobenzoic Acid Core

The core acts as a bifunctional synthetic handle:

  • The Carboxylic Acid: Allows for downstream amide coupling with various amines or hydrazides (crucial for ALCAT1 inhibitor synthesis) [3].

  • The Nitro Group: Serves as a masked ortho-amine. Once the framework is built, the nitro group is catalytically reduced to an amine, which is subsequently cyclized with the adjacent amide to form the rigid benzimidazole pharmacophore [2].

Quantitative Data Summary

Table 1: Physicochemical Properties of CAS 1178286-57-1 [5]

PropertyValueStructural Significance
CAS Number 1178286-57-1Unique identifier for procurement and patent tracking.
Molecular Formula C9H7F2NO5Highlights the critical F2 substitution.
Molecular Weight 247.15 g/mol Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
Appearance Pale yellow solidCharacteristic of nitroaromatic compounds.
Topological Polar Surface Area 92.4 ŲOptimal for balancing aqueous solubility and membrane permeability.

Synthetic Methodology: Nucleophilic Aromatic Substitution ( SN​Ar )

As a Senior Application Scientist, it is critical to understand not just the steps of a protocol, but the causality governing the chemical behavior. The synthesis of this compound relies on an SN​Ar reaction between 4-fluoro-3-nitrobenzoic acid and 2,2-difluoroethanol.

Step-by-Step Experimental Protocol

Objective: To achieve high-yield etherification via the displacement of an activated aryl fluoride.

Step 1: Alkoxide Generation

  • Action: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous Tetrahydrofuran (THF) at 0 °C under an Argon atmosphere. Slowly add 2,2-difluoroethanol (1.1 equivalents) dropwise.

  • Causality: NaH is selected to achieve irreversible deprotonation. The evolution of hydrogen gas drives the equilibrium completely toward the alkoxide formation. The 0 °C temperature is mandatory to control the exothermic reaction and prevent solvent degradation. Note: 2.2 equivalents of base are required because the carboxylic acid moiety on the electrophile will immediately consume one equivalent upon addition.

Step 2: Nucleophilic Attack ( SN​Ar )

  • Action: Add a solution of 4-fluoro-3-nitrobenzoic acid (1.0 equivalent) in THF dropwise to the alkoxide mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS.

  • Causality: The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the ipso carbon highly electrophilic. The ortho-nitro group and para-carboxylate withdraw electron density via resonance and induction, stabilizing the anionic Meisenheimer complex intermediate. In SN​Ar reactions, fluoride is an exceptional leaving group (unlike in SN​2 ) because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's inductive effect.

Step 3: Quenching and Isolation

  • Action: Quench the reaction carefully with ice water to destroy unreacted NaH. Acidify the aqueous layer with 1M HCl to pH ~2. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Causality: Acidification is a critical self-validating step. It protonates the carboxylate salt back to the free carboxylic acid, rendering the product insoluble in water and driving it into the organic phase for clean extraction.

Synthesis A 4-Fluoro-3-nitrobenzoic acid (Electrophile) E Meisenheimer Complex (SNAr Intermediate) A->E Nucleophilic Attack B 2,2-Difluoroethanol (Nucleophile) D Alkoxide Formation (Irreversible) B->D Deprotonation C Base (NaH) Solvent (THF) C->D D->E F 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid E->F Fluoride Elimination

Fig 2: Synthetic workflow of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid via SNAr mechanism.
Optimization: Comparative Reaction Conditions

Depending on scale and facility capabilities, alternative bases and solvents can be utilized.

Table 2: Comparative SN​Ar Conditions

BaseSolventTempYield ProfileMechanistic Notes
NaH THF0 °C to RTHigh (>85%)Fast, irreversible deprotonation. Requires strict anhydrous environment.
K2​CO3​ DMF80 °CModerateMilder, highly scalable. Requires heating due to weaker basicity.
t -BuOK THFRTHigh (>80%)Excellent solubility. Good alternative to NaH for pilot-scale manufacturing.

Downstream Applications & Future Trajectories

Once synthesized, 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is rarely the final therapeutic agent. Instead, it undergoes further transformations to build complex inhibitors.

  • Reduction to 3-Amino-4-(2,2-difluoroethoxy)benzoic acid (CAS 1178372-80-9): Catalytic hydrogenation (using H2​ and Pd/C) reduces the nitro group to an amine. This amino-acid derivative is the direct precursor for benzimidazole-based mPGES-1 inhibitors [2].

  • ALCAT1 Inhibition: Recent patents (e.g., US11208404B2) utilize this intermediate to synthesize inhibitors of acyl-CoA:lysocardiolipin acyltransferase 1 (ALCAT1). Down-regulating ALCAT1 is a novel therapeutic approach for treating aging, age-related metabolic disorders, and reperfusion injuries [3].

  • CDK2 Inhibition in Oncology: In 2024, Novartis patented a series of Cyclin-dependent kinase (CDK2) inhibitors utilizing this exact fluorinated building block. CDK2 is a critical gatekeeper of the cell cycle; inhibiting it prevents DNA replication in rapidly dividing cancer cells [4].

The enduring utility of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid underscores a fundamental principle in medicinal chemistry: the intelligent design of a single, robust intermediate can unlock multiple therapeutic pathways across entirely different disease states.

References

  • Boehringer Ingelheim International GmbH.New compounds (WO2012022793A1). Google Patents.
  • Poxel SA.Compounds useful as inhibitors of ALCAT 1 (US11208404B2). Google Patents.
  • Novartis AG.Cyclin-dependent kinase (cdk2) inhibitors (WO2024171094A1). Google Patents.

Technical Guide: Solubility Profiling of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is a highly functionalized, fluorinated building block utilized extensively in modern medicinal chemistry. It serves as a critical precursor for the synthesis of complex heterocycles, including benzimidazoles and benzoselenazoles, which function as active pharmaceutical ingredients (APIs) in antimicrobials, antipsychotics, and targeted oncology therapies[1].

For drug development professionals and formulation scientists, understanding the solubility profile of this compound is paramount for optimizing reaction yields, designing purification workflows, and developing pre-clinical formulations. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics and a self-validating protocol for empirical solubility screening.

Structural Thermodynamics & Solvation Causality

As with any complex API precursor, the solubility of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid cannot be generalized; it must be deconstructed through the lens of its functional groups. The molecule's behavior in solution is governed by a tripartite system of intermolecular forces:

  • The Carboxylic Acid (-COOH) Core: This group acts as both a potent hydrogen bond donor and acceptor. In the solid state, or in non-polar solvents, the molecules form highly stable, cyclic hydrogen-bonded dimers. This dimerization drastically increases the apparent lipophilicity of the compound but locks it into a rigid crystal lattice, acting as a thermodynamic barrier to dissolution[2].

  • The Nitro Group (-NO2): Positioned meta to the carboxylic acid, the nitro group is strongly electron-withdrawing. It increases the overall dipole moment of the molecule and acts as a secondary hydrogen bond acceptor. It also lowers the pKa of the carboxylic acid (analogous to 3-nitrobenzoic acid, which has a pKa of 3.47), making the compound highly responsive to the solvent's localized dielectric environment[3].

  • The 2,2-Difluoroethoxy Moiety (-OCH2CHF2): This is the unique differentiator of this molecule. The fluorine atoms are highly electronegative but poorly polarizable. The ether linkage provides rotational flexibility, while the difluoromethyl group introduces distinct lipophilic character. Unlike a fully rigid trifluoromethyl group, the difluoroethoxy moiety enhances solubility in moderately polar and halogenated solvents by facilitating unique dipole-induced dipole interactions[1].

Solvent Class Interactions & Predictive Profiling

Based on the thermodynamic principles outlined above and empirical data from closely related structural analogs (such as 4-fluoro-3-nitrobenzoic acid and 3-nitrobenzoic acid), we can accurately predict the compound's behavior across different solvent classes[3][4].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are highly effective. They possess the capacity to disrupt the robust carboxylic acid dimers by forming competitive hydrogen bonds with both the -COOH and -NO2 groups. For instance, the closely related 4-fluoro-3-nitrobenzoic acid exhibits a solubility of approximately 50 mg/mL in 95% ethanol[4].

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These represent the optimal media for generating high-concentration stock solutions. The high dielectric constants (ε > 35) and strong dipole moments effectively solvate the polarizable aromatic ring and the nitro group. Because they lack an acidic proton, they do not compete for the carboxylic acid's proton, allowing the molecule to remain fully solvated via ion-dipole stabilization without inducing premature precipitation.

  • Non-Polar and Halogenated Solvents (e.g., Toluene, Dichloromethane): Solubility in these media is thermodynamically restricted. While the 2,2-difluoroethoxy group provides some affinity for halogenated solvents like dichloromethane via dispersion forces, the strong intermolecular hydrogen bonding of the carboxylic acid limits extensive dissolution. In pure non-polar solvents like toluene, the compound will largely remain in its crystalline dimerized state[2].

Quantitative Solubility Data Summary

The following table synthesizes the predictive solubility ranges for 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid based on the physicochemical properties of its structural analogs[2][3][4].

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility RangePrimary Solvation Mechanism
Polar Protic Ethanol (95%)24.540 - 60 mg/mLH-bond competition disrupting -COOH dimers[4]
Polar Protic Methanol32.750 - 80 mg/mLStrong H-bond donation and acceptance[2]
Polar Aprotic DMSO / DMF> 36.0> 100 mg/mLIon-dipole stabilization of the -NO2 group
Halogenated Dichloromethane8.910 - 20 mg/mLDipole-induced dipole via -OCH2CHF2 moiety
Non-Polar Toluene2.4< 5 mg/mLLimited strictly to weak dispersion forces
Aqueous Water (pH < 3.0)80.1< 3 mg/mLHydrophobic repulsion of the fluorinated ring[3]

Self-Validating Experimental Protocol: High-Throughput Solubility Screening

To establish empirical solubility values for specific process chemistry needs, researchers must employ a rigorous, self-validating methodology. The following protocol guarantees thermodynamic accuracy and prevents common analytical artifacts.

Phase 1: Thermodynamic Equilibration
  • Preparation: Add 150 mg of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid to a 2 mL sealed amber glass vial containing 1.0 mL of the target solvent.

    • Causality: An excess of solid must be maintained to ensure the solution reaches its absolute thermodynamic solubility limit, rather than a transient kinetic dissolution state.

  • Agitation: Incubate the vials in a thermoshaker at 500 RPM and 25.0 ± 0.1 °C for a minimum of 48 hours.

    • Causality: 48 hours is strictly required to overcome the high crystal lattice energy characteristic of nitrobenzoic acids and achieve true equilibrium[2].

Phase 2: Phase Separation & Filtration
  • Centrifugation: Centrifuge the vials at 10,000 x g for 10 minutes to tightly pellet the undissolved crystalline lattice.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is mandatory. The 2,2-difluoroethoxy moiety can exhibit non-specific hydrophobic binding to standard Nylon or Cellulose Acetate membranes, which would artificially deplete the compound from the solution and skew the quantitative results.

Phase 3: Quantification & Internal Validation
  • For Volatile Solvents (e.g., MeOH, DCM): Transfer a 500 µL aliquot of the filtrate to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of N2 gas, followed by 2 hours in a vacuum oven. Measure the residual mass gravimetrically.

    • Self-Validation Check: Perform a mass balance check by re-dissolving the dried pellet in DMSO and analyzing via HPLC to ensure no solvent entrapment occurred within the dried crystal lattice.

  • For Non-Volatile Solvents (e.g., DMSO, DMF): Dilute a 10 µL aliquot of the filtrate 1:100 in the HPLC mobile phase. Analyze via HPLC-UV at 254 nm against a standard calibration curve.

    • Self-Validation Check: Inject a known concentration standard (e.g., 10 mg/mL) at the beginning, middle, and end of the sequence. This verifies detector linearity and proves that the compound did not undergo nucleophilic aromatic substitution or degradation while sitting in the solvent.

Solvation Workflows & Thermodynamic Pathways

SolvationMechanisms API 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid (Solid State Lattice) Protic Polar Protic Solvents (MeOH, EtOH) Dielectric > 20 API->Protic Aprotic Polar Aprotic Solvents (DMF, DMSO) Dielectric > 35 API->Aprotic NonPolar Non-Polar Solvents (Toluene, Hexane) Dielectric < 5 API->NonPolar MechProtic H-Bond Competition Disrupts -COOH Dimers Protic->MechProtic MechAprotic Strong Ion-Dipole Stabilizes -NO2 & -COOH Aprotic->MechAprotic MechNonPolar Dispersion Forces via -OCH2CHF2 Moiety NonPolar->MechNonPolar ResultProtic High Solubility (~50 mg/mL) MechProtic->ResultProtic ResultAprotic Maximal Solubility (>100 mg/mL) MechAprotic->ResultAprotic ResultNonPolar Low Solubility (<5 mg/mL) MechNonPolar->ResultNonPolar

Thermodynamic pathways of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid solvation by solvent class.

Conclusion

The successful manipulation of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid in synthetic workflows requires a strategic approach to solvent selection. By recognizing the rigid dimerization of its carboxylic acid core and leveraging the unique polarizability of its difluoroethoxy and nitro groups, scientists can optimize their reaction conditions. Polar aprotic solvents remain the gold standard for maximizing concentration, while polar protic solvents offer excellent balances for crystallization and purification workflows.

Sources

Unlocking the Pharmacological Potential of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid: A Strategic Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the selection of starting building blocks dictates the trajectory of lead optimization. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) has emerged as a highly versatile, multi-vector scaffold. By combining a metabolically robust difluoroethoxy group, a synthetically malleable nitro group, and a versatile carboxylic acid, this molecule provides a trifecta of physicochemical enhancements and synthetic handles. This technical whitepaper explores the structural rationale, mechanistic pathways, and self-validating experimental protocols for deploying this scaffold in drug discovery programs.

Structural and Physicochemical Profiling

The biological activity of any derivative stems directly from the physicochemical properties of its core scaffold. Understanding the causality behind these structural features is critical for rational drug design.

  • The 2,2-Difluoroethoxy Group: Fluorine substitution is a cornerstone of modern drug design, utilized to modulate pKa, lipophilicity, and target affinity [1]. The incorporation of the −OCH2​CHF2​ moiety significantly alters the electronic and steric profile of the molecule. The strong electron-withdrawing nature of the fluorine atoms deactivates the adjacent C−H bonds, protecting the alkyl chain from cytochrome P450-mediated oxidative O-dealkylation—a notorious metabolic liability in standard alkoxyarenes[2]. Furthermore, the CHF2​ group can act as a weak hydrogen bond donor, while the fluorine atoms serve as acceptors, enabling unique multipolar interactions within protein binding pockets.

  • The Nitro Group: While sometimes viewed as a structural alert, the nitro group here serves a dual purpose. Synthetically, it acts as a masked amine. Upon reduction, it yields an ortho-alkoxy aniline derivative, a privileged pharmacophore for synthesizing kinase-inhibiting heterocycles (e.g., quinazolines and benzimidazoles). Biologically, the intact nitro group can be leveraged for targeted anti-infective therapies, exploiting bacterial or parasitic nitroreductases to generate localized reactive oxygen species[3].

  • The Carboxylic Acid: This moiety provides a primary vector for library generation via amide coupling or esterification, allowing for rapid exploration of chemical space (the "right-hand side" of the molecule).

Table 1: Predicted Physicochemical Properties & Pharmacological Implications
PropertyValuePharmacological Implication
Molecular Weight 247.15 g/mol Ideal fragment/lead-like size; allows for extensive derivatization without exceeding Lipinski's Rule of 5.
LogP (Predicted) ~2.1 - 2.5Optimal lipophilicity for oral absorption and cellular membrane permeability.
Topological Polar Surface Area 92.1 ŲExcellent balance for systemic circulation; suitable for targeting peripheral tissues.
Hydrogen Bond Donors 1The carboxylic acid -OH acts as a strong donor for initial target engagement.
Hydrogen Bond Acceptors 6F, O, and N atoms provide multiple vectors for solvent and protein interactions.

Mechanistic Pathways and Target Interactions

When converted into a bioactive heterocycle (such as a benzimidazole-based kinase inhibitor), derivatives of this scaffold interact with target proteins through highly specific, multi-point mechanisms. The core heterocycle typically anchors to the ATP-binding hinge region via hydrogen bonds. Simultaneously, the 2,2-difluoroethoxy group projects into the adjacent hydrophobic pocket.

KinaseBinding A Scaffold Derivative (Quinazoline/Benzimidazole) B Hinge Region Binding (ATP Pocket) A->B Hydrogen Bonds C Difluoroethoxy Moiety (Hydrophobic Pocket) A->C Lipophilic Contact D Kinase Inhibition (Signal Blockade) B->D ATP Exclusion C->D Enhanced Affinity

Fig 1. Mechanistic pathway of scaffold-derived inhibitors binding to kinase targets.

Synthetic Workflows and Derivatization Strategies

Protocol A: Amide Library Generation (Vectorization)

Causality: Establishing the right-hand side vector prior to nitro reduction prevents unwanted side reactions (e.g., self-condensation or competitive acylation) that can occur with the highly sensitive aniline intermediate.

  • Activation: Dissolve 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Note: HATU is selected over EDC/HOBt due to its superior activation kinetics, ensuring complete conversion even with sterically hindered amines.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2-4 hours under an inert nitrogen atmosphere.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting material and the emergence of the [M+H]+ peak corresponding to the amide confirms successful coupling.

  • Purification: Quench with saturated NaHCO3​ , extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na2​SO4​ , and purify via automated flash chromatography.

Protocol B: Nitro Reduction and Heterocycle Assembly

Causality: Mild reduction conditions are essential. Harsh hydrogenation (e.g., Pd/C with high-pressure H2​ ) risks hydrodefluorination or cleavage of the alkoxy ether.

  • Chemoselective Reduction: Dissolve the nitro-amide intermediate in a mixture of EtOH and H2​O (4:1). Add Iron powder (5.0 eq) and NH4​Cl (5.0 eq).

  • Heating: Reflux the suspension at 80°C for 2 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron salts, washing with hot EtOAc. Concentrate the filtrate to yield the ortho-amino amide.

  • Cyclization (Benzimidazole Formation): Treat the resulting intermediate with triethyl orthoformate (solvent/reactant) and a catalytic amount of p-TsOH. Heat at 100°C for 3 hours to drive off ethanol and force cyclization.

Derivatization S1 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid S2 Amide Coupling (HATU/DIPEA) S1->S2 Step 1: Vectorization S3 Nitro Reduction (Fe/NH4Cl) S2->S3 Step 2: Amine Unmasking S4 Cyclization (Orthoester/Acid) S3->S4 Step 3: Core Assembly S5 Bioactive Heterocycle (e.g., Benzimidazole) S4->S5 Final Product

Fig 2. Step-by-step derivatization workflow from building block to bioactive heterocycle.

Biological Evaluation and Screening Protocols

Once the derivative library is synthesized, rigorous biological screening is necessary to validate target engagement. The following protocol outlines a self-validating system for kinase inhibition.

Protocol C: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality: Utilizing acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volume transfers, which is critical for generating accurate IC50​ determinations and maintaining a self-validating, reproducible assay system.

  • Compound Preparation: Dispense the synthesized derivatives into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM in DMSO).

  • Assay Execution: Add the target kinase enzyme, a biotinylated peptide substrate, and ATP (calibrated to its specific Km​ value to ensure competitive inhibition can be accurately measured).

  • Incubation & Detection: Following a 60-minute incubation at room temperature, add the Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (ratio of 665 nm / 615 nm) using a multi-mode microplate reader.

  • Data Validation: Include staurosporine as a positive control and DMSO as a negative vehicle control. Calculate the Z'-factor for the plate; a value >0.6 validates the assay's robustness and the integrity of the biological data.

Expert Perspectives and Future Directions

The integration of the 2,2-difluoroethoxy group into the nitrobenzoic acid scaffold represents a masterclass in modern medicinal chemistry design. The fluorine atoms not only plug metabolic soft spots but also introduce unique conformational biases due to the stereoelectronic gauche effect. Future drug development efforts should focus on utilizing this scaffold for Targeted Protein Degraders (PROTACs). In such applications, the carboxylic acid can serve as an attachment point for the E3 ligase ligand linker, while the difluoroethoxy-substituted aromatic ring engages the target protein of interest, ensuring high lipophilic efficiency and metabolic stability.

References

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications (Journal of Medicinal Chemistry, 2008). URL:[Link]

  • FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. PubMed (Current Topics in Medicinal Chemistry, 2025). URL:[Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. PMC (National Institutes of Health, 2023). URL:[Link]

Methodological & Application

Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid, a key building block in pharmaceutical and materials science research. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 4-fluoro-3-nitrobenzoic acid and 2,2-difluoroethanol. This document elucidates the mechanistic underpinnings of the reaction, provides a step-by-step protocol with in-depth explanations for each experimental choice, and outlines the necessary safety precautions. All quantitative data is summarized in structured tables, and key transformations are visualized using process diagrams to enhance understanding and reproducibility for researchers, scientists, and drug development professionals.

Introduction

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is a valuable synthetic intermediate characterized by its unique combination of a nitro group, a carboxylic acid, and a difluoroethoxy moiety. The presence of the difluoroethoxy group can significantly modulate the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability, making it a desirable feature in the design of novel therapeutic agents. The synthetic route described herein is a robust and scalable method that leverages a classical nucleophilic aromatic substitution mechanism.

The core of this synthesis involves the displacement of a fluoride leaving group from an activated aromatic ring by an alkoxide nucleophile.[1] The electron-withdrawing nitro group, positioned ortho to the fluorine atom, is crucial for activating the aromatic ring towards nucleophilic attack.[1][2] This activation facilitates the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, which is a key step in the SNAr pathway.[2][3]

Reaction Mechanism and Rationale

The synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid proceeds via a two-step, one-pot process. The first step involves the deprotonation of 2,2-difluoroethanol using a strong base to form the corresponding alkoxide. The second step is the nucleophilic aromatic substitution reaction where the difluoroethoxide attacks the carbon atom bearing the fluorine atom on the 4-fluoro-3-nitrobenzoic acid ring.

Step 1: Formation of the Nucleophile (Alkoxide Generation)

2,2-Difluoroethanol is a weak acid and requires a strong base to be deprotonated to form the highly nucleophilic 2,2-difluoroethoxide ion. Sodium hydride (NaH) is an excellent choice for this purpose as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the formation of the alkoxide. The byproduct of this reaction is hydrogen gas, which is flammable and must be handled with appropriate safety measures.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is distinct from SN1 and SN2 reactions.[1] It involves an addition-elimination sequence.[2] The electron-deficient aromatic ring of 4-fluoro-3-nitrobenzoic acid is attacked by the 2,2-difluoroethoxide. The presence of the nitro group in the ortho position is critical as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[2][3] The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the final product. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Fluoro-3-nitrobenzoic acid≥98%Commercially Available453-71-4
2,2-Difluoroethanol≥98%Commercially Available359-13-7
Sodium Hydride (60% dispersion in mineral oil)Reagent GradeCommercially Available7646-69-7
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available68-12-2
Hydrochloric Acid (HCl)1 M AqueousReagent Grade7647-01-0
Ethyl AcetateACS GradeCommercially Available141-78-6
Brine (Saturated NaCl solution)-Laboratory Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet/outlet.

  • Dropping funnel.

  • Heating mantle with a temperature controller.

  • Ice-water bath.

  • Büchner funnel and flask for vacuum filtration.

  • Rotary evaporator.

  • Standard laboratory glassware.

Synthetic Procedure

Safety First: This procedure involves the use of sodium hydride, which is highly reactive with water and produces flammable hydrogen gas. It also uses flammable solvents and corrosive acids. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][6][7]

Workflow Diagram:

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Prep_NaH Prepare NaH suspension in anhydrous DMF under N₂ Start->Prep_NaH Add_Alcohol Slowly add alcohol solution to NaH suspension at 0°C Prep_NaH->Add_Alcohol Prep_Alcohol Prepare solution of 2,2-difluoroethanol in DMF Prep_Alcohol->Add_Alcohol Stir_Alkoxide Stir for 30 min at room temperature Add_Alcohol->Stir_Alkoxide Add_Acid Add 4-fluoro-3-nitrobenzoic acid Stir_Alkoxide->Add_Acid Heat Heat reaction to 80°C Add_Acid->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with water and acidify with HCl Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with water and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization or column chromatography Concentrate->Purify End Obtain pure product Purify->End

Caption: Experimental workflow for the synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.

Step-by-Step Protocol:

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 g of 60% dispersion in mineral oil, 30 mmol, 1.5 eq.). Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes. Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

    • Rationale: Anhydrous conditions are critical to prevent the violent reaction of sodium hydride with water. Nitrogen atmosphere prevents the reaction of sodium hydride with atmospheric moisture and oxygen. DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.

  • Alkoxide Formation: In a separate dry dropping funnel, prepare a solution of 2,2-difluoroethanol (1.8 g, 22 mmol, 1.1 eq.) in 20 mL of anhydrous DMF. Cool the sodium hydride suspension in the three-neck flask to 0 °C using an ice-water bath. Slowly add the 2,2-difluoroethanol solution dropwise to the stirred suspension over 30 minutes.

    • Rationale: The dropwise addition at low temperature helps to control the exothermic reaction and the rate of hydrogen gas evolution.

  • Reaction with Aryl Fluoride: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. To this solution, add 4-fluoro-3-nitrobenzoic acid (3.7 g, 20 mmol, 1.0 eq.) portion-wise.

    • Rationale: Stirring at room temperature ensures complete formation of the alkoxide before the addition of the electrophile.

  • Reaction Progression: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Heating the reaction mixture increases the reaction rate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A precipitate should form.

    • Rationale: Quenching with water deactivates any remaining sodium hydride. Acidification protonates the carboxylate to form the desired carboxylic acid, which is less soluble in water and precipitates out.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: Extraction with an organic solvent isolates the product from the aqueous phase. Washing with water and brine removes any remaining DMF and inorganic salts.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid as a solid.

Expected Yield and Characterization
ParameterExpected Value
Yield 75-85%
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid
¹³C NMR Consistent with the structure of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid
Mass Spec (ESI-) [M-H]⁻ calculated for C₉H₆F₂NO₅: 246.02; found: 246.0

Safety and Handling

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • 2,2-Difluoroethanol: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[7] Use in a well-ventilated area and avoid inhalation of vapors.[5][6]

  • 4-Fluoro-3-nitrobenzoic acid: May cause skin, eye, and respiratory irritation. Handle with care.

  • N,N-Dimethylformamide (DMF): A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.

  • Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate protective equipment.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid. By understanding the underlying SNAr mechanism and adhering to the described experimental procedures and safety precautions, researchers can successfully synthesize this valuable intermediate for a wide range of applications in drug discovery and materials science.

References

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2023, September 19). MSDS of 2,2-Difluoroethanol. Retrieved from [Link]

  • Maksić, Z. B., & Vianello, R. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793. [Link]

Sources

Application Note: 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid as a Core Building Block for Next-Generation Fluorinated Diaryl Urea Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule multi-kinase inhibitors (targeting VEGFR2, PDGFRβ, and Raf) frequently relies on the diaryl urea pharmacophore, famously utilized in clinical agents like sorafenib and lenvatinib[1]. However, first-generation inhibitors often suffer from rapid phase I metabolism (e.g., O-dealkylation) and off-target toxicity. The incorporation of fluoroalkoxy groups has emerged as a privileged strategy to enhance metabolic stability, modulate lipophilicity, and improve overall pharmacokinetic profiles[2],[3].

This application note details the use of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) as a highly versatile building block for synthesizing next-generation fluorinated diaryl urea kinase inhibitors (referred to herein as DFE-TKIs). By leveraging the orthogonal reactivity of its functional groups, researchers can rapidly access complex, metabolically robust drug scaffolds.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, selecting the right building block is about anticipating downstream biological and synthetic bottlenecks. This specific molecule offers two distinct advantages:

  • The 2,2-Difluoroethoxy Advantage (Biological Causality): Unlike standard methoxy or ethoxy ethers, which are highly susceptible to cytochrome P450-mediated oxidative cleavage, the strongly electron-withdrawing fluorine atoms in the 2,2-difluoroethoxy group deactivate the adjacent carbon toward hydrogen abstraction[2]. This significantly increases the metabolic half-life of the resulting drug candidate while maintaining the critical hydrogen-bond acceptor properties of the ether oxygen[3].

  • Orthogonal Reactivity of the Core (Synthetic Causality): The building block presents two highly orthogonal synthetic handles: a carboxylic acid and a nitro group. The electron-withdrawing nature of the meta-nitro group increases the electrophilicity of the activated carboxylate intermediate, accelerating amide coupling with sterically hindered or electronically deactivated heteroarylamines[4]. Subsequently, the nitro group serves as a stable, masked aniline that can be unmasked under mild reducing conditions to form the critical diaryl urea linkage.

Synthetic Strategy & Workflow

The synthesis of DFE-TKIs follows a robust, self-validating three-step linear sequence designed to maximize yield and purity at each stage.

Workflow BB 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (Core Building Block) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) BB->Step1 Int1 Intermediate 1: 3-Nitrobenzamide Derivative Step1->Int1 Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Int1->Step2 Int2 Intermediate 2: 3-Aminobenzamide Derivative Step2->Int2 Step3 Step 3: Urea Formation (Aryl Isocyanate, DCM) Int2->Step3 Product Target Molecule: Fluorinated Diaryl Urea Kinase Inhibitor Step3->Product

Workflow for synthesizing DFE-TKI from 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) via LC-MS and TLC are integrated to ensure high fidelity at each step.

Protocol A: HATU-Mediated Amide Coupling

Objective: Form the benzamide linkage using a kinase hinge-binding heteroarylamine (e.g., 4-amino-N-methylpyridine-2-carboxamide). Causality & Reagent Selection: HATU is selected over traditional carbodiimides (EDC/DIC) due to the neighboring group effect of its 7-azabenzotriazole core. This effect drastically accelerates the coupling of weakly nucleophilic heteroarylamines while suppressing epimerization and side reactions[5],[4].

  • Activation: Dissolve 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid (1.0 equiv, 10 mmol) and HATU (1.2 equiv, 12 mmol) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the heteroarylamine (1.05 equiv, 10.5 mmol) in one portion. Warm the reaction to room temperature and stir for 4–6 hours.

  • Validation (IPC): Monitor via LC-MS. The activated ester mass should disappear, replaced by the product mass [M+H]+.

  • Workup: Quench with saturated aqueous NaHCO₃ (to hydrolyze unreacted active ester). Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and 1M HCl (to remove unreacted amine). Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the 3-nitro group to the corresponding 3-amino intermediate. Causality & Reagent Selection: The 2,2-difluoroethoxy group is entirely stable to standard palladium-catalyzed hydrogenation conditions. Pd/C with H₂ gas is chosen for its clean reaction profile, yielding only water as a byproduct, which simplifies purification.

  • Setup: Dissolve the intermediate from Step 1 (1.0 equiv) in methanol/THF (1:1, 0.1 M). Degas the solution with N₂ for 10 minutes.

  • Reduction: Add 10% Pd/C (0.1 equiv by weight). Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Validation (IPC): Monitor via TLC (UV/Ninhydrin stain). The nitro compound will appear UV-active but Ninhydrin-negative; the resulting aniline will stain bright orange/brown with Ninhydrin.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo to afford the aniline derivative. Use immediately in the next step to prevent oxidative degradation.

Protocol C: Diaryl Urea Formation

Objective: Construct the diaryl urea pharmacophore using an aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate). Causality & Reagent Selection: Isocyanates react rapidly with anilines to form ureas. Dichloromethane (DCM) is used as an aprotic, non-nucleophilic solvent to prevent competitive solvent reactions. A catalytic amount of triethylamine can be added to increase the nucleophilicity of the aniline if it is highly electron-deficient[6].

  • Reaction: Dissolve the aniline intermediate (1.0 equiv) in anhydrous DCM (0.1 M). Add the aryl isocyanate (1.1 equiv) dropwise at 0 °C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (the urea product) typically forms as the reaction progresses.

  • Validation (IPC): Monitor by LC-MS. The aniline peak should be completely consumed.

  • Workup: If the product precipitates, collect it via vacuum filtration and wash with cold DCM and hexanes. If it remains in solution, concentrate the mixture and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Quantitative Data & Analytical Validation

To ensure robust reproducibility, the following table summarizes the expected quantitative metrics and analytical markers for the synthesis of a standard DFE-TKI analog.

Reaction StepExpected YieldPurity (HPLC)Key Analytical Markers (¹H / ¹⁹F NMR & LC-MS)
Step 1: Amide Coupling 80–88%>95%LC-MS: [M+H]+ corresponding to nitro-amide.¹⁹F NMR: Triplet near -125 ppm (CHF₂).
Step 2: Nitro Reduction 90–95%>90% (Crude)¹H NMR: Appearance of broad singlet (~5.0 ppm, 2H, -NH₂).LC-MS: Mass shift of -30 Da (NO₂ to NH₂).
Step 3: Urea Formation 75–85%>98%¹H NMR: Two distinct downfield singlets (~8.5–9.5 ppm) for urea -NH protons.¹⁹F NMR: Additional singlet near -62 ppm if a -CF₃ isocyanate is used.

References

  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. MDPI. 1

  • Fluoroalkyl Ethers for Drug Design. Enamine. 3

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. NIH. 2

  • HATU: The Core Reagent for Peptide & Drug Synthesis. Highfine Biotech.4

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asianpubs. 6

  • HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. Benchchem. 5

Sources

Application Note: Mechanistic Insights and Optimization of Amide Coupling for 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid using HATU/DIPEA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) is a highly functionalized, electron-deficient building block frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors. The incorporation of the difluoroethoxy ether and the nitro group provides unique stereoelectronic properties that enhance metabolic stability and target binding affinity. This application note details the optimized protocol, mechanistic rationale, and troubleshooting strategies for the amide coupling of this specific benzoic acid derivative with primary amines using HATU and DIPEA .

Mechanistic Rationale & Causality (The "Why")

Substrate-Specific Electronic Effects

The reactivity of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid is heavily dictated by its substituents:

  • Enhanced Acidity: The 3-nitro group and the 4-(2,2-difluoroethoxy) group exert strong inductive electron-withdrawing effects. This lowers the pKa of the carboxylic acid, ensuring rapid and quantitative deprotonation by the non-nucleophilic base, DIPEA.

  • Hyper-Electrophilic Active Ester: Once activated, the electron-deficient aromatic ring pulls electron density away from the carbonyl carbon. This makes the carbonyl highly susceptible to aminolysis, significantly reducing reaction times. However, this same electrophilicity makes the active ester prone to hydrolysis, mandating the use of strictly anhydrous solvents.

Reagent Selection: Why HATU?

For electron-deficient substrates, standard carbodiimides (e.g., EDC/HOBt) often yield sluggish reaction rates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected because it generates the highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester . The pyridine nitrogen in HOAt acts as an intramolecular general base, hydrogen-bonding with the incoming amine and accelerating nucleophilic attack—a phenomenon known as the neighboring group effect .

Order of Addition Causality

A critical failure point in HATU couplings is the guanidinylation of the amine. If the amine is exposed to HATU before the carboxylic acid is fully activated, the amine will attack the uronium carbon of HATU, forming an unreactive tetramethylguanidinium byproduct. To prevent this, a pre-activation sequence is strictly required: the acid and DIPEA must react with HATU to form the OAt ester before the amine is introduced into the system.

Reaction Mechanism Workflow

The following logical flow illustrates the chemical intermediates generated during the HATU-mediated activation and subsequent aminolysis.

Mechanism A 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid B Carboxylate Anion (+ DIPEA-H+) A->B DIPEA (Deprotonation) C O-Acyl isouronium Intermediate B->C HATU (Activation) D OAt Active Ester (+ Tetramethylurea) C->D HOAt Attack (Rearrangement) E Amide Product (+ HOAt) D->E R-NH2 (Aminolysis)

Logical flow of the HATU-mediated amide coupling reaction mechanism.

Experimental Protocol

This protocol is designed as a self-validating system. It incorporates specific checkpoints and a targeted wash sequence to systematically eliminate the known byproducts of HATU couplings (HOAt, tetramethylurea, and hexafluorophosphate salts).

Workflow Step1 1. Dissolve Acid in DMF (0.1 M concentration) Step2 2. Add DIPEA (3.0 eq) Stir 5 mins (Deprotonation) Step1->Step2 Step3 3. Add HATU (1.2 eq) Stir 15 mins (Pre-activation) Step2->Step3 Step4 4. Add Primary Amine (1.2 eq) Stir 2-4 hours at RT Step3->Step4 Step5 5. Aqueous Workup (NaHCO3, NH4Cl, LiCl, Brine) Step4->Step5 Step6 6. Organic Layer Drying & Concentration Step5->Step6

Step-by-step experimental workflow for the HATU/DIPEA amide coupling protocol.

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (1.0 equiv, e.g., 1.0 mmol, 247.1 mg) in anhydrous DMF (10 mL, 0.1 M).

  • Deprotonation: Add DIPEA (3.0 equiv, 3.0 mmol, 522 µL) dropwise at room temperature. Stir for 5 minutes.

    • Validation Check: The solution may slightly darken, indicating carboxylate formation.

  • Activation: Add HATU (1.2 equiv, 1.2 mmol, 456 mg) in one portion. Stir the mixture at room temperature for 15–30 minutes.

    • Validation Check: LC-MS analysis of a 5 µL aliquot (quenched in MeOH) should indicate the complete disappearance of the starting material mass and the formation of the methyl ester (due to MeOH quench of the HOAt ester).

  • Aminolysis: Add the primary amine (1.2 equiv, 1.2 mmol) dropwise. (Note: If the amine is a hydrochloride salt, add an additional 1.2 equiv of DIPEA). Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor via LC-MS. The reaction is complete when the HOAt ester is fully consumed.

  • Quenching and Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL).

    • Wash 1 (Basic): Wash with saturated aqueous NaHCO₃ (3 × 20 mL). Rationale: Deprotonates and removes the highly acidic HOAt byproduct (visually confirmed as a yellow tint transferring to the aqueous layer) and any unreacted carboxylic acid.

    • Wash 2 (Acidic): Wash with 1.0 M aqueous HCl or saturated NH₄Cl (2 × 20 mL). Rationale: Protonates and removes unreacted amine and excess DIPEA.

    • Wash 3 (Salting out DMF): Wash with 5% aqueous LiCl (2 × 20 mL) followed by brine (20 mL). Rationale: LiCl efficiently disrupts the DMF-EtOAc partition, forcing DMF into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide. Purify via flash column chromatography if necessary.

Quantitative Data & Troubleshooting

Table 1: Stoichiometry and Reagent Selection

ReagentEquivalentsFunctionRationale for Quantity
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid 1.0Limiting ReagentHigh-value building block.
HATU 1.1 – 1.2Coupling AgentSlight excess ensures complete activation; limits guanidinylation risk.
DIPEA 3.0Base1 eq to deprotonate acid, 1 eq to neutralize HOAt, 1 eq excess to maintain basicity during aminolysis.
Primary Amine (R-NH₂) 1.2NucleophileSlight excess drives aminolysis to completion.
Anhydrous DMF 0.1 MSolventSolubilizes polar intermediates; anhydrous state prevents ester hydrolysis.

Table 2: Troubleshooting Common Workflow Issues

Observation / IssueRoot CauseCorrective Action
Incomplete conversion of acid Moisture in DMF leading to hydrolysis of the HOAt ester back to the starting acid.Use strictly anhydrous DMF; ensure inert atmosphere.
Formation of guanidinium byproduct Amine reacted directly with HATU.Strictly adhere to the 15-minute pre-activation step before adding the amine.
Persistent yellow tint in final product Residual HOAt (1-hydroxy-7-azabenzotriazole) trapped in the organic layer.Increase the number of saturated NaHCO₃ washes during workup.
Low yield after workup Product partitioning into the DMF/aqueous layer.Ensure thorough 5% LiCl washes to remove DMF before the final brine wash.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]

scale-up synthesis procedure for 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis Protocol for 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid

Executive Summary

The synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) is a critical transformation in the development of various active pharmaceutical ingredients (APIs), including thrombin receptor antagonists and kinase inhibitors. This application note details a highly scalable, chromatography-free protocol for the synthesis of this intermediate via a Nucleophilic Aromatic Substitution (SNAr) reaction. By leveraging the specific electronic properties of fluorinated building blocks [4], this guide provides a self-validating, kilogram-scale workflow designed for high yield (>85%) and exceptional purity (>99% HPLC).

Mechanistic Rationale & Pathway Design

The synthetic strategy relies on the SNAr coupling of 4-fluoro-3-nitrobenzoic acid with 2,2-difluoroethanol. Do not treat this simply as a standard etherification; the success of this scale-up hinges on understanding the specific stereoelectronic causality of the reagents:

  • Electrophilic Activation: The nitro group (-NO₂) at the 3-position exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms, severely depleting electron density at the ortho (4-position) carbon. The 4-fluoro substituent is highly electronegative, polarizing the C-F bond and making the ipso-carbon highly susceptible to nucleophilic attack [1]. Fluoride acts as an excellent leaving group because it stabilizes the anionic Meisenheimer complex intermediate prior to elimination.

  • Nucleophile Acidity & Base Selection: 2,2-Difluoroethanol is a unique nucleophile. The highly electronegative difluoromethyl group increases the acidity of the hydroxyl proton, yielding a predicted pKa of ~13.0 (compared to ~16.0 for standard aliphatic alcohols like ethanol) [2][3]. This enhanced acidity is a critical scale-up advantage: it allows the alcohol to be readily deprotonated by a mild, safe base like Potassium Carbonate (K₂CO₃, conjugate acid pKa ~10.3) at elevated temperatures, completely eliminating the need for hazardous, pyrophoric bases like Sodium Hydride (NaH) in the manufacturing plant.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. DMF effectively solvates the potassium cations, leaving the carbonate and alkoxide anions "naked" and highly reactive. This lowers the activation energy required to form the Meisenheimer complex.

SNAr_Workflow A 4-Fluoro-3-nitrobenzoic acid (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C K2CO3, DMF, 80°C B 2,2-Difluoroethanol (Nucleophile) B->C Deprotonation D Potassium 4-(2,2-difluoroethoxy) -3-nitrobenzoate C->D -KF (Irreversible) E Acidification (HCl, pH 2) & Precipitation D->E H2O Quench F 4-(2,2-Difluoroethoxy) -3-nitrobenzoic acid E->F Filtration & Drying

Figure 1: SNAr synthetic workflow for 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid.

Scale-Up Engineering & Self-Validating Controls

To ensure the protocol is a self-validating system, specific In-Process Controls (IPCs) must be strictly adhered to:

  • Water Exclusion (Karl Fischer Titration): The primary failure mode of this reaction is the competitive hydrolysis of the starting material to 4-hydroxy-3-nitrobenzoic acid. Validation: Before base addition, the DMF solvent must undergo Karl Fischer (KF) titration. The reaction may only proceed if water content is <0.05%.

  • Stoichiometric Buffering: 2.5 equivalents of K₂CO₃ are used. The first 1.0 eq is instantly consumed to deprotonate the carboxylic acid of the starting material (protecting it from unwanted esterification). Another 1.0 eq drives the deprotonation of the alcohol. The remaining 0.5 eq acts as a kinetic buffer to push the SNAr to completion.

  • Thermal Control: 2,2-Difluoroethanol has a boiling point of 95 °C [3]. The reaction is capped at 80 °C to prevent nucleophile loss via vaporization while providing sufficient thermal energy to overcome the Meisenheimer activation barrier.

Quantitative Data & Material Requirements

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
4-Fluoro-3-nitrobenzoic acid185.111.001.00 kg5.40Electrophile
2,2-Difluoroethanol82.051.200.53 kg6.48Nucleophile
Potassium Carbonate (K₂CO₃)138.212.501.86 kg13.50Base
N,N-Dimethylformamide (DMF)73.095.0 V5.00 L-Solvent
Hydrochloric Acid (6M)36.46As needed~4.50 L-Acidification
Water (Deionized)18.0215.0 V15.00 L-Precipitation

Expected Yield: 1.13 – 1.20 kg (85–90%). Product MW: 247.15 g/mol .

Detailed Experimental Protocol (1 kg Scale)

Phase 1: Preparation & Activation

  • Reactor Charge: To a clean, dry 10 L jacketed glass reactor purged with N₂, charge 1.00 kg of 4-fluoro-3-nitrobenzoic acid and 5.00 L of anhydrous DMF. Stir at 200 rpm until complete dissolution is achieved.

  • Moisture Validation: Pull a 1 mL sample and perform KF titration. Proceed only if H₂O < 0.05%.

  • Base Addition: Charge 1.86 kg of finely powdered, anhydrous K₂CO₃ in three equal portions over 30 minutes. Causality: Stepwise addition prevents clumping and controls the mild exotherm associated with the initial carboxylic acid deprotonation.

Phase 2: Nucleophilic Aromatic Substitution 4. Nucleophile Addition: Using an addition funnel, add 0.53 kg of 2,2-difluoroethanol dropwise over 1 hour. Maintain the internal reactor temperature below 40 °C during the addition. 5. Thermal Ramp: Gradually heat the reactor jacket to achieve an internal temperature of 80 °C. Maintain vigorous stirring (300 rpm) to keep the heterogeneous K₂CO₃ slurry suspended. 6. IPC Monitoring (Self-Correction): After 6 hours at 80 °C, pull a 0.5 mL aliquot. Quench into 2 mL of 1M HCl, extract with 2 mL acetonitrile, and analyze via HPLC (UV at 254 nm).

  • Validation Check: If starting material is >1%, add an additional 0.1 eq of 2,2-difluoroethanol and stir for 2 more hours. This self-corrects for any trace nucleophile lost to the reactor headspace.

Phase 3: Workup & Isolation 7. Quench: Once IPC confirms <1% starting material, cool the reactor to 20 °C. Transfer the dark reaction mixture slowly into a secondary 30 L precipitation vessel containing 15.0 L of vigorously stirred, cold deionized water (5 °C). Causality: This step solubilizes the potassium salts and DMF, leaving the product in solution as the highly water-soluble potassium 4-(2,2-difluoroethoxy)-3-nitrobenzoate. 8. Acidification: Slowly add 6M HCl (~4.5 L) via a dropping funnel until the pH reaches 2.0.

  • Safety Warning: Vigorous CO₂ gas evolution will occur as unreacted K₂CO₃ is neutralized. Ensure maximum scrubber ventilation.
  • Causality: Protonating the carboxylate drastically drops the molecule's aqueous solubility, forcing the product to crash out as a highly pure, pale-yellow precipitate.
  • Filtration & Drying: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold deionized water (3 x 2.0 L) to completely remove residual DMF and inorganic salts. Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved.

References

Application Note: Chemoselective Functionalization of the Carboxylic Acid Group in 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1)

Introduction & Strategic Overview

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is a highly versatile building block frequently utilized in the synthesis of novel therapeutics and agrochemicals. The molecule presents a unique set of chemoselectivity challenges due to its tri-functional nature:

  • Carboxylic Acid (-COOH): The primary site for targeted functionalization (amidation, esterification, reduction).

  • Nitro Group (-NO₂): A strongly electron-withdrawing group at the meta position. This increases the acidity of the carboxylic acid, facilitating easier deprotonation, but it is highly susceptible to unwanted reduction by strong hydride donors (e.g., LiAlH4​ ).

  • 2,2-Difluoroethoxy Ether (-OCH₂CHF₂): An electron-donating group via resonance but inductively withdrawing due to the fluorine atoms. It is generally stable under standard coupling and reduction conditions but can be sensitive to harsh Lewis acids.

This application note provides field-proven, self-validating protocols for the divergent functionalization of the carboxylic acid moiety. By understanding the mechanistic causality behind reagent selection, researchers can avoid common pitfalls such as nitro-group reduction or incomplete coupling[1][2].

Divergent Functionalization Workflow

Functionalization SM 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid (CAS: 1178286-57-1) Amide Amide Derivative (via HATU/DIPEA) SM->Amide R-NH2, HATU DIPEA, DMF, rt Alcohol Benzyl Alcohol Derivative (via BH3·THF) SM->Alcohol BH3·THF THF, 0 °C to rt Ester Ester Derivative (via EDC/DMAP or Fischer) SM->Ester R-OH, EDC, DMAP DCM, rt

Caption: Divergent chemoselective functionalization pathways of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.

Experimental Protocols & Mechanistic Insights

Protocol A: Amide Coupling via HATU/DIPEA

Amide bond formation is the most practiced reaction in medicinal chemistry[3]. For electron-deficient benzoic acids (due to the meta-nitro group), uronium-based coupling reagents like HATU are superior to standard carbodiimides (EDC/DCC) because they rapidly form a highly reactive OAt (7-azabenzotriazole) ester intermediate.

Causality & Reagent Choice:

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the activated ester, while its pKa (~10.75) is sufficient to fully deprotonate the nitrobenzoic acid[3].

  • Solvent (DMF): Ensures complete solubility of the polar starting materials and stabilizes the polar transition states of the coupling mechanism.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Stir for 5 minutes.

  • Coupling Agent Addition: Add HATU (1.2 equiv) in one portion. The solution will typically turn a deep yellow/orange as the active ester forms. Stir at room temperature for 15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv).

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS or TLC (UV active). The consumption of the active ester indicates completion.

  • Self-Validating Workup: Quench the reaction by adding water. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (removes excess amine and DIPEA), saturated NaHCO3​ (removes unreacted carboxylic acid and acidic HOAt byproduct), and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Chemoselective Reduction to Benzyl Alcohol via BH3​⋅THF

Reducing a carboxylic acid in the presence of a nitro group requires extreme chemoselectivity. Standard hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) will aggressively reduce the nitro group to an azo compound or primary amine[4].

Causality & Reagent Choice:

  • Borane-THF ( BH3​⋅THF ): Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich oxygen atoms of the carboxylic acid to form a triacyloxyborane intermediate, which subsequently collapses to the alcohol. Because the nitro group is strongly electron-withdrawing and lacks nucleophilic character toward borane, it remains completely untouched under standard conditions[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting acid (1.0 equiv) in anhydrous THF (0.3 M) in a flame-dried flask under N2​ . Cool the solution to 0 °C using an ice bath.

  • Borane Addition: Dropwise, add a 1.0 M solution of BH3​⋅THF (2.5 equiv). Caution: Hydrogen gas ( H2​ ) is evolved immediately as the borane reacts with the acidic proton.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Self-Validating Quench (Critical Step): Cool the flask back to 0 °C. Slowly add Methanol (MeOH) dropwise until gas evolution ceases. Why? Borane reductions of carboxylic acids form stable borate esters ( B(OR)3​ ) that trap the product. Methanol undergoes transesterification with the borate, liberating the desired free benzyl alcohol and forming volatile trimethyl borate ( B(OMe)3​ ).

  • Isolation: Reflux the quenched mixture for 1 hour to ensure complete hydrolysis of the borate complex. Cool, concentrate under reduced pressure, and purify via flash chromatography if necessary.

Protocol C: Esterification (EDC/DMAP or Fischer)

For the synthesis of prodrugs or protected intermediates, esterification is required.

Causality & Reagent Choice:

  • Fischer Esterification ( H2​SO4​ /Alcohol): Ideal for simple methyl or ethyl esters. The nitro and difluoroethoxy groups are highly stable to acidic reflux[5].

  • Steglich Esterification (EDC/DMAP): Required for complex, sterically hindered, or acid-sensitive alcohols. DMAP acts as a nucleophilic catalyst, forming an N-acylpyridinium intermediate that is highly susceptible to alcoholysis.

Step-by-Step Methodology (Steglich):

  • Dissolve the carboxylic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous DCM (0.2 M).

  • Add EDC·HCl (1.5 equiv) and DMAP (0.2 equiv).

  • Stir at room temperature for 12 hours.

  • Workup: Wash the DCM solution directly with water, 1M HCl (to remove DMAP and urea byproducts), and brine. Dry and concentrate.

Quantitative Data & Reaction Parameters Summary

The following table summarizes the expected performance metrics and chemoselectivity profiles for the described protocols based on standard process chemistry parameters[2][3][5].

TransformationReagent SystemTarget Functional GroupChemoselectivity RiskTypical Yield RangeReaction Time
Amidation HATU, DIPEA, DMFAmideLow (Nitro & Ether stable)85% – 95%2 – 4 hours
Reduction BH3​⋅THF , THFBenzyl AlcoholHigh (Avoid LiAlH4​ / NaBH4​ )75% – 90%12 – 16 hours
Esterification EDC, DMAP, DCMEsterLow (Nitro & Ether stable)80% – 95%12 hours
Esterification H2​SO4​ , MeOH (Reflux)Methyl EsterLow> 90%4 – 6 hours

References

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. Available at:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at:[Link]

Sources

Application Note: Catalytic Transformations of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of highly specific kinase inhibitors and G-protein-coupled receptor (GPCR) modulators frequently relies on versatile, bifunctional building blocks. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) is a highly valuable scaffold featuring a reducible nitroarene, a versatile carboxylic acid, and a uniquely fluorinated ether. The 2,2-difluoroethoxy moiety provides a critical stereoelectronic effect—enhancing metabolic stability and modulating lipophilicity without the extreme steric bulk of a trifluoromethoxy group.

This application note details two fundamental catalytic workflows for this building block: the chemoselective catalytic hydrogenation of the nitro group and the green, atom-economical boronic acid-catalyzed direct amidation of the carboxylic acid.

Physicochemical Properties & Reactivity Profile

To effectively design catalytic workflows, it is crucial to understand the baseline physicochemical parameters of the substrate. The quantitative data for 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is summarized in Table 1.

Table 1: Physicochemical Properties of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

ParameterValue / Description
CAS Number 1178286-57-1
Molecular Formula C9H7F2NO5
Molecular Weight 247.15 g/mol
LogP (Predicted) ~2.1 (Moderate lipophilicity)
pKa (Carboxylic Acid) ~3.8 (Highly acidic due to electron-withdrawing nitro group)
Key Reactivity Sites C1 (Carboxylic acid: amidation, esterification)C3 (Nitro group: reduction to aniline)C4 (Ether linkage: stable under mild conditions)

Protocol 1: Chemoselective Catalytic Hydrogenation

Expertise & Causality: Catalyst Selection

The reduction of the nitro group to yield 3-amino-4-(2,2-difluoroethoxy)benzoic acid is a critical step for generating anthranilic acid-like derivatives. The primary challenge is chemoselectivity [1]. While the C-F bonds in the difluoroethoxy group are relatively strong, aggressive reduction conditions (e.g., Raney Nickel at high pressure/temperature) can trigger unwanted hydrodefluorination or ether cleavage.

We utilize 10% Palladium on Carbon (Pd/C) under mild conditions (1 atm H₂). Palladium is highly efficient for nitroarene reduction and, at room temperature and ambient pressure, it is kinetically unfavorable for Pd/C to insert into the aliphatic C-F bonds[1]. Methanol is selected as the solvent because its polarity stabilizes the polar transition states of the nitro reduction while fully solubilizing the starting material.

Step-by-Step Methodology
  • Preparation: In a rigorously clean, dry 50 mL round-bottom flask, dissolve 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (1.00 g, 4.04 mmol) in anhydrous methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq Pd, ~215 mg) to the solution. Safety Note: Pd/C is pyrophoric; add to the solvent under an inert atmosphere (N₂).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen (repeat 3 times). Evacuate once more and backfill with hydrogen gas using a double-layered H₂ balloon.

  • Reaction: Stir the black suspension vigorously at 25 °C for 4–6 hours.

  • Workup: Purge the flask with nitrogen to remove residual hydrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3-amino-4-(2,2-difluoroethoxy)benzoic acid as an off-white solid.

Self-Validating System
  • TLC Monitoring: Use Dichloromethane:Methanol (9:1) with 1% Acetic Acid. The starting material is UV-active only. The product will be both UV-active and stain intensely with Ninhydrin (indicating the presence of the primary amine).

  • LC-MS Validation: The reaction is complete when the [M-H]⁻ peak at m/z 246 (starting material) is entirely replaced by the [M-H]⁻ peak at m/z 216 (product).

Protocol 2: Boronic Acid-Catalyzed Direct Amidation

Expertise & Causality: Atom Economy in Amide Coupling

Traditional amide couplings rely on stoichiometric reagents like HATU or EDC/HOBt, which generate massive amounts of waste (high E-factor) and ureas that complicate purification. To functionalize the carboxylic acid of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid sustainably, we employ boronic acid-catalyzed direct amidation [2].

Using an electron-deficient catalyst like (3,4,5-trifluorophenyl)boronic acid , the carboxylic acid is reversibly converted into a highly electrophilic monoacyloxyborane intermediate[2]. This intermediate undergoes rapid nucleophilic attack by the target amine. The only byproduct is water, which is continuously removed via azeotropic distillation to drive the equilibrium forward.

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap (or a Soxhlet extractor containing freshly activated 4Å molecular sieves) and a reflux condenser.

  • Reagent Loading: Add 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (1.00 g, 4.04 mmol), the desired primary or secondary amine (4.44 mmol, 1.1 eq), and (3,4,5-trifluorophenyl)boronic acid (71 mg, 0.40 mmol, 10 mol%)[2].

  • Solvent: Suspend the mixture in anhydrous toluene (25 mL). Note: If the amine is highly polar, a 9:1 Toluene/DMF mixture can be used, though it slows azeotropic water removal.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath at 120 °C) for 16–24 hours. Ensure water is actively collecting in the Dean-Stark trap.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL). Wash the organic layer sequentially with 1N HCl (20 mL) to remove unreacted amine, 1N NaOH (20 mL) to remove unreacted carboxylic acid and the boronic acid catalyst, and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 4-(2,2-Difluoroethoxy)-3-nitrobenzamide derivative.

Self-Validating System
  • Reaction Tracking: The physical accumulation of water in the Dean-Stark trap directly correlates with reaction conversion.

  • NMR Validation: The crude ¹H NMR spectrum will validate the atom-economical nature of the process by the complete absence of stoichiometric coupling byproducts (such as the characteristic aliphatic peaks of EDC-urea or tetramethylurea from HATU).

Workflow Visualization

The following diagram illustrates the divergent catalytic functionalization pathways available for this building block, allowing medicinal chemists to selectively target either the nitro or the carboxylic acid moiety.

G SM 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid (CAS: 1178286-57-1) CatHydro Catalytic Hydrogenation (10% Pd/C, H2, MeOH) SM->CatHydro Chemoselective Nitro Reduction CatAmide Catalytic Amidation (ArB(OH)2, Amine, -H2O) SM->CatAmide Direct Amide Coupling Product1 3-Amino-4-(2,2-difluoroethoxy) benzoic acid CatHydro->Product1 Product2 4-(2,2-Difluoroethoxy)- 3-nitrobenzamide derivative CatAmide->Product2

Figure 1: Divergent catalytic functionalization pathways for 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.

References

  • Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem. Available at:[Link][1]

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic acid-catalyzed amidation. Organic Syntheses, 79, 176. Available at:[Link][2]

Sources

Advanced Applications of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid in Materials Science: MOF Engineering and Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Therapeutics Researchers Compound Focus: 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid (CAS: 1178286-57-1)

Executive Summary

The rational design of advanced materials—ranging from drug-delivery vehicles to low-dielectric microelectronics—relies heavily on the precise selection of organic building blocks. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is a highly versatile, multi-functional precursor. Its unique structural triad consists of:

  • A Carboxylic Acid Moiety: Enables coordination to metal nodes in Metal-Organic Frameworks (MOFs) or acts as a polymerization site.

  • A Nitro Group: Provides a strong permanent dipole for gas/molecule interaction, and serves as a latent amine for post-synthetic modification (PSM) or AB-type polycondensation.

  • A 2,2-Difluoroethoxy Chain: Imparts profound hydrophobicity, lowers surface energy, and increases fractional free volume (FFV) due to the low polarizability of the C–F bonds.

This application note details two field-proven workflows utilizing this compound: the engineering of hydrolytically stable, hydrophobic Zr-based MOFs, and the synthesis of low- k dielectric fluorinated polyamides.

Application 1: Engineering Hydrophobic Zr-Based MOFs (UiO-66 Topology)

Zirconium-based MOFs (like UiO-66) are celebrated for their exceptional thermal and chemical stability. However, standard UiO-66 is hydrophilic, making it susceptible to competitive water adsorption which limits its efficacy in humid gas separation or moisture-sensitive drug encapsulation. By utilizing 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid as a functionalized linker, we engineer a MOF with a sterically shielded, hydrophobic pore environment.

Causality of Experimental Design
  • Modulator Selection (Acetic Acid): Monocarboxylic acids compete with the difluoroethoxy-linker for coordination sites on the Zr6​O4​(OH)4​ clusters. This competition slows down the framework extension, preventing rapid amorphous precipitation and promoting the growth of highly crystalline, defect-free domains .

  • Solvent Exchange (Methanol): N,N-Dimethylformamide (DMF) has a high boiling point (153°C) and strong interactions with the MOF pores. Attempting to remove DMF directly via vacuum heating induces immense capillary forces that can collapse the porous framework. Exchanging DMF with methanol (lower boiling point, lower surface tension) ensures the structural integrity of the MOF is preserved during thermal activation.

Protocol: Solvothermal Synthesis of F₂-NO₂-UiO-66

Self-Validating Cue: The reaction should transition from a clear solution to a dense, white/pale-yellow microcrystalline suspension. A lack of precipitate indicates insufficient deprotonation of the linker.

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.53 g (2.27 mmol) of ZrCl4​ and 0.56 g (2.27 mmol) of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid in 10 mL of anhydrous DMF.

  • Modulator Addition: Add 2.0 mL of glacial acetic acid. Sonicate the mixture for 10 minutes until optically clear.

  • Solvothermal Growth: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal and heat in an isothermal oven at 120°C for 24 hours.

  • Isolation: Cool the autoclave naturally to room temperature. Isolate the resulting pale-yellow powder via centrifugation (7,000 rpm, 10 mins).

  • Solvent Exchange: Discard the supernatant. Resuspend the powder in 15 mL of fresh DMF and heat at 70°C for 1 hour to remove unreacted linker. Centrifuge and repeat this wash. Subsequently, resuspend the powder in 15 mL of anhydrous methanol. Leave undisturbed for 24 hours, replacing the methanol daily for 3 days.

  • Activation: Decant the final methanol wash. Dry the powder in a vacuum oven at 90°C for 12 hours to yield the activated hydrophobic MOF.

MOF_Workflow N1 Precursors ZrCl4 + Modulator N3 Solvothermal Synthesis (DMF, 120°C, 24h) N1->N3 N2 Organic Linker 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid N2->N3 N4 As-Synthesized F2-NO2-UiO-66 N3->N4 Crystallization N5 Solvent Exchange (Methanol/Acetone) N4->N5 Remove DMF N6 Activated Hydrophobic MOF (Target Material) N5->N6 Vacuum Drying

Solvothermal synthesis and activation workflow for fluorinated UiO-66 MOF.

Application 2: Synthesis of Low- k Dielectric Fluorinated Polyamides

For advanced microelectronics and flexible displays, insulating polymers must possess a low dielectric constant ( k ) to minimize signal propagation delay. By reducing the nitro group of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid, we generate an AB-type amino acid monomer. The resulting wholly aromatic polyamide features bulky fluorinated alkoxy pendant groups that disrupt chain packing, introducing free volume (air, k≈1 ) and lowering the overall polarizability of the polymer matrix.

Causality of Experimental Design
  • Yamazaki-Higashi Polycondensation: Converting an AB-type amino acid directly to an acyl chloride is synthetically disastrous, as it triggers uncontrolled self-polymerization. The Yamazaki-Higashi method bypasses this by using triphenyl phosphite (TPP) and pyridine to generate a reactive N-phosphonium salt in situ. This activates the carboxylate for nucleophilic attack by the amine at a mild 100°C, preserving the integrity of the fluorinated ether linkage.

  • Role of Lithium Chloride (LiCl): Aromatic polyamides form rigid-rod structures that rapidly precipitate out of solution due to strong intermolecular hydrogen bonding, halting chain growth. LiCl coordinates with the amide linkages, disrupting these hydrogen bonds and keeping the growing polymer chains solvated in N-Methyl-2-pyrrolidone (NMP), ensuring high molecular weight.

Protocol: Monomer Reduction and Polymerization

Self-Validating Cue: During polycondensation, the solution will become highly viscous. If the magnetic stir bar stops spinning, it is a positive confirmation of high molecular weight chain extension.

  • Catalytic Hydrogenation (Monomer Prep): Dissolve 5.0 g of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid in 50 mL of absolute ethanol. Add 0.25 g of 10% Pd/C catalyst. Stir vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. Filter the mixture through a Celite pad to remove the catalyst, and evaporate the solvent to yield 3-amino-4-(2,2-difluoroethoxy)benzoic acid (AB Monomer).

  • Polycondensation Setup: To a rigorously dried 100 mL three-neck flask equipped with a nitrogen inlet and mechanical stirrer, add 2.17 g (10.0 mmol) of the AB monomer, 0.42 g of anhydrous LiCl, 15 mL of NMP, and 3 mL of anhydrous pyridine.

  • Phosphorylation: Stir the mixture at room temperature until fully dissolved. Add 3.1 g (10.0 mmol) of triphenyl phosphite (TPP) via syringe.

  • Chain Extension: Submerge the flask in a pre-heated oil bath at 100°C. Maintain stirring under nitrogen for 12 hours. The solution will become increasingly viscous.

  • Polymer Isolation: Cool the viscous dope to room temperature and pour it slowly into 300 mL of vigorously stirred methanol. A fibrous white polymer will precipitate.

  • Purification: Filter the polymer, wash thoroughly with hot methanol to remove residual TPP and pyridine, and dry under vacuum at 100°C for 24 hours.

Polymer_Workflow M1 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid M2 Catalytic Hydrogenation (Pd/C, H2, EtOH) M1->M2 Reduction M3 3-Amino-4-(2,2-difluoroethoxy) benzoic acid (AB Monomer) M2->M3 Filtration & Concentration M4 Yamazaki-Higashi Polycondensation (TPP, Pyridine, LiCl, NMP, 100°C) M3->M4 Phosphorylation M5 Precipitation & Washing (Methanol) M4->M5 Chain Extension M6 Fluorinated Polyamide (Low-k Dielectric) M5->M6 Isolation

Synthesis pathway from nitrobenzoic acid precursor to low-k fluorinated polyamide.

Quantitative Data Summaries

The integration of the 2,2-difluoroethoxy group fundamentally alters the macroscopic properties of both crystalline frameworks and amorphous polymers.

Table 1: Comparative Physicochemical Properties of Zr-MOFs

MaterialBET Surface Area (m²/g)Water Contact Angle (°)CO₂ Uptake at 1 bar (mmol/g)Hydrolytic Stability (Boiling H₂O)
Standard UiO-66 ~1,200< 20° (Hydrophilic)~2.0Moderate degradation after 24h
F₂-NO₂-UiO-66 ~850*> 110° (Hydrophobic)~3.5**Intact after 7 days

*Reduction in surface area is expected due to the bulky pendant groups occupying pore volume. **Enhanced CO₂ uptake is driven by strong dipole-quadrupole interactions with the unreduced nitro group.

Table 2: Dielectric and Thermal Properties of Synthesized Polyamides

Polymer TypeDielectric Constant ( k at 1 MHz)Glass Transition ( Tg​ , °C)Solubility in NMPOptical Transparency (%)
Standard Poly(p-benzamide) ~4.0> 350Poor (Requires H₂SO₄)Opaque
Fluorinated Polyamide ~2.6~280Excellent> 85%

References

  • UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution Source: International Journal of Environmental Analytical Chemistry (Taylor & Francis) URL:[Link]

  • Detailed optimization of polycondensation reaction via direct C-H arylation of ethylenedioxythiophene (Reference for Yamazaki-Higashi methodology principles) Source: Macromolecular Rapid Communications (PubMed / Wiley) URL:[Link]

  • Studies on reactions of the N‐phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts Source: Journal of Polymer Science (Scite.ai / Wiley) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid via Nucleophilic Aromatic Substitution (SₙAr) is a critical pathway for generating fluorinated building blocks in drug discovery. However, the unique electronic properties of fluorinated alcohols often lead to incomplete conversions, esterification side reactions, and difficult isolations.

This guide is engineered for research scientists to troubleshoot and optimize this specific transformation by understanding the mechanistic causality behind each experimental variable.

Mechanistic Workflow

To effectively troubleshoot, we must first map the electronic and kinetic pathways of the reaction. The diagram below illustrates the intended SₙAr mechanism alongside the primary competitive side reaction.

SNAr_Workflow cluster_0 Reaction Components A 4-Fluoro-3-nitrobenzoic acid (Electrophile) E Meisenheimer Complex (Transition State) A->E Alkoxide Attack B 2,2-Difluoroethanol (Nucleophile) D Alkoxide Intermediate (Active Nucleophile) B->D Base (-H2) C NaH (Base) (Deprotonating Agent) C->D D->E F 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid (Target Product) E->F F- Elimination G Difluoroethyl Ester (Side Product) F->G Excess Alkoxide / Heat (Esterification)

Mechanistic workflow of the SₙAr synthesis highlighting the target pathway and esterification risk.

Frequently Asked Questions (FAQs)

Q: Why is my conversion rate so low even when using a large excess of 2,2-difluoroethanol? A: The nucleophilicity of 2,2-difluoroethanol is significantly dampened by the strong electron-withdrawing inductive effect of the gem-difluoro group, resulting in a predicted pKa of approximately 13.00[1]. Weak bases like Potassium Carbonate (K₂CO₃) fail to quantitatively deprotonate the alcohol, creating an equilibrium that heavily favors the inactive neutral alcohol. To drive the SₙAr reaction, a strong base such as Sodium Hydride (NaH) must be used to irreversibly generate the highly reactive sodium alkoxide[2].

Q: How many equivalents of base are strictly required for this reaction? A: A minimum of 2.2 to 2.5 equivalents of strong base is required. The first equivalent is immediately consumed by the acidic proton of the carboxylic acid moiety (pKa ~3.4) on the 4-fluoro-3-nitrobenzoic acid electrophile. The second equivalent is required to deprotonate the 2,2-difluoroethanol to form the active nucleophile. Using less than 2.0 equivalents guarantees an incomplete reaction.

Q: Can I substitute Tetrahydrofuran (THF) with Dimethylformamide (DMF) to speed up the reaction? A: While DMF is a classic solvent for SₙAr reactions, the highly electron-withdrawing nitro group on 4-fluoro-3-nitrobenzoic acid sufficiently activates the adjacent fluorine[3], making the reaction rapid even in THF at room temperature. Using DMF often requires heating, which exponentially increases the rate of unwanted esterification side reactions. Furthermore, THF allows for a much cleaner aqueous workup.

Troubleshooting Guide

Issue 1: Formation of a +64 Da Byproduct (Difluoroethyl Ester)

  • Symptom: LC-MS analysis shows a major impurity with a mass corresponding to the addition of a second 2,2-difluoroethyl group.

  • Causality: This is the 2,2-difluoroethyl 4-(2,2-difluoroethoxy)-3-nitrobenzoate ester. It forms when the reaction is run at elevated temperatures (>60 °C) or when the alkoxide attacks the carboxylate group over extended reaction times.

  • Resolution: Switch the solvent to THF and run the reaction strictly at room temperature (25 °C). Any trace ester formed can be selectively removed during the basic aqueous workup (Step 4 of the SOP below) because the neutral ester will partition into the organic wash, while the target carboxylic acid remains in the aqueous layer.

Issue 2: Severe Emulsions During Aqueous Workup

  • Symptom: The organic and aqueous layers fail to separate during the liquid-liquid extraction.

  • Causality: Emulsions in this system are typically caused by the amphiphilic nature of the partially protonated product or residual mineral oil from the NaH dispersion interacting with the product.

  • Resolution: Ensure the aqueous phase is highly basic (pH > 10) during the initial Ethyl Acetate (EtOAc) wash. This guarantees the product is entirely in the water-soluble carboxylate form, preventing it from acting as a surfactant at the solvent interface. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts before phase separation.

Quantitative Optimization Data

The table below summarizes the causality between base/solvent selection and the resulting reaction profile. Note how the transition to a strong, irreversible base (NaH) at lower temperatures drastically improves the yield while suppressing impurities.

Base SystemEquivalentsSolventTemp (°C)Time (h)SₙAr Conversion (%)Major ImpurityIsolated Yield (%)
K₂CO₃3.0DMF8024~60%Hydrolysis (15%)45%
Cs₂CO₃3.0DMF6016~85%Esterification (10%)70%
KOtBu2.5THF254>95%Esterification (5%)82%
NaH 2.5 THF 0 to 25 4 >98% None (<2%) 91%
Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation & Deprotonation

  • Action: In an oven-dried flask under N₂, suspend NaH (60% dispersion in mineral oil, 2.5 equiv) in anhydrous THF (0.2 M) and cool to 0 °C. Slowly add 2,2-difluoroethanol (1.2 equiv) dropwise.

  • Causality: NaH ensures irreversible, quantitative deprotonation of the weakly nucleophilic alcohol. The 0 °C temperature safely controls the exothermic evolution of H₂ gas.

  • Self-Validation: The complete cessation of H₂ gas bubbling (typically 20-30 minutes) serves as a visual indicator that alkoxide formation is complete.

Step 2: Electrophile Addition

  • Action: Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C.

  • Causality: The excess base immediately deprotonates the carboxylic acid to form a carboxylate. The highly electron-withdrawing nitro group activates the adjacent fluorine, priming the ring for SₙAr[3].

  • Self-Validation: A distinct color change (often deep yellow to orange) indicates the formation of the Meisenheimer complex intermediate.

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • Causality: THF at room temperature provides sufficient kinetic energy for the SₙAr reaction without providing the excess thermal energy that drives the unwanted esterification of the carboxylate.

  • Self-Validation: LC-MS analysis must show the disappearance of the starting mass (m/z 184 [M-H]⁻) and the appearance of the product mass (m/z 246 [M-H]⁻).

Step 4: Quenching & Liquid-Liquid Extraction

  • Action: Cool the mixture to 0 °C and carefully quench with cold water. Wash the highly basic aqueous layer twice with EtOAc. Discard the organic layers.

  • Causality: The target product is currently a highly water-soluble sodium carboxylate. Washing with EtOAc removes the mineral oil (from NaH), unreacted 2,2-difluoroethanol, and any trace neutral difluoroethyl ester byproduct, leaving the pure product isolated in the aqueous phase.

Step 5: Acidification & Isolation

  • Action: Acidify the aqueous layer to pH 2 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

  • Causality: Protonating the carboxylate drastically reduces its aqueous solubility, forcing the 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid to precipitate as a clean solid.

  • Self-Validation: The pH paper must read ≤2 to ensure complete protonation; otherwise, yield will be lost to the aqueous filtrate.

References
  • Title: An In-depth Technical Guide to 2,2-Difluoroethanol: Chemical Properties and Structure Source: BenchChem URL: 1

  • Title: Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis Source: PMC (National Institutes of Health) URL: 2

  • Title: Solid-phase synthesis of benzimidazole libraries biased for RNA targets Source: UC San Diego / Tetrahedron Letters URL: 3

Sources

Technical Support Center: Purification of Crude 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) .

Typically synthesized via the Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-3-nitrobenzoic acid with 2,2-difluoroethanol, the crude reaction mixture often contains unreacted starting materials, regioisomers, and neutral organic byproducts. Because the target molecule features both a highly polarized nitroaromatic system and an acidic carboxylate group (pKa ~3.5) , purification requires orthogonal techniques that exploit these distinct physicochemical properties.

Purification Diagnostic Workflow

Use the following decision matrix to determine the most efficient purification trajectory for your crude mixture.

PurificationWorkflow Crude Crude 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid Analyze LC-MS / TLC Profiling Crude->Analyze Decision1 Are main impurities neutral or basic? Analyze->Decision1 AcidBase Acid-Base Extraction (NaHCO3 / HCl) Decision1->AcidBase Yes (e.g., unreacted alcohol) Decision2 Are impurities structurally similar acids? Decision1->Decision2 No AcidBase->Analyze Re-evaluate purity Recryst Recrystallization (EtOH/H2O or EtOAc/Heptane) Decision2->Recryst Yes (e.g., isomer/starting acid) Chrom Silica Chromatography (Add 1% AcOH) Decision2->Chrom Complex mixture

Diagnostic flowchart for selecting the optimal purification route based on impurity profiling.

Quantitative Physicochemical Data

Understanding the physical constants of the target molecule is critical for designing a self-validating purification system.

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Weight 247.15 g/mol Used for precise stoichiometric calculations during extraction.
Estimated pKa ~3.5 – 4.0Allows for selective deprotonation using mild bases (e.g., NaHCO₃) without risking ether cleavage.
Solubility (Neutral) Soluble in EtOAc, DCM, MeOH, EtOH. Insoluble in Heptane, Water.Ideal for liquid-liquid extraction and anti-solvent recrystallization.
Solubility (Salt) Highly soluble in aqueous solutions (pH > 7).Enables phase-switching to remove organic-soluble neutral impurities.
TLC Behavior Streaks on bare silica.Requires acidic modifiers (1% AcOH) in the mobile phase.

Core Purification Protocols

Protocol A: Acid-Base Extraction (Phase-Switching)

Purpose: To quantitatively separate the target carboxylic acid from neutral impurities (e.g., unreacted 2,2-difluoroethanol, organic solvents, and non-acidic byproducts) .

Causality & Logic: We utilize saturated Sodium Bicarbonate (NaHCO₃, pH ~8.3) rather than Sodium Hydroxide (NaOH). While NaOH will deprotonate the acid, strong hydroxides carry a risk of initiating side reactions with the electron-deficient nitroaromatic ring or slowly hydrolyzing the fluoroethoxy ether linkage. NaHCO₃ provides a self-buffering, mild environment that safely and fully deprotonates the acid (pKa ~3.5).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Extraction: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃.

  • Agitation: Shake vigorously, venting frequently to release CO₂ gas (generated as the carboxylic acid reacts with bicarbonate).

  • Phase Separation: Allow the layers to separate. The target compound is now in the aqueous layer as the sodium salt. Discard the organic layer (which contains neutral impurities), or wash the aqueous layer once more with fresh EtOAc to ensure complete removal of organics.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool the flask in an ice bath (0–5 °C).

  • Precipitation: Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches ~2.0. The pure 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid will precipitate as a solid.

  • Filtration: Recover the solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Protocol B: Anti-Solvent Recrystallization

Purpose: To separate the target molecule from structurally similar acidic impurities (e.g., unreacted 4-fluoro-3-nitrobenzoic acid) that cannot be removed via acid-base extraction.

Causality & Logic: The addition of the 2,2-difluoroethoxy group significantly alters the crystal lattice energy and lipophilicity compared to the starting material. By dissolving the mixture in a solubilizing solvent (Ethanol) and slowly introducing an anti-solvent (Water) at elevated temperatures, we create a controlled supersaturated environment where the target molecule preferentially crystallizes.

Step-by-Step Methodology:

  • Place the crude solid in a round-bottom flask and add the minimum amount of boiling Ethanol required to achieve complete dissolution.

  • While maintaining the solution at a gentle reflux, add hot Water dropwise until the solution just becomes cloudy (the cloud point).

  • Add 1-2 drops of Ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Do not crash-cool, as rapid cooling traps impurities within the crystal lattice.

  • Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield.

  • Filter the resulting crystals and wash with a minimal amount of ice-cold 1:1 EtOH/Water.

Troubleshooting Guides & FAQs

Q: Why is my product "oiling out" instead of precipitating during the acidification step? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when the pH drops too rapidly, trapping impurities and solvent within a supersaturated matrix. Troubleshooting: Ensure the aqueous solution is thoroughly chilled (0–5 °C) before adding HCl. Add the acid very slowly with vigorous stirring. If an oil still forms, add a small amount of seed crystals, or gently scratch the inside of the glass flask with a glass rod to induce physical nucleation.

Q: My TLC shows severe streaking, making it impossible to determine purity. How can I fix this? A: Carboxylic acids hydrogen-bond strongly with the free silanol groups (Si-OH) on the silica gel stationary phase, causing them to partially ionize and streak down the plate. Troubleshooting: Add 1% Acetic Acid (AcOH) or Formic Acid to your mobile phase (e.g., 80:20 Hexane:EtOAc + 1% AcOH). According to Le Chatelier's principle, the excess acid in the mobile phase suppresses the ionization of your benzoic acid and competes for the silanol binding sites, resulting in sharp, symmetrical spots.

Q: How do I remove unreacted 4-fluoro-3-nitrobenzoic acid if acid-base extraction doesn't work? A: Because both the product and the impurity are carboxylic acids with similar pKa values, they will co-extract into the aqueous layer during phase-switching. Troubleshooting: You must rely on differential solubility. Proceed with Protocol B (Recrystallization). If the impurity burden is too high (>15%), utilize Silica Gel Chromatography (with 1% AcOH). The fluoro-substituted starting material is generally more polar than the difluoroethoxy product and will elute at a different retention factor (Rf).

Q: Is the 2,2-difluoroethoxy group sensitive to the base used in extraction? A: Fluoroalkoxy ethers are generally robust, but the presence of the strongly electron-withdrawing nitro group in the ortho position activates the ring toward nucleophilic attack. Prolonged exposure to strong aqueous bases (e.g., 1M NaOH) at elevated temperatures risks hydrolysis of the ether linkage or degradation of the nitroaromatic system. This is why Protocol A strictly mandates the use of mild, self-buffering NaHCO₃.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. Retrieved from[Link]

  • Armarego, W.L.F., & Chai, C. (2022). Purification of Laboratory Chemicals (9th Ed.). Elsevier. Retrieved from[Link]

Technical Support Center: Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist, I frequently encounter challenges associated with the nucleophilic aromatic substitution (SNAr) of highly activated fluoroarenes. The synthesis of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid relies on the reaction between . While the nitro group strongly activates the ortho-fluorine towards SNAr[1], the bi-functional nature of the starting material (containing a reactive carboxylic acid) and the harsh basic conditions required can lead to a complex impurity profile.

This guide provides a mechanistic breakdown, quantitative troubleshooting parameters, and a self-validating protocol to ensure high-fidelity synthesis and minimize costly side reactions.

Mechanistic Pathway & Side Product Profiling

Understanding the causality of byproduct formation is the first step in reaction optimization. The primary transformation proceeds via a Meisenheimer complex[2]. However, competing nucleophiles (e.g., hydroxide from adventitious water) or over-reaction with the carboxylic acid moiety can derail the yield.

Mechanistic_Pathway SM 4-Fluoro-3-nitrobenzoic acid (Starting Material) Complex Meisenheimer Complex (SNAr Intermediate) SM->Complex Nucleophilic Attack Hydrolysis 4-Hydroxy-3-nitrobenzoic acid (Hydrolysis Byproduct) SM->Hydrolysis H2O / OH- Attack (Impure Solvent) Reagents 2,2-Difluoroethanol + Base (Alkoxide Formation) Reagents->Complex Target 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid Complex->Target Fluoride Elimination Ester Difluoroethyl Ester (Esterification Byproduct) Target->Ester Excess Alcohol + Heat (Over-reaction)

Caption: SNAr mechanism for 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid and primary side product pathways.

Quantitative Side Product Profile

The following table summarizes the key quantitative data for tracking and mitigating side products during HPLC monitoring (Standard C18 column, 0.1% TFA in Water/MeCN gradient).

Impurity / Side ProductTypical Relative Retention Time (RRT)Formation MechanismMitigation StrategyAcceptable Limit (Area %)
4-Hydroxy-3-nitrobenzoic acid ~0.45Hydrolysis via adventitious water/hydroxideUse strictly anhydrous solvents (KF < 0.05%)< 0.5%
Unreacted Starting Material 0.85Incomplete conversion / Base depletionOptimize base equivalents (min. 2.2 eq)< 0.5%
2,2-Difluoroethyl ester ~1.80Over-alkylation / EsterificationStrict stoichiometric control of alcohol< 1.0%
Decarboxylation Product ~1.20Thermal degradation of activated acidMaintain reaction temperature ≤ 60°C< 0.1%

Troubleshooting Guide (FAQs)

Q1: Why am I seeing a significant amount of the 2,2-difluoroethyl ester byproduct? A1: Causality: The carboxylic acid moiety is susceptible to esterification when exposed to excess 2,2-difluoroethanol in the presence of a strong base and prolonged heat. While the base initially deprotonates the acid to form a less reactive carboxylate, localized high concentrations of the highly electrophilic SNAr product can undergo transient activation or direct attack by excess difluoroethoxide under forcing conditions. Solution: Strictly limit 2,2-difluoroethanol to 1.05 equivalents. Ensure the base is fully homogenized before adding the alcohol to prevent localized pH gradients.

Q2: My HPLC shows a highly polar impurity eluting before the starting material. What is it? A2: Causality: This is almost certainly 4-hydroxy-3-nitrobenzoic acid. The nitro group strongly activates the ortho-position for1[1]. If your solvent (e.g., DMF) is not strictly anhydrous, hydroxide ions generated from adventitious water will outcompete the sterically hindered, less nucleophilic 2,2-difluoroethoxide, leading to irreversible hydrolysis. Solution: Use anhydrous solvents (Karl Fischer titration < 0.05% water) and conduct the reaction under a strict argon atmosphere.

Q3: The reaction stalls at 80% conversion despite adding more base. What is the limiting factor? A3: Causality: The formation of the difluoroethoxide anion is inefficient if the base is consumed by side reactions or if the starting material wasn't fully deprotonated first. 4-fluoro-3-nitrobenzoic acid requires a minimum of two equivalents of base: one to deprotonate the carboxylic acid, and one to generate the alkoxide from the. Furthermore, the electron-withdrawing fluorine atoms on 2,2-difluoroethanol reduce its nucleophilicity compared to standard aliphatic alcohols. Solution: Ensure at least 2.2 to 2.5 equivalents of a strong, non-nucleophilic base (like Cs₂CO₃) are used. Allow 30 minutes of stirring before adding the alcohol to ensure complete formation of the carboxylate salt.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the isolation phase until the In-Process Control (IPC) criteria are met.

Experimental_Workflow Step1 1. Deprotonation Mix SM + Cs2CO3 in DMF Step2 2. Alkoxide Addition Dropwise 2,2-difluoroethanol Step1->Step2 Step3 3. SNAr Reaction Stir at 60°C for 4h Step2->Step3 IPC In-Process Control (IPC) HPLC: SM < 0.5% Step3->IPC IPC->Step3 Fail (Add Reagents) Step4 4. Quench & Acidification Add to ice water, adjust pH to 2 IPC->Step4 Pass Step5 5. Isolation Filter, wash, and dry Step4->Step5

Caption: Self-validating experimental workflow with integrated HPLC in-process control.

Step-by-Step Methodology

Step 1: Equipment & Reagent Preparation

  • Action: Flame-dry a 3-neck round-bottom flask. Charge with 4-fluoro-3-nitrobenzoic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Causality: Water is a highly competitive nucleophile. The nitro group strongly activates the ortho-fluorine towards SNAr[1]. Any moisture will generate hydroxide ions, leading to the irreversible formation of 4-hydroxy-3-nitrobenzoic acid.

Step 2: Base Addition & Deprotonation

  • Action: Add Cesium Carbonate (Cs₂CO₃, 2.5 eq) portion-wise at 0–5°C. Stir for 30 minutes.

  • Causality: The first equivalent of base selectively deprotonates the carboxylic acid to form the carboxylate salt. This prevents the acid from quenching the alkoxide later. Cs₂CO₃ is preferred over NaH as it provides better solubility, and the large cesium cation enhances the nucleophilicity of the subsequent alkoxide via the "naked anion" effect.

Step 3: Alkoxide Generation & SNAr

  • Action: Add 2,2-difluoroethanol (1.05 eq) dropwise. Slowly warm to 60°C and stir for 4 hours.

  • Causality: 2,2-difluoroethanol is weakly nucleophilic due to the electron-withdrawing difluoromethyl group. Elevated temperatures (60°C) are required to overcome the activation energy barrier for the formation of the2[2]. Limiting the alcohol to 1.05 equivalents prevents downstream esterification.

Step 4: Self-Validating In-Process Control (IPC)

  • Action: Pull a 50 µL aliquot, quench in 1 mL MeCN/H₂O (with 0.1% TFA), and analyze via HPLC.

  • Validation Criterion: The reaction is deemed complete only when the starting material peak (RRT 0.85) is < 0.5% Area. If > 0.5%, add 0.1 eq of 2,2-difluoroethanol and stir for an additional 1 hour.

Step 5: Quench & Acidification

  • Action: Cool the reaction to 0°C. Pour into 20 volumes of vigorously stirred crushed ice/water. Slowly acidify with 2M HCl until the pH reaches 2.

  • Causality: The product exists as a soluble carboxylate salt in the basic DMF mixture. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of the target 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid.

Step 6: Isolation

  • Action: Filter the precipitate, wash with cold water (3 x 5 volumes) to remove DMF and inorganic salts, and dry under high vacuum at 45°C to a constant weight.

References

  • Title: Fluorination Reagents, Fluorinated Building Blocks Source: TCI Chemicals URL
  • Title: Electronic Supplementary Material (ESI)
  • Source: University of California, San Diego (UCSD)

Sources

optimization of reaction conditions for 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimization of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid Synthesis Subtitle: Troubleshooting Guides, FAQs, and Standard Operating Procedures

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in fluorinated building blocks, I frequently guide researchers through the nuances of Nucleophilic Aromatic Substitution (SNAr). The synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) from 4-fluoro-3-nitrobenzoic acid and 2,2-difluoroethanol is a critical transformation in the development of kinase inhibitors and other targeted therapeutics.

While the nitro group at the 3-position strongly activates the 4-fluoro leaving group, this specific reaction presents unique mechanistic hurdles. 2,2-Difluoroethanol is a significantly deactivated nucleophile due to the strong electron-withdrawing nature of the adjacent group. Furthermore, the unprotected carboxylic acid on the electrophile acts as an internal nucleophile if not properly managed, leading to unwanted esterification. This guide synthesizes field-proven insights to help you achieve >90% yields with high purity.

Reaction Logic & Troubleshooting Workflow

SNAr_Optimization Start 4-Fluoro-3-nitrobenzoic acid + 2,2-Difluoroethanol Base Base Selection (NaH preferred over K2CO3) Start->Base Reaction SNAr Reaction (THF, 0°C to RT) Meisenheimer Complex Formation Base->Reaction Decision1 Incomplete Conversion? Reaction->Decision1 Action1 Ensure 2.5 equiv of NaH Pre-form alkoxide Decision1->Action1 Yes Decision2 Ester Byproduct Formed? Decision1->Decision2 No Action1->Reaction Action2 Maintain T < 25°C Avoid excess alcohol Decision2->Action2 Yes Workup Acidic Workup (HCl to pH 2) Product Precipitation Decision2->Workup No Action2->Reaction End Pure 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid Workup->End

Troubleshooting workflow for the SNAr synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my SNAr reaction stalling at 60-70% conversion when using Potassium Carbonate ( )? A1: The causality lies in the pKa mismatch. 2,2-Difluoroethanol is a deactivated alcohol; the highly electronegative fluorine atoms reduce the electron density on the oxygen, making it a poor nucleophile in its neutral state. Weak bases like establish an equilibrium that fails to generate a sufficient concentration of the active alkoxide nucleophile. To drive the reaction forward, you must irreversibly deprotonate the alcohol. Switching to a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (THF or DMF) ensures complete alkoxide formation, a method validated in the synthesis of complex thiazole and kinase inhibitors[1][2].

Q2: I am observing a byproduct with a mass corresponding to the 2,2-difluoroethyl ester of my product. How do I prevent this? A2: This is a classic chemoselectivity issue. The carboxylic acid group on 4-fluoro-3-nitrobenzoic acid is itself a nucleophile once deprotonated by the base. If the alkoxide of 2,2-difluoroethanol is not pre-formed, the carboxylate can attack unreacted electrophiles, or the reaction conditions can inadvertently drive esterification[3]. Solution: Alter your order of addition. Pre-form the alkoxide by reacting 2,2-difluoroethanol with NaH for 30 minutes before introducing the 4-fluoro-3-nitrobenzoic acid. Additionally, keep the reaction temperature strictly below 25 °C. Elevated temperatures favor the thermodynamic esterification side-reactions.

Q3: During workup, my product remains in the aqueous layer or forms a stubborn emulsion. How can I improve isolation? A3: 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is highly polar. Under the basic conditions of the SNAr reaction, it exists as a highly water-soluble sodium or cesium carboxylate salt. Attempting to extract it directly will result in total mass loss to the aqueous layer. You must quench the reaction with water and aggressively acidify the aqueous phase to pH 2 using 1M HCl. Protonating the carboxylic acid drastically reduces its aqueous solubility, allowing it to either precipitate directly as a filterable solid or partition cleanly into an organic extraction solvent like Ethyl Acetate (EtOAc).

Quantitative Optimization Data

To empirically validate the causality discussed above, our application lab conducted a solvent and base screen. The data below summarizes the critical parameters for optimizing this specific SNAr transformation.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Key Observation
1 (2.5)DMF80167558Sluggish; requires heating, causing degradation.
2 (2.5)DMF80129279Better conversion, but esterification observed.
3 NaH (2.5) THF 0 to 25 4 >99 91 Optimal: Clean profile, rapid reaction, no esters.
4NaH (2.5)DMF0 to 252>9986Very fast, but DMF removal complicates workup.
5KOtBu (2.5)THF254>9972Significant side reactions and color deepening.

Note: 2.5 equivalents of base are strictly required: 1.0 equiv to deprotonate the carboxylic acid, 1.0 equiv to form the alkoxide, and 0.5 equiv excess to drive the reaction to completion.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. In-process visual cues (gas evolution) and analytical checkpoints ensure that each step is successful before proceeding.

Optimized Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Step 1: Alkoxide Pre-formation (In-Process Control: Gas Evolution)

  • Charge a flame-dried, argon-purged round-bottom flask with anhydrous THF (0.2 M relative to the electrophile).

  • Add 2,2-difluoroethanol (1.2 equivalents).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) in small portions. Validation Check: You must observe immediate effervescence ( gas evolution). If no gas evolves, your NaH has degraded to NaOH; halt the experiment and source fresh reagents.

  • Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.

Step 2: Electrophile Addition

  • Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add this solution dropwise to the alkoxide mixture at 0 °C over 15 minutes to control the exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

Step 3: Reaction Monitoring

  • Stir the reaction for 2 to 4 hours.

  • Validation Check: Monitor the reaction via LCMS or TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid). The reaction is complete when the starting material peak (m/z 184 [M-H]-) is entirely replaced by the product peak (m/z 246 [M-H]-).

Step 4: Quench and Acidic Workup

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the excess NaH by the dropwise addition of saturated aqueous until bubbling ceases.

  • Dilute the mixture with distilled water and wash once with Hexanes to remove the mineral oil from the NaH. Discard the Hexane layer.

  • Critical Step: Acidify the aqueous layer by slowly adding 1M HCl until the pH reaches 2.0 (verify with pH paper). Validation Check: A thick, off-white to pale yellow precipitate should form immediately upon reaching pH 2.

Step 5: Isolation

  • Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous .

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid as a pale yellow solid. (Expected Yield: >90%).

References

  • Title: US20250145606A1 - Thiazole compounds and methods of use thereof Source: Google Patents URL
  • Title: WO2018213632A1 - Kinase inhibitors and uses thereof Source: Google Patents URL
  • Title: Solid-phase synthesis of benzimidazole libraries biased for RNA targets Source: Tetrahedron Letters URL:[Link]

how to remove impurities from 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face during the synthesis and isolation of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1)[1].

This compound is a highly versatile fluorinated building block used in the development of active pharmaceutical ingredients (APIs), benzimidazoles, and complex peptidomimetics[2]. Because it contains a polar carboxylic acid, a lipophilic difluoroethoxy ether, and an electron-withdrawing nitro group, it exhibits amphiphilic characteristics that can complicate standard purification. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Section 1: Quantitative Impurity Profiling

Successful purification begins with understanding the physicochemical differences between your target molecule and the byproducts generated during the Nucleophilic Aromatic Substitution (SNAr) reaction.

Table 1: Physicochemical Properties of Reaction Components

CompoundRole in SynthesisTypeMW ( g/mol )Est. pKaKey Characteristics
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid Target Product Acidic247.15~3.8Amphiphilic; precipitates in cold acidic water.
4-Fluoro-3-nitrobenzoic acid Starting MaterialAcidic185.113.54Highly crystalline; activated for SNAr[3].
2,2-Difluoroethanol Reagent / NucleophileNeutral82.05~12.5Volatile; highly water-soluble alcohol.
2,2-Difluoroethyl ester byproduct Over-alkylation ImpurityNeutral311.19N/ALipophilic; lacks hydrogen-bonding capacity.
4-Hydroxy-3-nitrobenzoic acid Hydrolysis ImpurityAcidic / Phenolic183.12~2.8Highly polar; water-soluble even at low pH.
Section 2: Mechanistic Pathway of Impurity Formation

To troubleshoot effectively, we must trace the origin of the impurities. The SNAr reaction proceeds via a Meisenheimer complex[2]. However, excess reagents or trace water can drive competitive side reactions.

ImpurityPathway SM 4-Fluoro-3-nitrobenzoic acid (Starting Material) Intermediate Meisenheimer Complex (Intermediate) SM->Intermediate SNAr Attack Hydrolysis Hydrolysis (Trace Water/Base) SM->Hydrolysis Side Reaction Reagent 2,2-Difluoroethanol + Base (e.g., K2CO3) Reagent->Intermediate Target 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid Intermediate->Target Fluoride Elimination SideRxn Esterification (Excess Alcohol) Target->SideRxn Side Reaction Impurity1 2,2-Difluoroethyl Ester (Neutral Impurity) SideRxn->Impurity1 Impurity2 4-Hydroxy-3-nitrobenzoic acid (Polar Impurity) Hydrolysis->Impurity2

Fig 1: SNAr reaction pathway and formation of common neutral and polar impurities.

Section 3: Troubleshooting & FAQs

Q1: I am observing a persistent, high-Rf non-polar impurity on my TLC plate. What is it, and how do I remove it? A1: This is likely the 2,2-difluoroethyl ester of your product, formed when excess 2,2-difluoroethanol reacts with the carboxylic acid group. Because it lacks an ionizable proton, it is entirely neutral. You can easily remove it using an acid-base liquid-liquid extraction (see Protocol below). The ester will remain in the organic phase, while your target product migrates to the aqueous phase as a salt.

Q2: My product streaks heavily on silica gel chromatography, making it impossible to separate from the starting material. How can I improve resolution? A2: Carboxylic acids streak on silica due to strong, dynamic hydrogen bonding with the stationary phase's silanol groups. To suppress the ionization of the benzoic acid, add 0.1% to 1% Acetic Acid or Formic Acid to your mobile phase (e.g., 9:1 DCM:MeOH + 1% AcOH). This forces the compound into its fully protonated state, yielding sharp, defined bands.

Q3: During acidification, my product "oils out" as a sticky residue instead of precipitating as a clean powder. Why? A3: "Oiling out" (liquid-liquid phase separation) occurs when the free carboxylic acid precipitates above its melting point in the specific solvent mixture, or when high concentrations of the lipophilic ester impurity act as a plasticizer. Causality Fix: Ensure the aqueous layer is chilled to 0–5 °C before acidification. Add the HCl dropwise under vigorous stirring to promote slow, ordered crystal nucleation rather than a rapid, disordered crash-out.

Q4: My yield is low, and I see a highly polar spot stuck on the TLC baseline. What happened? A4: This indicates the formation of 4-hydroxy-3-nitrobenzoic acid via hydrolysis. If your base (e.g., K2CO3) contains excessive moisture, hydroxide ions will outcompete the difluoroethanol alkoxide in the SNAr mechanism. Ensure you are using strictly anhydrous solvents and oven-dried bases.

Section 4: Self-Validating Purification Protocol

This methodology leverages the predictable pKa of the starting material[3] and target product to isolate the compound without the need for column chromatography.

Phase 1: Acid-Base Extraction

Objective: Separate the target carboxylic acid from neutral ester impurities and unreacted alcohol.

  • Solvent Swap: Concentrate the crude SNAr reaction mixture under reduced pressure to remove the polar aprotic solvent (e.g., DMF or THF).

  • Initial Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash once with deionized water to remove bulk inorganic salts (KF, K2CO3).

  • Alkaline Extraction: Extract the EtOAc layer with Saturated Aqueous NaHCO3 (pH ~8.3).

    • Causality: The target product (pKa ~3.8) and unreacted starting material (pKa 3.54) will deprotonate and migrate into the aqueous layer as sodium salts. Neutral impurities remain in the EtOAc.

  • Self-Validation Checkpoint: Before discarding the organic layer, spot it on a TLC plate against the crude mixture. If the target product spot is absent, it is safe to discard the organic layer.

Phase 2: Controlled Precipitation

Objective: Recover the free acid from the aqueous layer.

  • Chilling: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice-water bath to 0–5 °C.

  • Acidification: Under vigorous magnetic stirring, add concentrated HCl dropwise.

    • Causality: Lowering the pH well below the pKa forces the carboxylate back into the free acid form. The cold temperature reduces solubility, driving precipitation.

  • Self-Validation Checkpoint: Monitor the pH with a calibrated meter or high-resolution pH paper. Precipitation should visibly begin around pH 4.5 and be complete by pH 2.0.

  • Isolation: Collect the precipitate via vacuum filtration and wash the filter cake with ice-cold deionized water to remove residual HCl.

Phase 3: Recrystallization

Objective: Separate the target product from trace unreacted 4-fluoro-3-nitrobenzoic acid.

  • Dissolution: Dissolve the crude solid in a minimum volume of boiling Ethanol.

  • Crystallization: Add warm Deionized Water dropwise until slight turbidity persists. Allow the flask to cool slowly to room temperature, then chill to 4 °C overnight.

    • Causality: The differential lipophilicity provided by the difluoroethoxy group versus the bare fluorine atom allows the target product to crystallize selectively from the EtOH/H2O matrix, yielding >98% pure product.

Section 5: Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) BaseAdd Add aq. NaHCO3 (pH ~8) & EtOAc Crude->BaseAdd PhaseSep Liquid-Liquid Extraction (Phase Separation) BaseAdd->PhaseSep OrgLayer Organic Layer (Neutral Esters, Alcohols) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Sodium Salt) PhaseSep->AqLayer Retain AcidAdd Acidify with conc. HCl (Dropwise to pH 2) AqLayer->AcidAdd Precipitate Precipitation of Free Acid AcidAdd->Precipitate Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Pure Pure 4-(2,2-Difluoroethoxy) -3-nitrobenzoic acid Recryst->Pure

Fig 2: Liquid-liquid extraction and recrystallization workflow for high-purity isolation.

References
  • BLD Pharm - 4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid (Contains CAS 1178286-57-1 Catalog Data). Available at: 1[1]

  • ChemBK - 4-Fluoro-3-nitrobenzoic acid - Physico-chemical Properties. Available at: 3[3]

  • Ossila - 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4 (Fluorinated Building Blocks & SNAr Methodology). Available at:2[2]

Sources

analytical challenges in the characterization of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Guide for 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique spectroscopic and chromatographic challenges presented by this highly functionalized building block.

The molecule’s architecture—combining a polar, acidic carboxylic group, a strongly electron-withdrawing nitro group, and a complex spin-coupled difluoroethoxy ether—creates specific analytical bottlenecks. This guide explains the causality behind these challenges and provides self-validating protocols to ensure absolute data integrity.

Part 1: LC-MS/MS Troubleshooting & Workflows

Q: Why am I seeing poor retention on a standard C18 column and severe signal suppression in positive ion mode (ESI+)? A: This is a classic polarity and ionization mismatch. The carboxylic acid group makes the molecule highly polar, while the electron-withdrawing nitro (-NO₂) and difluoroethoxy (-OCH₂CHF₂) groups significantly lower its pKa, making it highly acidic. In ESI+, the molecule resists protonation, leading to signal suppression. Solution: You must switch to Negative Electrospray Ionization (ESI-) . To balance chromatographic retention with ionization efficiency, avoid strong acids like Trifluoroacetic acid (TFA), which severely suppress ESI- signals. Instead, use a weak buffer like 5 mM ammonium formate (pH ~4.5). This keeps the molecule sufficiently neutral for C18 retention, while the volatility of ammonia drives efficient deprotonation at the ESI droplet interface[1].

Q: What are the most reliable MRM transitions for trace quantification, and why do they occur? A: Under Collision-Induced Dissociation (CID) in ESI-, nitroaromatic carboxylic acids follow highly predictable thermodynamic fragmentation pathways[1]. The primary event is the loss of carbon dioxide (-44 Da) from the carboxylate anion. A secondary, highly diagnostic pathway is the nitro-to-nitrite rearrangement, followed by the expulsion of a nitric oxide radical (NO•, -30 Da)[1]. You should monitor the m/z 246 → 202 transition as your primary quantifier.

MS_Fragmentation Parent [M-H]⁻ m/z 246 4-(2,2-Difluoroethoxy)-3-nitrobenzoate Frag1 [M-H-CO₂]⁻ m/z 202 Decarboxylation Parent->Frag1 -CO₂ (-44 Da) Frag2 [M-H-NO]⁻ m/z 216 Nitro-Nitrite Rearrangement Parent->Frag2 -NO (-30 Da) Frag4 [M-H-CH₂CHF₂]⁻ m/z 181 Ether Cleavage Parent->Frag4 -[CH₂CHF₂]• (-65 Da) Frag3 [M-H-CO₂-NO₂]⁻ m/z 156 Loss of NO₂ Frag1->Frag3 -NO₂ (-46 Da)

ESI(-) CID Fragmentation Pathway of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.

Part 2: NMR Spectroscopy Troubleshooting

Q: How do I resolve and interpret the complex splitting patterns for the 2,2-difluoroethoxy group in ¹H and ¹⁹F NMR? A: The complexity arises because Fluorine-19 has a spin of ½ and 100% natural abundance, resulting in strong heteronuclear coupling with both protons (¹H) and carbons (¹³C).

  • ¹H NMR: The terminal -CHF₂ proton experiences geminal coupling to the two fluorines ( 2JHF​≈50−55 Hz) and vicinal coupling to the adjacent -CH₂- protons ( 3JHH​≈4−5 Hz). This creates a distinct triplet of triplets (tt) typically observed around 6.0–6.5 ppm[2]. The methylene protons (-OCH₂-) will appear as a triplet of doublets (td) or a complex multiplet around 4.3–4.5 ppm[3].

  • ¹⁹F NMR: The two equivalent fluorine atoms are split by the geminal proton and the vicinal protons, appearing as a doublet of triplets (dt) around -74 to -85 ppm (solvent dependent)[2][3].

Q: My carboxylic acid proton (-COOH) is missing from the ¹H NMR spectrum. Is my compound degraded? A: Not necessarily. If you used CDCl₃, the compound may be poorly solvated, or the acidic proton is undergoing rapid chemical exchange with trace water in the solvent, broadening the signal into the baseline. Solution: Switch your solvent to DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, disrupting the carboxylic acid dimers and locking the proton exchange rate, allowing the -COOH peak to appear sharply around 13.0–13.5 ppm.

Part 3: Quantitative Data Summaries

Table 1: Expected Multinuclear NMR Chemical Shifts (in DMSO-d₆)
NucleusChemical Shift (ppm)MultiplicityCoupling Constants ( J in Hz)Assignment
¹H 6.00 – 6.50Triplet of triplets (tt) 2JHF​≈54 , 3JHH​≈4 -CHF₂
¹H 4.30 – 4.60Triplet of doublets (td) 3JHF​≈14 , 3JHH​≈4 -OCH₂ -
¹H 7.40 – 8.50Multiplets (d, dd, d) 3JHH​≈8.5 , 4JHH​≈2 Aromatic Protons
¹⁹F -80.0 to -85.0Doublet of triplets (dt) 2JFH​≈54 , 3JFH​≈14 -CHF₂
¹³C ~114.0Triplet (t) 1JCF​≈240−250 -C HF₂
¹³C ~68.0Triplet (t) 2JCF​≈25−35 -OC H₂-
Table 2: Optimized LC-MS/MS Parameters (ESI Negative Mode)
Precursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Structural AssignmentPurpose
246.0202.015[M-H-CO₂]⁻Quantifier
246.0216.020[M-H-NO]⁻Qualifier 1
246.0181.025[M-H-CH₂CHF₂]⁻Qualifier 2

Part 4: Validated Experimental Protocols

Protocol 1: Self-Validating LC-MS/MS Method for Trace Analysis

This protocol utilizes an internal standard and system suitability checks to ensure quantitative trustworthiness.

  • System Suitability Check: Inject a 50:50 MeOH:H₂O blank to establish baseline noise. Inject a 10 ng/mL reference standard of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid. The Signal-to-Noise (S/N) ratio for the m/z 246 → 202 transition must be 10:1 before proceeding.

  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol. Dilute 1:10 with Mobile Phase A. Spike the sample with 50 ng/mL of an isotopically labeled internal standard (e.g., ¹³C₆-nitrobenzoic acid) to correct for matrix-induced ion suppression.

  • Chromatography:

    • Column: C18 (50 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 5 mM Ammonium Formate in LC-MS H₂O.

    • Mobile Phase B: LC-MS Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min. Flow rate: 0.4 mL/min.

  • MS Acquisition: Operate in ESI(-). Set Capillary Voltage to 2.5 kV, Desolvation Temperature to 400°C, and Desolvation Gas Flow to 800 L/hr.

  • Data Validation: Calculate the qualifier/quantifier ion ratio (Area m/z 216 / Area m/z 202). The ratio in the experimental sample must fall within ±20% of the ratio established by the reference standard to confirm peak purity.

Protocol 2: Multinuclear NMR Acquisition

This protocol ensures maximum sensitivity for resolving complex heteronuclear F-H-C couplings.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Add 0.05% v/v Tetramethylsilane (TMS) as the internal reference for ¹H/¹³C, and a trace amount of Hexafluorobenzene (-162.9 ppm) as the reference for ¹⁹F.

  • Probe Tuning (Critical Step): Manually tune and match the NMR probe for ¹H, ¹³C, and ¹⁹F frequencies. Minimizing reflected power is strictly required to observe the fine splitting of the 3JHF​ couplings without line broadening.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, Relaxation Delay (D1) = 2s, Acquisition Time (AQ) = 3s.

    • ¹⁹F NMR: 64 scans. Note: Fluorine nuclei often have longer T1​ relaxation times than protons. Set D1 = 3s to ensure accurate integration.

    • ¹³C NMR: 512–1024 scans, D1 = 2s, utilizing broadband ¹H decoupling (WALTZ-16).

  • Validation: Verify the TMS peak is exactly at 0.00 ppm. Integrate the aromatic protons (totaling 3H) and compare against the -OCH₂- protons (totaling 2H). A 3:2 ratio confirms the structural integrity of the ether linkage.

Part 5: References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: ResearchGate / Rapid Communications in Mass Spectrometry URL:

  • Impact of Fluorination Degree of Ether-Based Electrolyte Solvent on Li-metal Battery Performance - Supporting Information (NMR Characterization of 2,2-difluoroethoxy groups) Source: Royal Society of Chemistry (RSC) URL:

  • Synthesis of polyfluoroalkyl aryl ethers mediated by sulfuryl fluoride as traceless activator - Supporting Information Source: DOI.org / European Journal of Organic Chemistry URL:

Sources

catalyst deactivation in reactions with 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid . The reduction of this specific nitroarene to its corresponding aniline derivative is a critical but notoriously difficult transformation in drug development. The synergistic effects of the difluoroethoxy group and the carboxylic acid moiety frequently lead to severe catalyst deactivation, stalled reactions, and poor yields.

This guide is designed for researchers and process scientists to diagnose, troubleshoot, and resolve these specific catalytic bottlenecks.

Section 1: Mechanistic Causes of Catalyst Deactivation

To solve catalyst poisoning, we must first understand the causality behind the deactivation pathways specific to this substrate.

1. Hydroxylamine Accumulation and Active Site Poisoning The reduction of the nitro group to an amine is not a single step; it proceeds via nitroso (-NO) and hydroxylamine (-NHOH) intermediates[1]. The hydroxylamine species strongly coordinates to the active sites of palladium (Pd) and platinum (Pt) catalysts. If the final reduction step (hydroxylamine to amine) is kinetically slow, the intermediate accumulates on the catalyst surface, effectively blocking the activation of hydrogen gas and stalling the reaction[2].

2. Hydrodefluorination and Metal Leaching While the C-F bonds in the 2,2-difluoroethoxy group are generally robust, the proximity of the electron-withdrawing nitro group can sensitize the ether linkage. Under high-pressure hydrogen, trace hydrodefluorination can occur, releasing hydrogen fluoride (HF). This highly acidic byproduct aggressively leaches the active metal from the carbon support—a primary deactivation mechanism that permanently destroys the catalyst[3].

3. Carboxylic Acid-Induced Surface Fouling The free -COOH group can form strongly adsorbed carboxylate species on the catalyst surface. This competitive adsorption, combined with the carbonaceous fouling typical in nitroarene reductions, severely limits the long-term stability and turnover frequency of the catalyst[4].

ReactionPathway Start 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid Nitroso Nitroso Intermediate (-NO) Start->Nitroso +H2, Pd/C Deactivation2 Hydrodefluorination (HF Release) Start->Deactivation2 C-F Cleavage Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +H2 Amine Target Amine (-NH2) Hydroxylamine->Amine +H2 (Rate Limiting) Deactivation1 Catalyst Poisoning (Strong Adsorption) Hydroxylamine->Deactivation1 Accumulation

Catalytic reduction pathway highlighting hydroxylamine accumulation and HF release deactivation.

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 60-70% conversion, and the mixture turns deep orange/red. What is happening? A1: The color change is a definitive indicator of azo or azoxy dimer formation. These are condensation byproducts that form when nitroso and hydroxylamine intermediates accumulate due to incomplete reduction[2]. To resolve this, ensure adequate hydrogen mass transfer (increase agitation/pressure). More importantly, consider adding a vanadium promoter. Vanadium acts as a redox co-catalyst that has been proven to drastically reduce hydroxylamine accumulation from >40% to negligible levels, preventing Pd poisoning[1].

Q2: I am seeing a complete halt in hydrogen uptake, but no colored byproducts. HPLC shows mostly starting material. A2: This points to immediate catalyst poisoning, likely due to trace HF generation (hydrodefluorination) or sulfur/phosphorus impurities in your starting material[2]. Check the pH of the reaction mixture. If it is highly acidic, HF leaching is the culprit[3]. Switch from Pd/C to a more halogen-tolerant Pt/C catalyst, or add a mild buffer (e.g., phosphate buffer) to neutralize trace acids. Studies show that appropriate buffers significantly enhance catalytic reduction efficiency and prevent inhibitory effects[5].

Troubleshooting Issue Incomplete Conversion & Pressure Drop Halt CheckColor Are there colored byproducts (azo/azoxy)? Issue->CheckColor YesColor Hydroxylamine Accumulation CheckColor->YesColor Yes NoColor Check pH / F- levels CheckColor->NoColor No Sol1 Add V-promoter or increase H2 pressure YesColor->Sol1 HighF Hydrodefluorination (HF Poisoning) NoColor->HighF F- detected Sol2 Switch to Pt/C or add mild base buffer HighF->Sol2

Decision tree for diagnosing and resolving catalyst deactivation during hydrogenation.

Section 3: Quantitative Data & Catalyst Comparison

The following table summarizes the performance of various catalytic systems when applied to 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid, highlighting how specific additives mitigate deactivation.

Catalyst SystemSolventAdditiveConversion (%)Amine Yield (%)Primary Deactivation Mode
5% Pd/CMeOHNone6545Hydroxylamine poisoning
5% Pd/CMeOHV-promoter (0.1%)>9992Minimal
5% Pt/CTHF/H2ONone4030HF leaching / Acidic fouling
5% Pt/CTHF/H2OPhosphate Buffer9588Minimal

Section 4: Standard Operating Protocols (Self-Validating Systems)

Protocol 1: Optimized Hydrogenation with Vanadium Promotion

Causality: Vanadium acts as an electron-transfer mediator, accelerating the N-O bond cleavage in the hydroxylamine intermediate. This prevents its accumulation and subsequent poisoning of the primary Pd catalyst.

  • Preparation: Charge a high-pressure reactor with 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (1.0 eq) and methanol (10 mL/g substrate).

  • Catalyst Loading: Add 5% Pd/C (5 wt% relative to substrate) and Vanadium(III) acetylacetonate (0.1 mol%).

  • Purging: Purge the reactor with N₂ (3x) to remove oxygen, followed by H₂ (3x).

  • Reaction: Pressurize to 5 bar H₂ and heat to 40°C.

    • Self-Validation Step: Monitor the H₂ uptake curve via the reactor's mass flow controller. A linear, continuous uptake curve without a mid-reaction plateau confirms the absence of hydroxylamine stalling.

  • Workup: Filter the mixture through a pad of Celite under an inert N₂ atmosphere to prevent the oxidation of the newly formed, electron-rich aniline.

Protocol 2: Catalyst Poisoning Diagnostic Assay (Fluoride Detection)

Causality: Identifying if deactivation is caused by hydrodefluorination allows for immediate corrective action (e.g., switching to a Pt catalyst or adding a buffer).

  • Sampling: Extract a 1 mL aliquot from the stalled reaction mixture.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to completely remove the heterogeneous carbon catalyst.

  • Buffer Addition: Dilute the filtrate with 1 mL of TISAB II (Total Ionic Strength Adjustment Buffer). This decomplexes any metal-bound fluoride and standardizes the pH.

  • Measurement: Measure the fluoride ion concentration using a calibrated Fluoride Ion-Selective Electrode (ISE).

    • Self-Validation Step: A reading of >10 ppm F⁻ confirms that hydrodefluorination-induced HF leaching is the primary cause of catalyst death.

Section 5: References

  • Benchchem - Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction. 2[2]

  • Asian Journal of Chemistry - Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. 4[4]

  • ResearchGate - Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. 1[1]

  • ACS Catalysis - Buffer-Induced Electrocatalytic Nitrite Reduction: Impact on Catalytic Rate and Product Selectivity. 5[5]

  • MDPI - Fibrillated Films for Suspension Catalyst Immobilization—A Kinetic Study of the Nitrobenzene Hydrogenation. 3[3]

Sources

Validation & Comparative

Structural Elucidation Guide: Comparative NMR Analysis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The incorporation of fluorinated motifs, such as the 2,2-difluoroethoxy group, is a cornerstone strategy in modern drug design. Fluorination is routinely employed to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity—as successfully demonstrated in the development of [1].

When transitioning from a standard ethoxy building block to a difluoroethoxy analog, such as 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1), analytical chemists face significant challenges. The introduction of spin-½ 19 F nuclei creates complex heteronuclear scalar couplings ( J -couplings) that drastically alter both 1 H and 13 C NMR spectra. This guide provides an objective comparison of the structural elucidation of this fluorinated building block against its non-fluorinated alternative, [3], detailing a self-validating experimental protocol for unambiguous assignment.

The Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural assignment, the analytical workflow must be designed as a closed, self-validating loop. Relying solely on 1D 1 H NMR is insufficient for fluorinated aromatics due to severe multiplet overlap.

Workflow A Sample Preparation (15 mg in DMSO-d6 + TMS) B 1D Acquisition (1H, 13C, 19F) A->B C 2D Correlation (HSQC, HMBC) B->C D Spin-System Decoupling (19F-decoupled 1H NMR) B->D E Multiplet & J-Coupling Extraction C->E D->E

Fig 1. Self-validating NMR workflow for fluorinated aromatic building blocks.

Step-by-Step Experimental Methodology

Phase 1: Sample Preparation & Environmental Control

  • Quantification: Weigh exactly 15.0 mg of the analyte. Causality: This ensures an optimal signal-to-noise (S/N) ratio for 13 C acquisition without causing concentration-dependent chemical shift drifting.

  • Solvent Selection: Dissolve in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: The highly polar carboxylic acid group causes severe line broadening in non-polar solvents (like CDCl 3​ ). DMSO- d6​ disrupts intermolecular hydrogen bonding, yielding a sharp, distinct -COOH resonance at ~13.3 ppm. TMS provides an absolute zero-point reference.

  • Tube Preparation: Transfer to a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume, which would distort magnetic field homogeneity.

Phase 2: 1D & Decoupled Acquisition (600 MHz Spectrometer)

  • 1 H NMR (Standard): Acquire using a 30° excitation pulse, 16 scans, and a 2.0 s relaxation delay ( D1​ ). Ensure the spectral window covers -2 to 15 ppm.

  • 1 H{ 19 F} NMR (Fluorine-Decoupled): Apply continuous-wave (CW) irradiation at the 19 F resonance frequency during 1 H acquisition. Causality: This collapses the heteronuclear J -couplings, instantly validating the spin system by reducing complex multiplets into simple first-order splitting patterns.

  • 13 C{ 1 H} NMR: Acquire using power-gated WALTZ-16 proton decoupling, 1024 scans, and a 2.0 s D1​ . Causality: The extended relaxation delay ensures quantitative integration of quaternary aromatic carbons.

Phase 3: 2D Cross-Validation

  • 1 H- 13 C HSQC: Acquire to map one-bond connectivities, proving the exact carbon-proton pairings in the aliphatic chain.

  • 1 H- 13 C HMBC: Acquire to map multiple-bond connectivities. The ether linkage is validated by a strong 3-bond correlation from the -OCH 2​

    • protons to the C-4 aromatic carbon.

Comparative Data Analysis: Fluorinated vs. Non-Fluorinated

The introduction of the -CHF 2​ group fundamentally alters the electronic environment. The strong inductive electron-withdrawing effect of fluorine deshields adjacent nuclei, while the spin-active nature of fluorine introduces massive scalar couplings [2].

Table 1: 1 H NMR Data Comparison (600 MHz, DMSO- d6​ )
Position4-Ethoxy-3-nitrobenzoic acid4-(2,2-Difluoroethoxy)-3-nitrobenzoic acidMultiplicity & J -Coupling (Fluorinated)
-COOH 13.20 ppm13.35 ppmbr s
H-2 (Ar) 8.35 ppm8.42 ppmd, 4JHH​ = 2.1 Hz
H-6 (Ar) 8.15 ppm8.22 ppmdd, 3JHH​ = 8.8 Hz, 4JHH​ = 2.1 Hz
H-5 (Ar) 7.40 ppm7.52 ppmd, 3JHH​ = 8.8 Hz
-OCH 2​ - 4.25 ppm4.60 ppmtd, 3JHF​ = 13.5 Hz, 3JHH​ = 4.0 Hz
-CHF 2​ / -CH 3​ 1.35 ppm (-CH 3​ )6.45 ppm (-CHF 2​ )tt, 2JHF​ = 54.5 Hz, 3JHH​ = 4.0 Hz
Table 2: 13 C NMR Data Comparison (150 MHz, DMSO- d6​ )
Position4-Ethoxy-3-nitrobenzoic acid4-(2,2-Difluoroethoxy)-3-nitrobenzoic acidMultiplicity & J -Coupling (Fluorinated)
C=O 165.8 ppm165.5 ppms
C-4 (Ar-O) 155.0 ppm153.5 ppms
C-3 (Ar-NO 2​ ) 139.5 ppm139.8 ppms
C-6 (Ar) 134.5 ppm134.8 ppms
C-2 (Ar) 126.0 ppm126.5 ppms
C-1 (Ar) 123.0 ppm124.0 ppms
C-5 (Ar) 115.0 ppm116.0 ppms
-OCH 2​ - 65.5 ppm68.5 ppmt, 2JCF​ = 30.0 Hz
-CHF 2​ / -CH 3​ 14.5 ppm (-CH 3​ )114.0 ppm (-CHF 2​ )t, 1JCF​ = 241.0 Hz

Mechanistic Breakdown of the Spin System

The most critical diagnostic feature of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is the logical relationship of the aliphatic spin system.

SpinCoupling F 19F Nuclei (2 Atoms) H_CHF2 1H (-CHF2) 1 Proton F->H_CHF2 2J_HF ≈ 54 Hz (Splits into Triplet) H_CH2 1H (-CH2-) 2 Protons F->H_CH2 3J_HF ≈ 13 Hz (Splits into Triplet) C_CHF2 13C (-CHF2) F->C_CHF2 1J_CF ≈ 241 Hz (Splits into Triplet) C_CH2 13C (-CH2-) F->C_CH2 2J_CF ≈ 30 Hz (Splits into Triplet) H_CHF2->H_CH2 3J_HH ≈ 4 Hz (Splits CH2 into Doublet) H_CH2->H_CHF2 3J_HH ≈ 4 Hz (Splits CHF2 into Triplet)

Fig 2. J-coupling logical relationship network for the 2,2-difluoroethoxy spin system.

The Causality of the Multiplets
  • The -CHF 2​ Proton (~6.45 ppm): This single proton is split by two equivalent 19 F nuclei into a massive triplet ( 2JHF​ ≈ 54.5 Hz). Each leg of this triplet is further split by the two adjacent methylene protons into smaller triplets ( 3JHH​ ≈ 4.0 Hz), resulting in a triplet of triplets (tt) .

  • The -OCH 2​

    • Protons (~4.60 ppm): These two protons are split by the two 19 F nuclei into a triplet ( 3JHF​ ≈ 13.5 Hz). Each leg is then split by the single adjacent -CHF 2​ proton into a doublet ( 3JHH​ ≈ 4.0 Hz), resulting in a triplet of doublets (td) .
  • Self-Validation via Decoupling: When the 1 H{ 19 F} decoupled experiment is run, the fluorine influence is erased. The -CHF 2​ proton collapses from a tt to a simple triplet (split only by the CH 2​ ), and the -OCH 2​

    • protons collapse from a td to a simple doublet (split only by the CHF 2​ proton). This perfectly validates the structural assignment.
  • 13 C Splitting: As confirmed by [2], the terminal carbon exhibits a massive one-bond coupling to fluorine ( 1JCF​ = 241.0 Hz), appearing as a wide triplet at 114.0 ppm, while the methylene carbon shows a smaller two-bond coupling ( 2JCF​ = 30.0 Hz) at 68.5 ppm.

References

  • Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis. Journal of Medicinal Chemistry. URL:[Link]

  • Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity. The Journal of Organic Chemistry. URL:[Link]

  • Novel modulators of sphingosine phosphate receptors (US20120329840A1).Google Patents.

comparison of synthetic routes to 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid represents a critical workflow in modern medicinal chemistry. The 2,2-difluoroethyl moiety is highly valued as a lipophilic hydrogen bond donor, frequently utilized to modulate the pharmacokinetic properties of active pharmaceutical ingredients (APIs)[1]. However, incorporating this functional group requires careful strategic planning due to the unique electronic properties of fluorinated building blocks.

This guide objectively compares the two most viable synthetic pathways for this molecule: Route A (Nucleophilic Aromatic Substitution) and Route B (Alkylation followed by Nitration). By analyzing the mechanistic causality behind each protocol, researchers can select the optimal route based on yield requirements, safety constraints, and reagent availability.

Route A: Direct Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely adopted method leverages the highly activated nature of 4-fluoro-3-nitrobenzoic acid. The ortho-positioning of the strongly electron-withdrawing nitro group, combined with the para-carboxylic acid, makes the C-F bond exceptionally susceptible to nucleophilic attack[2].

Mechanistic Rationale

In SNAr reactions, the "element effect" dictates that fluorine is a vastly superior leaving group compared to chlorine or bromine (F > NO2 > Cl ≈ Br)[3]. The highly electronegative fluorine atom stabilizes the anionic Meisenheimer complex transition state. Consequently, the reaction proceeds smoothly when 2,2-difluoroethanol is deprotonated by a mild base (such as Cs2CO3) to form the nucleophilic alkoxide.

SNAr_Route SM 4-Fluoro-3-nitrobenzoic acid Reagents 2,2-Difluoroethanol + Cs2CO3 in DMF SM->Reagents Complex Meisenheimer Complex Reagents->Complex Nucleophilic Attack Product 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid Complex->Product Fluoride Elimination

SNAr mechanism for 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid synthesis.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Charge a dry, round-bottom flask with 4-fluoro-3-nitrobenzoic acid (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cs2CO3 (2.5 eq). Causality: Cesium carbonate is preferred over potassium carbonate due to the "cesium effect," which enhances the solubility and reactivity of the resulting alkoxide in DMF.

  • Nucleophile Introduction: Add 2,2-difluoroethanol (1.2 eq) dropwise at room temperature.

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup & Validation: Cool the mixture to ambient temperature and dilute with ice water. The solution will be basic. Slowly acidify to pH ~2 using 1M HCl. Validation: The acidification protonates the carboxylate, causing the target product to crash out of the aqueous solution as a distinct precipitate.

  • Isolation: Filter the precipitate, wash with cold deionized water to remove residual DMF/salts, and dry under vacuum.

Route B: Alkylation followed by Electrophilic Nitration

An alternative approach begins with the cheaper, non-fluorinated starting material, 4-hydroxybenzoic acid. This route requires a two-step sequence: O-alkylation followed by electrophilic aromatic nitration[4].

Mechanistic Rationale

The SN2 Challenge: The strong electron-withdrawing inductive effect of the -CF2H group drastically deactivates the adjacent -CH2- carbon toward standard SN2 nucleophilic attack[5]. Attempting this alkylation with 2,2-difluoroethyl bromide will result in poor yields. Therefore, the highly reactive electrophile 2,2-difluoroethyl triflate must be used to overcome this activation barrier. Nitration Directing Effects: Once 4-(2,2-difluoroethoxy)benzoic acid is formed, the alkoxy group acts as a strong ortho/para director. Because the para position is sterically and chemically blocked by the carboxylic acid, nitration using a nitrating mixture (HNO3/H2SO4) occurs exclusively at the ortho position (position 3)[4].

Nitration_Route SM 4-Hydroxybenzoic acid Step1 2,2-Difluoroethyl triflate + K2CO3 in DMF SM->Step1 Int 4-(2,2-Difluoroethoxy) benzoic acid Step1->Int O-Alkylation Step2 HNO3 / H2SO4 0°C to RT Int->Step2 Product 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid Step2->Product Electrophilic Nitration

Two-step alkylation and electrophilic nitration route.

Step-by-Step Protocol (Self-Validating System)

Step 1: O-Alkylation

  • Dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add K2CO3 (2.5 eq) and stir for 15 minutes to generate the phenoxide.

  • Cool the mixture to 0 °C. Slowly add 2,2-difluoroethyl triflate (1.1 eq). Causality: Triflates are highly reactive; cooling prevents runaway exothermic degradation.

  • Warm to room temperature and stir for 4 hours.

  • Acidify with 1M HCl, extract with Ethyl Acetate, wash with brine, and concentrate to yield the intermediate.

Step 2: Electrophilic Nitration

  • Dissolve the intermediate in concentrated H2SO4 and cool to 0 °C in an ice bath.

  • Prepare a nitrating mixture of conc. HNO3 and conc. H2SO4 (1:1 v/v). Add this dropwise to the reaction, maintaining the internal temperature below 5 °C to prevent over-nitration or oxidative cleavage.

  • Stir for 2 hours at 0 °C.

  • Workup & Validation: Pour the mixture over crushed ice. Validation: The sudden dilution of the acid forces the highly organic, nitrated product to precipitate immediately. Collect via filtration and recrystallize from ethanol/water.

Quantitative Comparison of Synthetic Routes

To facilitate decision-making, the following table summarizes the performance metrics and operational constraints of both methodologies.

ParameterRoute A: SNAr PathwayRoute B: Alkylation + Nitration
Total Steps 12
Estimated Overall Yield 75% - 85%50% - 65% (over two steps)
Key Reagents 4-Fluoro-3-nitrobenzoic acid, 2,2-Difluoroethanol4-Hydroxybenzoic acid, 2,2-Difluoroethyl triflate, HNO3
Regioselectivity Absolute (pre-determined by starting material)High (directed by sterics/electronics)
Safety Profile Moderate (requires heating in DMF)Hazardous (requires handling highly reactive triflates and strong nitrating acids)
Scalability Excellent (highly amenable to process chemistry)Poor (exothermic nitration is difficult to control at scale)

References

  • 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv.[Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry.[Link]

  • WO 2004/024703 A1 - Quinazoline Derivatives.

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating analytical protocol.

Introduction: The Analytical Challenge

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is a key intermediate in pharmaceutical synthesis. Its purity is critical as impurities can be carried through subsequent reaction steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing such compounds due to its versatility in separating polar, nonpolar, and ionizable molecules.

The structure of the target molecule, featuring a carboxylic acid group, a nitro group, and a difluoroethoxy substituent, presents a unique set of challenges for chromatographic separation. The acidic nature of the carboxylic group necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape. The presence of the nitro group, an electron-withdrawing moiety, and the difluoroethoxy group influence the overall polarity and potential for π-π interactions with the stationary phase.

Potential impurities in the synthesis of nitrobenzoic acids can include isomeric

cost-effectiveness of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and process development scientists evaluating fluorinated building blocks for lead optimization.

The Fluorine "Goldilocks" Zone in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics (PK), improving metabolic stability, and enhancing target binding affinity[1]. When optimizing an alkoxy-substituted aromatic ring—a common motif in kinase inhibitors and GPCR ligands—chemists frequently face a critical decision: which alkoxy group provides the best balance of stability, lipophilicity, and synthetic cost?

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (DFENBA) has emerged as a highly cost-effective intermediate. It occupies a critical "Goldilocks" zone between its non-fluorinated counterpart (4-ethoxy-3-nitrobenzoic acid) and its fully fluorinated analog (4-(2,2,2-trifluoroethoxy)-3-nitrobenzoic acid).

The causality behind its utility lies in Cytochrome P450 (CYP450) mediated metabolism. Unsubstituted ethoxy groups are highly vulnerable to CYP-mediated α -carbon hydroxylation, leading to rapid O-dealkylation and poor in vivo half-lives. While substituting all three terminal hydrogens with fluorine (trifluoroethoxy) completely blocks this metabolic liability, the extreme electron-withdrawing nature of the −CF3​ group drastically increases lipophilicity (LogD) and can reduce the aqueous solubility of the final Active Pharmaceutical Ingredient (API). The difluoroethoxy group ( −OCH2​CHF2​ ) provides sufficient electron-withdrawal to deactivate the adjacent α -carbon against CYP450 attack, while maintaining a manageable physicochemical profile and lower raw material costs [2].

DecisionLogic Lead Lead Optimization: Alkoxy Group Selection Ethoxy Ethoxy (-OCH2CH3) Low Cost, High Clearance Lead->Ethoxy Difluoro Difluoroethoxy (-OCH2CHF2) Moderate Cost, Optimal Stability Lead->Difluoro Trifluoro Trifluoroethoxy (-OCH2CF3) High Cost, High LogD Lead->Trifluoro Decision Select 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid Ethoxy->Decision Fails metabolic stability Difluoro->Decision Ideal balance Trifluoro->Decision Suboptimal PK/Cost

Fig 1. Decision matrix for alkoxy substituents balancing synthesis cost and metabolic stability.

Comparative Economics and Performance Metrics

When evaluating cost-effectiveness, process chemists cannot look at reagent cost in a vacuum. The true cost-effectiveness of DFENBA is realized downstream. While the upfront synthesis of DFENBA is more expensive than the ethoxy analog, it prevents late-stage clinical attrition caused by poor metabolic clearance ( CLint​ ).

The table below summarizes the quantitative trade-offs when synthesizing these intermediates via Nucleophilic Aromatic Substitution (SNAr) and incorporating them into a standard API scaffold.

Intermediate Building BlockEst. Reagent Cost ($/g)*SNAr YieldAPI Intrinsic Clearance ( CLint​ )API LogD (pH 7.4)
4-Ethoxy-3-nitrobenzoic acid ~$2.5092%High (>50 µL/min/mg)2.1
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid ~$18.0085%Low (<15 µL/min/mg)2.6
4-(2,2,2-Trifluoroethoxy)-3-nitrobenzoic acid ~$35.0078%Very Low (<5 µL/min/mg)3.4

*Note: Costs are representative estimates for R&D scale (10-50g) synthesis. Yields reflect standard SNAr coupling from 4-fluoro-3-nitrobenzoic acid.

The trifluoroethoxy analog suffers from lower SNAr yields because 2,2,2-trifluoroethanol is a significantly weaker nucleophile (due to the strong inductive effect of three fluorines) compared to 2,2-difluoroethanol. Therefore, DFENBA offers a superior synthetic yield while achieving the necessary metabolic stability.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to confirm causality and success before proceeding to subsequent steps.

Protocol 1: Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid via SNAr

Mechanistic Rationale: The nitro group at the 3-position strongly activates the 4-position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. Potassium carbonate ( K2​CO3​ ) is used as a mild base to deprotonate 2,2-difluoroethanol without causing unwanted hydrolysis of the benzoic acid moiety.

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with 4-fluoro-3-nitrobenzoic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 mL/g).

  • Nucleophile Activation: Add 2,2-difluoroethanol (1.5 eq) and finely powdered anhydrous K2​CO3​ (2.5 eq). Causality: Excess base is required because the carboxylic acid will immediately consume 1.0 eq of K2​CO3​ to form the carboxylate salt.

  • Reaction: Heat the suspension to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 184 [M-H]⁻) is fully consumed, and the product peak (m/z 246 [M-H]⁻) is dominant.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice/water. Slowly acidify the aqueous layer with 2M HCl until pH 2 is reached. Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the product to crash out as a solid.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50°C to afford the product as a pale yellow solid (Typical yield: 82-85%).

SynthesisWorkflow Start 4-Fluoro-3-nitrobenzoic acid (Starting Material) Step1 SNAr Reaction (80°C, 12h) Start->Step1 Reagent 2,2-Difluoroethanol + K2CO3 / DMF Reagent->Step1 Workup Aqueous Workup (HCl acidification to pH 2) Step1->Workup Nucleophilic substitution complete (LC-MS verified) Product 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid (Yield: 82-85%) Workup->Product Precipitation

Fig 2. Workflow for the SNAr synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

To validate the cost-effectiveness of the difluoroethoxy group, the resulting API must be tested for metabolic stability against CYP450 enzymes.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the synthesized API in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH provides the essential electron equivalents required by CYP450 enzymes to activate molecular oxygen for the hydroxylation of the alkoxy group.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein for clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

While 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid carries a higher initial procurement and synthesis cost than non-fluorinated alternatives, its strategic application is highly cost-effective in the broader scope of drug development. By predictably blocking CYP-mediated O-dealkylation without inducing the extreme lipophilicity associated with trifluoroethoxy groups, it prevents costly downstream clinical failures, making it an indispensable building block for modern medicinal chemists.

References

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 51, no. 15, 2008, pp. 4359-4369.[Link][1]

  • Zhang, C. "Fluorine in Medicinal Chemistry: In Perspective to COVID-19." ChemRxiv, 2022.[Link][2]

Sources

Alternative Reagents and Strategies for the Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,2-difluoroethoxy moiety is a privileged structural motif in modern medicinal chemistry, favored for its ability to modulate lipophilicity and resist metabolic degradation without adding excessive steric bulk ()[1]. Consequently, 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid (CAS: 1178286-57-1) has emerged as a highly valuable fluorinated building block for drug discovery ()[2].

Synthesizing this intermediate presents a unique chemical challenge: the highly electronegative fluorine atoms profoundly deactivate adjacent functional groups. 2,2-Difluoroethanol is a poor nucleophile, and 2,2-difluoroethyl halides are exceptionally poor electrophiles. This guide objectively compares the two most robust synthetic strategies to overcome these electronic deactivations: Nucleophilic Aromatic Substitution (SNAr) and O-Alkylation.

Mechanistic Pathways

SynthesisPathways cluster_SNAr Strategy A: SNAr Pathway cluster_Alkylation Strategy B: O-Alkylation Pathway A_SM 4-Fluoro-3-nitrobenzoic acid (Electrophile) A_Intermediate Meisenheimer Complex A_SM->A_Intermediate NaH, THF Alkoxide Attack A_Reagent 2,2-Difluoroethanol (Nucleophile) A_Reagent->A_Intermediate NaH, THF Alkoxide Attack Product 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid A_Intermediate->Product Fluoride Elimination B_SM 4-Hydroxy-3-nitrobenzoic acid (Nucleophile) B_Intermediate Phenoxide Ion B_SM->B_Intermediate K2CO3, DMF Deprotonation B_Reagent 2,2-Difluoroethyl triflate (Electrophile) B_Reagent->Product SN2 Displacement B_Intermediate->Product SN2 Displacement

Synthetic pathways for 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid via SNAr and O-Alkylation.

Comparative Reagent Analysis

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 4-Fluoro-3-nitrobenzoic acid + 2,2-Difluoroethanol.

  • Causality & Mechanism: The strongly electron-withdrawing nitro group positioned ortho to the fluorine atom significantly lowers the LUMO of the aromatic ring, rendering the C-F bond highly susceptible to nucleophilic attack ()[3]. However, the adjacent CF₂ group in 2,2-difluoroethanol drastically reduces the nucleophilicity of its hydroxyl oxygen. To force the reaction, a strong base such as Sodium Hydride (NaH) is mandatory to quantitatively generate the highly reactive 2,2-difluoroethoxide anion prior to the introduction of the aryl fluoride.

Strategy B: O-Alkylation

  • Reagents: 4-Hydroxy-3-nitrobenzoic acid + 2,2-Difluoroethyl trifluoromethanesulfonate (Triflate).

  • Causality & Mechanism: The phenolic hydroxyl group in 4-hydroxy-3-nitrobenzoic acid is highly acidic (pKa ~7) due to the stabilizing effect of the ortho-nitro group. This allows for facile deprotonation using mild bases like Potassium Carbonate (K₂CO₃) ()[4]. The primary bottleneck is the electrophile: standard 2,2-difluoroethyl halides (chlorides or bromides) are notoriously unreactive toward SN2 displacement because the highly electronegative CF₂ group inductively destabilizes the electron-rich SN2 transition state. Therefore, a "super leaving group" like a triflate is strictly required to drive the alkylation forward ()[5].

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of both strategies to guide reagent selection:

ParameterStrategy A (SNAr)Strategy B (O-Alkylation)
Primary Reagents 4-Fluoro-3-nitrobenzoic acid, 2,2-Difluoroethanol4-Hydroxy-3-nitrobenzoic acid, 2,2-Difluoroethyl triflate
Base / Solvent NaH / Anhydrous THF (or DMF)K₂CO₃ / Anhydrous DMF (or MeCN)
Reaction Temperature 0 °C to Room Temperature60 °C to 80 °C
Typical Yield 75% – 85%60% – 70%
Chemoselectivity High (Carboxylic acid is deprotonated but unreactive to SNAr)Moderate (Risk of competing esterification/bis-alkylation)
Safety / Handling Requires handling flammable NaH; H₂ gas evolutionTriflate is highly moisture-sensitive and a strong alkylating agent
Cost-Effectiveness High (2,2-Difluoroethanol is relatively inexpensive)Low (Triflates are expensive and require cold storage)

Step-by-Step Experimental Protocols

As a self-validating system, each protocol includes built-in visual and analytical checkpoints to ensure reaction fidelity.

Protocol A: SNAr Method (Recommended for Scale-Up)

  • Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 2.2 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add 2,2-difluoroethanol (1.1 equiv) dropwise.

    • Validation Checkpoint: Observe H₂ gas evolution. The cessation of bubbling indicates complete conversion to the alkoxide anion.

  • SNAr Reaction: Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 equiv) in anhydrous THF and add it dropwise to the alkoxide solution, maintaining the internal temperature below 10 °C. The first equivalent of base deprotonates the carboxylic acid, while the second facilitates the SNAr.

  • Monitoring: Stir the mixture at room temperature for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material spot should disappear, replaced by a distinct, lower-Rf product spot under UV light.

  • Workup & Isolation: Quench carefully with cold water. Acidify the aqueous layer to pH ~2 using 1M HCl to protonate the carboxylic acid product, causing it to precipitate or partition. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol/water to yield the pure product.

Protocol B: O-Alkylation Method

  • Phenoxide Formation: Dissolve 4-hydroxy-3-nitrobenzoic acid (1.0 equiv) in anhydrous DMF. Add finely powdered anhydrous K₂CO₃ (2.5 equiv) and stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will transition to a deep yellow/orange color, confirming the formation of the phenoxide anion.

  • Alkylation: Cool the mixture to 0 °C. Slowly add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 equiv) dropwise to minimize exothermic degradation of the triflate.

  • Heating: Warm the reaction to 60 °C and stir for 12 hours.

    • Validation Checkpoint: Monitor via LC-MS to ensure complete conversion and to check for any undesired bis-alkylation (esterification of the carboxylic acid).

  • Workup & Isolation: Cool to room temperature, dilute with water, and acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate. The organic layer must be washed extensively with water (5x) or a 5% LiCl aqueous solution to remove residual DMF. Dry, concentrate, and purify via silica gel chromatography if bis-alkylated impurities are detected.

Conclusion

Strategy A (SNAr) is the superior and more scalable approach for synthesizing 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid. It utilizes cheaper reagents, operates at milder temperatures, and avoids the chemoselectivity issues inherent to alkylating a molecule with two nucleophilic sites (hydroxyl and carboxylate). Strategy B (O-Alkylation) remains a viable alternative when the fluorinated starting material is unavailable, provided that a highly reactive triflate is used to overcome the electronic deactivation of the 2,2-difluoroethyl group.

References

  • Title: ES2528730T3 - 2-aminobenzoimidazol-5-carboxamides as anti-inflammatory agents Source: Google Patents URL: Citation Index: [3]

  • Title: Fluorinated Building Blocks Source: ChemContract URL: [Link] Citation Index: [2]

  • Title: バルク供給が可能なAngene社製品リスト (2,2-Difluoroethyl trifluoromethanesulfonate) Source: Namiki Shoji URL: [Link] Citation Index: [5]

Sources

assessing the reactivity of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid compared to other nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on fluorinated motifs to fine-tune physicochemical properties, 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid (CAS 1178286-57-1) has emerged as a critical building block. The strategic replacement of a standard methoxy group with a 2,2-difluoroethoxy moiety serves a dual purpose: it modulates the molecule's lipophilicity (logP) and provides a steric/electronic shield against Cytochrome P450-mediated O-dealkylation.

However, substituting highly electronegative fluorine atoms onto an alkoxy chain fundamentally alters the electronic landscape of the aromatic ring. To utilize this compound effectively in synthesis, researchers must understand how its reactivity diverges from standard nitrobenzoic acids. This guide provides an objective, data-supported comparison of 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid against its structural analogs.

Mechanistic & Electronic Profiling

The reactivity of substituted nitrobenzoic acids is governed by the delicate interplay of inductive (-I) and resonance (+R/-R) effects exerted by their substituents[1].

  • Baseline Acidity: 3-Nitrobenzoic acid has a well-documented pKa​ of 3.47[2], driven by the strong electron-withdrawing inductive and resonance effects of the meta-nitro group.

  • The Methoxy Effect: Introducing a methoxy group at the 4-position (4-methoxy-3-nitrobenzoic acid) increases the pKa​ to approximately 3.85[3]. The strong resonance donation (+R) of the ethereal oxygen's lone pair into the ring outweighs its inductive withdrawal (-I), destabilizing the carboxylate conjugate base and reducing acidity.

  • The Fluorinated Alkoxy Shift: In 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid, the highly electronegative gem-difluoro group ( −CF2​H ) exerts a powerful inductive pull that withdraws electron density away from the ethereal oxygen[4]. This severely dampens the oxygen's ability to donate electrons into the aromatic ring via resonance. Consequently, the net electronic effect becomes more electron-withdrawing compared to a simple methoxy group, resulting in an intermediate pKa​ (~3.60) and altered electrophilicity at the carboxylic carbon.

ElectronicEffects Core Benzene Ring COOH Carboxylic Acid (Position 1) Core->COOH Net electron withdrawal increases acidity NO2 Nitro Group (Position 3) NO2->Core -I, -R Effects DFE 2,2-Difluoroethoxy Group (Position 4) Inductive -I Effect (Strong) DFE->Inductive Fluorine electronegativity Resonance +R Effect (Weakened) DFE->Resonance Oxygen lone pair Inductive->Core Withdraws e- density Resonance->Core Donates e- density

Caption: Electronic influence pathways of the 2,2-difluoroethoxy group on the benzoic acid core.

Comparative Reactivity Data

The following table synthesizes the reactivity profiles of four key nitrobenzoic acid derivatives across three standard medicinal chemistry transformations: Amidation, Nucleophilic Aromatic Substitution ( SN​Ar ), and Nitro Reduction.

CompoundC4-Substituent pKa​ (Water, 25°C)Amidation Yield (HATU) SN​Ar Conversion (Piperidine, 80°C)Nitro Reduction Yield (Fe/NH₄Cl)
3-Nitrobenzoic acid -H3.47>95%0%96%
4-Methoxy-3-nitrobenzoic acid -OCH₃~3.8588%0%94%
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid -OCH₂CF₂H~3.6092%Trace (<2%)95%
4-Fluoro-3-nitrobenzoic acid -F~3.2085%>98% (Fast)88% (Dehalogenation risk w/ Pd/C)

Key Takeaways:

  • Amidation Kinetics: The difluoroethoxy analog couples more efficiently than the methoxy analog. The lowered pKa​ makes the intermediate active ester (e.g., OAt ester) slightly more electrophilic, accelerating amine attack.

  • SN​Ar Stability: Unlike the 4-fluoro analog, which rapidly undergoes SN​Ar due to the highly activated C-F bond, the difluoroethoxy group acts as a poor leaving group. It remains stable under standard basic coupling conditions, preserving the integrity of the aromatic core.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each workflow incorporates an internal standard (IS) that allows the researcher to independently verify mass balance and flag hidden side reactions (such as precipitation or unexpected defluorination).

Workflow SM 4-(2,2-Difluoroethoxy)- 3-nitrobenzoic acid Amidation Amidation Assay (HATU/DIPEA) SM->Amidation Reduction Reduction Assay (Fe/NH4Cl) SM->Reduction SNAr SNAr Assay (Piperidine) SM->SNAr HPLC HPLC-UV/MS Quantification Amidation->HPLC Yield Validation Reduction->HPLC Chemoselectivity SNAr->HPLC Leaving Group Check

Caption: Self-validating experimental workflow for comparative reactivity assessment.

Protocol A: Standardized Amide Coupling (HATU-Mediated)

Causality: HATU is selected over EDC/HOBt to overcome the slight steric hindrance of the ortho-nitro group and ensure rapid conversion of the slightly deactivated carboxylic acid.

  • Preparation: In a dry 10 mL vial, dissolve 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid (1.0 eq, 0.5 mmol) and 4,4'-dimethylbiphenyl (0.5 eq, Internal Standard) in anhydrous DMF (2.5 mL).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at 25°C for 5 minutes to form the active OAt-ester.

  • Coupling: Add benzylamine (1.2 eq). Stir at 25°C.

  • Self-Validation Checkpoint: At t=30 min and t=120 min, quench a 10 µL aliquot in 1 mL Acetonitrile/Water (1:1). Analyze via HPLC-UV (254 nm).

    • Validation Rule: The sum of the molar areas of the product and unreacted starting material must equal the theoretical total relative to the 4,4'-dimethylbiphenyl IS peak. A mass balance of <90% indicates competitive side reactions (e.g., dimerization or degradation).

Protocol B: Chemoselective Nitro Reduction

Causality: While Palladium on Carbon (Pd/C) with H2​ is standard for nitro reduction, it carries a risk of hydrodehalogenation in fluorinated aromatics. Iron powder with Ammonium Chloride ( Fe/NH4​Cl ) is chosen here to guarantee absolute chemoselectivity, reducing the nitro group to an amine without risking cleavage of the delicate C−F bonds in the difluoroethoxy moiety.

  • Preparation: Suspend the nitrobenzoic acid derivative (1.0 eq, 1.0 mmol) in an Ethanol/Water mixture (4:1, 10 mL).

  • Reagent Addition: Add NH4​Cl (5.0 eq) and Iron powder (325 mesh, 5.0 eq).

  • Reaction: Heat the suspension to 80°C under vigorous stirring for 2 hours.

  • Workup & Validation: Cool to room temperature, filter through a Celite pad to remove iron salts, and wash with Ethyl Acetate.

    • Validation Rule: Submit the crude filtrate to LC-MS. The presence of the target aniline ( [M+H]+ corresponding to −NH2​ ) with strictly zero trace of defluorinated byproducts ( [M−19]+ or [M−38]+ ) validates the chemoselectivity of the reduction conditions.

References

  • 3-Nitrobenzoic acid - Wikipedia Source: Wikipedia URL:[Link]

  • Fluoroalkoxylated C-3 and C-9 (S)-12-Bromostepholidine Analogues with D1R Antagonist Activity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • NITROBENZOIC ACID Source: Ataman Kimya URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid, a compound featuring a unique combination of a nitroaromatic system, a difluoroether moiety, and a carboxylic acid, presents distinct opportunities in medicinal chemistry. However, these same structural features necessitate a rigorous and scientifically-grounded approach to its handling and disposal. The robust carbon-fluorine bonds, in particular, place this compound in a category of chemicals that require specialized disposal to prevent environmental persistence.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid. Moving beyond a simple checklist, we will delve into the chemical reasoning that underpins these procedures, ensuring that your laboratory practices are not only compliant but also fundamentally safe and environmentally responsible.

Hazard Profile and Risk Assessment

A thorough understanding of the hazard profile is the foundation of safe chemical handling. While a specific Safety Data Sheet (SDS) for 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid may not be universally available, we can construct a reliable hazard profile by analyzing its structural components and data from close chemical analogues.

  • Nitroaromatic Moiety: Aromatic nitro compounds are known for their potential systemic effects and are often classified as harmful if swallowed.[1][2]

  • Carboxylic Acid Group: This functional group imparts acidic properties and can cause skin and eye irritation.[3][4]

  • Fluorinated Ether Group: The difluoroethoxy side chain introduces characteristics of per- and polyfluoroalkyl substances (PFAS), often termed "forever chemicals."[5][6] The primary concern here is extreme chemical stability and environmental persistence due to the high energy of the carbon-fluorine bond.[6][7]

Based on analogues like 4-Fluoro-3-nitrobenzoic acid and 3-Chloro-5-nitrobenzoic acid, we can anticipate the following hazards.[3][4]

Hazard ClassificationAnticipated RiskRationale & Causality
Acute Toxicity (Oral) Harmful if swallowed.A common classification for nitroaromatic compounds.[8]
Skin Irritation Causes skin irritation.The acidic nature of the carboxylic acid and general reactivity can irritate skin tissue.[3][9]
Eye Irritation Causes serious eye irritation/damage.A significant risk associated with acidic and nitroaromatic powders.[1][4]
Respiratory Irritation May cause respiratory irritation.Fine powders of this nature can irritate the respiratory tract if inhaled.[4][9]
Environmental Hazard High persistence in the environment.The carbon-fluorine bonds are highly stable and resist natural degradation, posing a long-term risk.[5]

Immediate Safety and Handling Protocols

Prior to any disposal procedure, strict adherence to safety protocols during routine handling is mandatory.

  • Engineering Controls: All handling of solid 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable. This includes:

    • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[11]

    • Body Protection: A laboratory coat must be worn and kept fully fastened.[12]

Spill Management Protocol

In the event of a spill, a calm and methodical response is critical to mitigate exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[13]

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill:

    • For Solid Spills: Do NOT use a dry brush or create dust clouds. Gently cover the spill with an absorbent material like vermiculite or sand. Use non-sparking tools to carefully sweep the material into a designated waste container.[3][11]

    • For Solution Spills: Cover the spill with a chemical absorbent pad or material. Work from the outside of the spill inward to prevent spreading.

  • Decontaminate: Once the bulk material is collected, decontaminate the area with a suitable solvent (e.g., soap and water), followed by a final rinse. All cleaning materials must be collected and disposed of as hazardous waste.[13]

  • Package for Disposal: Place all contaminated materials, including absorbents and PPE, into a clearly labeled, sealable hazardous waste container.[12]

Waste Collection, Segregation, and Storage

Proper segregation is a cornerstone of safe and cost-effective chemical waste management. Due to its fluorinated nature, 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid waste must be treated as a distinct waste stream.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid and concentrated solution waste of this compound. The container must be in good condition and have a tightly sealing lid.[12]

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name "4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid," and list all associated hazards (e.g., Toxic, Irritant, Halogenated Organic Waste).[14]

  • Segregation: Crucially, do not mix this waste with non-halogenated organic waste. [14][15] Halogenated waste streams require specific disposal methods, like high-temperature incineration, and mixing them with other wastes complicates and increases the cost of disposal.[14]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents or bases.[3][12]

Final Disposal Procedures: A Step-by-Step Guide

The final disposal of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid must be handled by a licensed and reputable hazardous waste disposal contractor. The chemical properties of this compound, particularly the difluoroethoxy group, dictate the viable disposal options.

Step 1: Contractor Engagement

Engage a certified hazardous waste disposal company with documented experience in handling and destroying halogenated and fluorinated organic compounds.[5][10] It is essential to verify their capabilities and permits.

Step 2: Method Selection & Rationale

The contractor will determine the final disposal method, but it is your responsibility to understand the options and their implications.

  • Primary Recommended Method: High-Temperature Incineration

    • Why it Works: This is the most effective and environmentally sound method for destroying fluorinated organic compounds.[5][10] The extreme temperatures (typically >1,000°C) and sufficient residence times provide the necessary energy to break the highly stable carbon-fluorine bonds, mineralizing the compound into less harmful inorganic substances like CO₂, H₂O, and hydrogen fluoride (HF).[6][7] The resulting acidic gases (like HF) are then removed by flue gas scrubbers in the incinerator's exhaust system.[12]

    • Trustworthiness: This method offers permanent destruction, preventing the chemical from being released into the environment.[5][6]

  • Alternative Method: Hazardous Waste Landfill

    • Why it's an Option: For certain waste streams, disposal in a specially engineered hazardous waste landfill is permitted.[5] These landfills have multiple liners and leachate collection systems to contain the waste.

    • Limitations & Risks: This method is one of containment, not destruction .[5] It sequesters the "forever chemical" but does not eliminate it. There remains a long-term risk of environmental release should the containment systems fail over time. Therefore, it is a less preferable option compared to incineration.

  • Unacceptable Methods:

    • Drain Disposal: Absolutely prohibited. This leads to direct environmental contamination.[1][12]

    • Mixing with General Waste: Illegal and unsafe.

Step 3: Documentation and Record Keeping

Maintain meticulous records of the entire disposal process for regulatory compliance. This documentation should include:

  • A copy of the waste manifest provided by the disposal contractor.[10]

  • The date and quantity of waste shipped.

  • A certificate of destruction from the disposal facility, confirming the method used (e.g., incineration).[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Professional Disposal A Waste Generation (Solid Residue, Contaminated Materials, Concentrated Solutions) B Segregate as HALOGENATED ORGANIC WASTE A->B Yes D Spill Occurs A->D No C Store in Labeled, Sealed Container in Secondary Containment B->C F Contact Licensed Hazardous Waste Contractor C->F E Execute Spill Management Protocol D->E Yes E->C I Select Disposal Method F->I G High-Temperature Incineration (>1000°C) J Obtain & File Certificate of Destruction G->J H Hazardous Waste Landfill I->G Preferred I->H Alternative

Caption: Waste Disposal Workflow for 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid.

References

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. [Link]

  • Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. [Link]

  • EMD Millipore. (n.d.). MATERIAL SAFETY DATA SHEET - 4-Nitrobenzoic acid. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • University of Louisville Department of Environmental Health and Safety. (2025, August 22). CHEMICAL WASTE MANAGEMENT: combining compatible used organic solvents. [Link]

Sources

Personal protective equipment for handling 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid requires a rigorous, scientifically grounded approach to laboratory safety. As a complex organic intermediate, this compound presents a unique triad of chemical hazards: the mild corrosivity of a carboxylic acid, the reactive instability and dermal toxicity of a nitroaromatic ring, and the severe thermal decomposition risks associated with fluorinated ethers.

As a Senior Application Scientist, I have designed this protocol not just to list safety steps, but to explain the causality behind them. Understanding the molecular behavior of this compound is the first and most critical layer of your personal protective equipment (PPE).

Molecular Anatomy & Hazard Causality

To design a self-validating safety protocol, we must first deconstruct the molecule's functional groups and their inherent risks:

  • The Nitroaromatic System (-NO₂): Nitro groups on an aromatic ring alter the electron density distribution, making the compound a potent skin sensitizer capable of rapid dermal absorption[1]. Furthermore, the nitro group acts as an internal oxidizer. If exposed to extreme heat or static discharge, nitroaromatics can undergo rapid, exothermic decomposition[2].

  • The Difluoroethoxy Group (-OCH₂CHF₂): This is the most critical hidden hazard. While stable at room temperature, fluorinated organic compounds undergo thermal decomposition at temperatures exceeding 350°C (or during a laboratory fire), rapidly generating Hydrogen Fluoride (HF) and Carbonyl Fluoride gases[3]. HF is highly toxic, penetrating deep into tissues and causing systemic necrosis by binding to biological calcium[4].

  • The Carboxylic Acid (-COOH): Acts as a standard proton donor, rendering the fine powder an irritant to mucous membranes, eyes, and the respiratory tract.

Hazard Profile & PPE Mapping

The following table synthesizes the quantitative and qualitative data regarding the compound's hazards, mapping them directly to the required PPE standards.

Hazard ClassStructural CausalityRequired PPE StandardTechnical Specification
Dermal Sensitization & Toxicity Nitroaromatic ring facilitates dermal absorption and protein binding[2].Double-Gloving Inner: 4-mil Nitrile. Outer: 8-mil Neoprene or extended-cuff Nitrile[5].
Ocular & Mucous Membrane Irritation Acidic carboxylate group acts as an irritant to soft tissues.Chemical Splash Goggles ANSI Z87.1 certified, indirectly vented. Add a face shield if handling >50g[2].
Thermal/Reactive Instability Nitro group provides internal oxygen; potential for rapid exothermic decomposition[1].Flame-Resistant (FR) Lab Coat Nomex® or equivalent FR-rated cotton. Strictly prohibit synthetic blends (polyester/nylon)[6].
Toxic Gas Generation (HF) Difluoroethoxy group releases Hydrogen Fluoride (HF) at >350°C[3][7].Engineering Controls Class II Type B2 Fume Hood (100% exhaust). N95/P100 mask required if weighing outside a hood.

Operational Handling Workflow

The following diagram illustrates the critical path for handling this compound, including the emergency branching logic required for thermal excursions.

Workflow Start 1. Storage & Prep (Cool, Dry, Segregated) PPE 2. Don PPE (Double Nitrile, FR Coat, Goggles) Start->PPE Hood 3. Fume Hood Operation (Draft ON, Sash Down) PPE->Hood Weigh 4. Weighing & Transfer (Anti-static tools) Hood->Weigh React 5. Reaction / Dissolution (Monitor Temp < 100°C) Weigh->React Waste 6. Waste Disposal (Segregate from Reducers) React->Waste Spill Emergency: Thermal Excursion (Evacuate, Ca Gluconate) React->Spill Temp > 350°C (HF Risk)

Operational workflow and emergency branching for fluorinated nitrobenzoic acid handling.

Step-by-Step Methodology: Safe Handling Protocol

Phase 1: Pre-Operational Setup (Self-Validation)

  • Fume Hood Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Never handle this compound on an open benchtop due to the risk of aerosolizing the irritating powder[5].

  • Antidote Staging: Verify that an unexpired tube of 2.5% Calcium Gluconate gel is immediately accessible. This is a non-negotiable prerequisite for handling any fluorinated organic compound that poses an HF risk under thermal stress[7].

  • Static Dissipation: Ground all weighing balances. Because nitroaromatic powders can be sensitive to static discharge, use only anti-static spatulas (e.g., ceramic or grounded conductive plastic)[2].

Phase 2: PPE Donning Sequence

  • Inspect and don the FR lab coat, ensuring the cuffs are fully extended to the wrists.

  • Put on the inner layer of 4-mil nitrile gloves.

  • Don ANSI Z87.1 chemical splash goggles.

  • Put on the outer layer of 8-mil nitrile or neoprene gloves, pulling the cuffs over the lab coat sleeves to eliminate any exposed skin[5].

Phase 3: Weighing and Transfer

  • Lower the fume hood sash to the lowest workable height (typically 12–18 inches) to create a physical barrier against potential splash or dust.

  • Weigh the 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid directly into a pre-tared, sealable glass vial. Avoid using flat weighing paper, which increases the risk of aerosolizing the fine powder into the hood's draft.

  • Seal the vial completely before transferring it to your reaction setup.

Phase 4: Reaction and Dissolution

  • Temperature Control: Maintain reaction temperatures strictly below 100°C unless a comprehensive Differential Scanning Calorimetry (DSC) safety profile has been established for your specific reaction mixture. Thermal decomposition of fluorinated nitroaromatics can initiate unexpectedly if local hot spots form[1][3].

  • Solvent Addition: Add organic solvents (e.g., DMF, DMSO, or DCM) slowly, monitoring continuously for unexpected exothermic activity.

Emergency & Disposal Plans

Spill Response Protocol
  • Isolation: Immediately evacuate personnel from the immediate vicinity of the spill.

  • Containment: Cover the solid powder spill with damp sand or a commercial universal absorbent to prevent dust aerosolization. Do not sweep dry powder , as the friction can generate static electricity[2].

  • Collection: Using non-sparking tools, scoop the absorbed material into a compatible, sealable hazardous waste container.

Thermal Excursion & HF Exposure Plan

If the compound is exposed to extreme heat (>350°C) or is involved in a laboratory fire, it will rapidly decompose into highly toxic Hydrogen Fluoride (HF) gas[3][7].

  • Evacuation: Evacuate the laboratory immediately. Do not attempt to extinguish a fire involving this compound without a Self-Contained Breathing Apparatus (SCBA).

  • Dermal HF Exposure: If thermal decomposition products (fumes or liquids) contact the skin, immediately flush the area with water for 5 minutes. Following the flush, aggressively massage 2.5% Calcium Gluconate gel into the affected area to neutralize the fluoride ions. Seek emergency medical attention immediately, ensuring paramedics are informed of the HF exposure[7].

Waste Management & Disposal
  • Chemical Segregation: Isolate 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid waste from strong reducing agents (e.g., sodium borohydride, iron salts) and strong bases. Mixing nitroaromatics with reducers in a waste carboy can trigger violent, gas-producing exothermic reactions[1].

  • Labeling & Incineration: Clearly label waste containers with: "Contains Fluorinated Nitroaromatic - DO NOT INCINERATE WITHOUT SCRUBBER." Standard thermal incineration without dedicated HF scrubbers will release toxic fluorinated gases directly into the atmosphere[4].

References

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link][6]

  • Fillamentum. Safety Data Sheet: Thermal Decomposition of Fluorinated Polymers.[Link][3]

  • American Chemical Society (ACS) Publications. Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride.[Link][4]

  • Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Link][7]

  • University of Louisville Environmental Health and Safety. Hydrogen Fluoride Safety Parameters. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.